molecular formula C12H10ClN B1664595 3-Chlorodiphenylamine CAS No. 101-17-7

3-Chlorodiphenylamine

Cat. No.: B1664595
CAS No.: 101-17-7
M. Wt: 203.67 g/mol
InChI Key: OHHIBZKYXJDQEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chlorodiphenylamine (CAS 101-17-7) is an aromatic amine that functions as a high-affinity calcium (Ca2+) sensitizer for cardiac muscle . This compound is a diphenylamine derivative that binds to the isolated N-terminal domain of cardiac troponin C (cTnC) with a dissociation constant (Kd) of 6 µM . It demonstrates even higher affinity (Kd of 10 µM) for a chimeric protein consisting of the regulatory N-domain of cTnC and the switch region of cardiac troponin I (cNTnC–cSp chimera), indicating its targeted action within the troponin complex . In functional studies, this compound significantly increases the Ca2+ sensitivity of force development in skinned ventricular trabeculae without altering maximal or resting forces . The compound operates via a distinct mechanism compared to known Ca2+ sensitizers like bepridil or trifluoperazine (TFP) . While these larger molecules stabilize the open state of the cTnC N-domain and slow Ca2+ dissociation, the small and flexible this compound molecule binds without stabilizing this open state and has no effect on the Ca2+ dissociation rate from isolated cTnC . Its smaller size makes it less disruptive to the binding of cTnI to cTnC, which is a critical interaction for muscle regulation . This unique mechanism, directly activating the intact troponin complex rather than the isolated cTnC subunit, makes this compound an excellent starting scaffold for the development of novel, more potent, and selective therapeutics for systolic heart failure research . For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHIBZKYXJDQEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70143615
Record name 3-Chlorodiphenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70143615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101-17-7
Record name 3-Chlorodiphenylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chlorodiphenylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chlorodiphenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70143615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chlorodiphenylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.657
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-CHLORODIPHENYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NPC5U6JP9A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Chlorodiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorodiphenylamine is an aromatic amine that has garnered significant interest in the field of drug discovery, primarily for its role as a calcium sensitizer (B1316253) for cardiac muscle.[1] This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and an exploration of its biological activity. The information is tailored for researchers, scientists, and professionals involved in drug development who require a detailed understanding of this compound.

Core Physical and Chemical Properties

This compound presents as a pale yellow oil or liquid at room temperature.[2] Key physical and chemical data are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers and Molecular Properties
PropertyValueReference
CAS Number 101-17-7[2]
Molecular Formula C₁₂H₁₀ClN[2]
Molecular Weight 203.67 g/mol [3]
IUPAC Name 3-Chloro-N-phenylaniline
Synonyms N-(3-Chlorophenyl)aniline, m-Chlorodiphenylamine[3]
XLogP3 4.1
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 2
Table 2: Physical Properties
PropertyValueReference
Melting Point 76 °C
Boiling Point 337.8 °C at 760 mmHg
Density 1.21 g/cm³
Solubility Soluble in chloroform (B151607) and methanol (B129727) (slightly).
Appearance Pale yellow oil/liquid[2]

Spectroscopic Data and Analysis

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound provides valuable information about its functional groups. The NIST WebBook provides a reference IR spectrum.[2][4] Key absorptions are expected for the N-H stretch of the secondary amine, C-H stretches and bends of the aromatic rings, C-N stretching, and C-Cl stretching. A detailed interpretation involves identifying these characteristic peaks to confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (approximately 6.8 to 7.4 ppm) corresponding to the protons on the two phenyl rings. The N-H proton would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

  • ¹³C NMR: The spectrum will display signals for the twelve carbon atoms. The carbons attached to the chlorine and nitrogen atoms will be significantly influenced, and their chemical shifts can be predicted using empirical data and computational models. The aromatic carbons will appear in the range of approximately 115 to 150 ppm.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is available through the NIST WebBook.[2] The molecular ion peak ([M]⁺) would be expected at m/z 203, with a characteristic M+2 peak at m/z 205 due to the presence of the ³⁷Cl isotope. The fragmentation pattern would likely involve the loss of a chlorine atom, a hydrogen atom, and cleavage of the C-N bond, leading to characteristic fragment ions.

Experimental Protocols

Synthesis of this compound via Ullmann Condensation

A common method for the synthesis of diarylamines is the Ullmann condensation. A general, though not fully detailed, procedure is described in the patent literature.[5] A more detailed laboratory-scale protocol would involve the following steps:

Materials:

  • 3-Chloroaniline

  • Iodobenzene

  • Copper(I) iodide (CuI) or other copper catalyst

  • Potassium carbonate (K₂CO₃) or another suitable base

  • A high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • To a reaction flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloroaniline, iodobenzene, the copper catalyst, and the base.

  • Add the solvent and heat the mixture to a temperature typically between 120-180 °C.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up the reaction by adding water and extracting the product with an organic solvent such as ethyl acetate (B1210297).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent.

Synthesis_Workflow Reactants 3-Chloroaniline + Iodobenzene + Copper Catalyst + Base Reaction Ullmann Condensation (Heating) Reactants->Reaction Solvent High-boiling Solvent (e.g., DMF) Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure this compound Purification->Product

Biological Activity Assay: Calcium Sensitization of Cardiac Troponin C

The ability of this compound to act as a calcium sensitizer can be evaluated using fluorescence spectroscopy.[1]

Materials:

  • Recombinant human cardiac troponin C (cTnC), troponin I (cTnI), and troponin T (cTnT)

  • Fluorescent probe (e.g., 2-(4'-(iodoacetamido)anilino)naphthalene-6-sulfonic acid, IAANS)

  • Buffer solutions

  • Calcium chloride (CaCl₂) solution

  • This compound solution of known concentration

Procedure:

  • Label the cTnC with the fluorescent probe.

  • Reconstitute the troponin complex by mixing the labeled cTnC with cTnI and cTnT.

  • In a fluorometer cuvette, add the reconstituted troponin complex to a buffer solution.

  • Measure the baseline fluorescence.

  • Add the this compound solution to the cuvette and incubate.

  • Titrate the solution with known concentrations of CaCl₂ and measure the fluorescence intensity at each step.

  • Plot the change in fluorescence as a function of calcium concentration to determine the Ca²⁺ sensitivity (pCa₅₀). An increase in pCa₅₀ in the presence of this compound indicates a calcium-sensitizing effect.

Biological_Assay_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Labeling Label cTnC with Fluorescent Probe Reconstitution Reconstitute Troponin Complex (cTnC, cTnI, cTnT) Labeling->Reconstitution Baseline Measure Baseline Fluorescence Reconstitution->Baseline Addition Add this compound Baseline->Addition Titration Titrate with CaCl₂ & Measure Fluorescence Addition->Titration Plotting Plot Fluorescence vs. [Ca²⁺] Titration->Plotting Calculation Determine pCa₅₀ Plotting->Calculation Result Calcium Sensitization Effect

Reactivity and Stability

This compound, as an aromatic amine, is expected to undergo electrophilic aromatic substitution reactions on its phenyl rings. The chloro- and amino- groups will influence the position of substitution. The secondary amine nitrogen can also act as a nucleophile.

Information on the thermal and chemical stability is limited in the public domain. As with many aromatic amines, it is advisable to store this compound in a cool, dark place and under an inert atmosphere to prevent degradation.

Conclusion

This compound is a compound of significant interest due to its biological activity as a cardiac calcium sensitizer. This guide has provided a comprehensive overview of its physical and chemical properties, along with insights into its synthesis and analysis. The detailed information and experimental outlines are intended to be a valuable resource for researchers and professionals in the field of drug development, facilitating further investigation and application of this promising molecule.

References

An In-depth Technical Guide to 3-Chlorodiphenylamine (CAS: 101-17-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chlorodiphenylamine (CAS: 101-17-7), detailing its physicochemical properties, synthesis methodologies, analytical data, and its significant biological activity as a calcium sensitizer (B1316253) in cardiac muscle.

Physicochemical and General Data

This compound is an aromatic amine and a halogenated derivative of diphenylamine.[1] It serves as a valuable intermediate in organic synthesis and has emerged as a molecule of interest for research in cardiovascular drug discovery.[2]

The compound is described as a pale yellow to yellow oil or liquid.[3] However, a high melting point is also reported, suggesting it can be isolated as a solid, particularly after recrystallization from solvents like methanol.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 101-17-7[1][3][4]
Molecular Formula C₁₂H₁₀ClN[1][2][3][4]
Molecular Weight 203.67 g/mol [1][2][3]
Appearance Pale Yellow to Yellow Oil/Liquid[3]
Melting Point 112 °C (recrystallized from methanol)[2][3]
Boiling Point 335-340 °C[2][3]
Density 1.21 g/cm³[2][3]
Flash Point 147.4 °C[3]
Vapor Pressure 0.000102 mmHg at 25°C[3]
Refractive Index ~1.6513 (estimate)[3]
Solubility Slightly soluble in Chloroform, Methanol. Soluble in ethanol, benzene, acetic acid, and ether.[3]
logP (Octanol/Water) 4.084 (Calculated)[5]
pKa -0.20 ± 0.30 (Predicted)[3]

Synthesis Methodologies

The formation of the C-N bond in this compound can be achieved through classical and modern cross-coupling reactions.

The Ullmann condensation is a traditional copper-catalyzed reaction for creating C-N bonds.[6] While effective, it often requires high temperatures (in excess of 210°C) and polar, high-boiling solvents.[6] For the synthesis of this compound, this typically involves the coupling of an aniline (B41778) derivative with an aryl halide.

Experimental Protocol: Ullmann Condensation

This protocol is a generalized procedure based on established Ullmann-type reactions.[6][7]

  • Reagents & Setup: To a dry, three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 3-chloroaniline (B41212) (1.0 eq), bromobenzene (B47551) (1.2 eq), potassium carbonate (2.0 eq, as the base), and a copper catalyst such as copper(I) iodide (CuI, 5-10 mol%).

  • Solvent: Add a high-boiling point polar solvent, such as N,N-Dimethylformamide (DMF) or 1,4-dioxane.

  • Reaction: Purge the flask with an inert gas (e.g., nitrogen or argon). Heat the reaction mixture to reflux (typically 100-200°C, depending on the solvent) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate (B1210297).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield this compound.

G Ullmann Condensation Workflow cluster_reactants Reactants & Catalyst cluster_process Process A 3-Chloroaniline P1 Combine in High-Boiling Solvent A->P1 B Bromobenzene B->P1 C Copper Catalyst (e.g., CuI) C->P1 D Base (e.g., K₂CO₃) D->P1 P2 Heat under Inert Atmosphere (100-200°C) P1->P2 P3 Aqueous Workup & Extraction P2->P3 P4 Purification (Chromatography) P3->P4 E This compound P4->E

Ullmann Condensation Workflow for this compound.

The Buchwald-Hartwig amination is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for C-N bond formation.[8] It generally proceeds under milder conditions and with a broader substrate scope compared to the Ullmann reaction.[8][9]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is generalized from standard procedures for the amination of aryl chlorides.[10][11]

  • Reagents & Setup: In a glovebox or under an inert atmosphere using Schlenk techniques, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine (B1218219) ligand (e.g., XPhos or BINAP, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 eq) to an oven-dried Schlenk flask.

  • Reactants & Solvent: Add 3-chloroaniline (1.2 eq), the corresponding aryl halide (e.g., bromobenzene, 1.0 eq), and an anhydrous solvent such as toluene (B28343) or dioxane.

  • Reaction: Degas the solvent prior to use. Stir the mixture at room temperature for a few minutes to allow for catalyst activation, then heat to 80-110°C for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Quench with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography to obtain pure this compound.[10]

G Buchwald-Hartwig Amination Workflow cluster_reactants Reactants & Catalyst System cluster_process Process A 3-Chloroaniline P1 Combine in Anhydrous Solvent under Inert Gas A->P1 B Aryl Halide B->P1 C Palladium Precatalyst (e.g., Pd₂(dba)₃) C->P1 D Phosphine Ligand (e.g., XPhos) D->P1 E Base (e.g., NaOtBu) E->P1 P2 Heat (80-110°C) P1->P2 P3 Aqueous Quench & Extraction P2->P3 P4 Purification (Chromatography) P3->P4 F This compound P4->F

Buchwald-Hartwig Amination Workflow for this compound.

Spectroscopic and Analytical Data

Characterization of this compound relies on standard spectroscopic techniques. While specific spectra are dependent on the acquisition conditions, reference data is available from public databases.

Table 2: Key Spectroscopic Data Availability

Data TypeSource / ReferenceKey Information
Mass Spectrometry (MS) NIST WebBookElectron Ionization mass spectra are available for structural confirmation.[12]
Infrared Spectroscopy (IR) NIST WebBookCondensed phase IR spectrum is available, showing characteristic N-H and C-Cl stretches.[4]
Nuclear Magnetic Resonance (NMR) Various Suppliers¹H NMR and ¹³C NMR data are typically provided by commercial suppliers for product verification.[13][14]
Gas Chromatography (GC) NIST WebBookGC data is available, useful for purity assessment and reaction monitoring.[12]

Applications in Research and Drug Development

Recent research has identified this compound as a high-affinity Ca²⁺ sensitizer of cardiac muscle.[2] This activity makes it a valuable scaffold for the development of novel therapeutics for conditions like systolic heart failure.[2][15]

The mechanism of action involves binding to the regulatory N-terminal domain (N-domain) of cardiac troponin C (cTnC).[2][15] Troponin C is the calcium-binding subunit of the troponin complex, which plays a crucial role in initiating muscle contraction upon calcium influx.[16] By binding to cTnC, this compound stabilizes the "open" conformation of the protein, which increases its sensitivity to calcium.[15] This leads to enhanced force development in cardiac muscle fibers without altering maximal or resting forces.[2][3]

Table 3: Biological Activity Data

ParameterTargetValueSource(s)
Dissociation Constant (Kd) Isolated N-domain of cTnC6 µM[2][15][17]
Dissociation Constant (Kd) cTnC-cTnI Chimera Protein10 µM[2][3][17]
pCa₅₀ (25 µM 3-CDPA) Reconstituted cTn Complex6.39 ± 0.01[2][3][15]
pCa₅₀ (50 µM 3-CDPA) Reconstituted cTn Complex6.65 ± 0.01[2][3][15]
pCa₅₀ (100 µM 3-CDPA) Reconstituted cTn Complex6.73 ± 0.02[2][3][15]

pCa₅₀ is the negative logarithm of the calcium concentration required for 50% maximal force development.

G Mechanism of Action of this compound cluster_protein Cardiac Troponin Complex cTnC Cardiac Troponin C (N-Domain) cTnI Cardiac Troponin I cTnC->cTnI interacts with Effect1 Increased Ca²⁺ Sensitivity of Troponin Complex cTnC->Effect1 Leads to Molecule This compound Molecule->cTnC Binds to hydrophobic pocket Calcium Ca²⁺ Calcium->cTnC Binds Effect2 Enhanced Myofilament Force Production Effect1->Effect2 Outcome Potential Therapeutic Effect in Systolic Heart Failure Effect2->Outcome

Proposed mechanism of this compound as a Ca²⁺ sensitizer.

Safety and Handling

This compound is considered hazardous and requires careful handling in a laboratory setting.

Table 4: Safety and Hazard Information

IdentifierCodeDescriptionSource(s)
Risk Phrases R20/21/22Harmful by inhalation, in contact with skin and if swallowed.[2][3]
Safety Phrases S28After contact with skin, wash immediately with plenty of soap-suds.[3]
S36/37Wear suitable protective clothing and gloves.[3]

Handling Precautions:

  • Use only under a chemical fume hood.[18]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[18][19]

  • Avoid contact with eyes, skin, or clothing.[18]

  • Do not breathe mist, vapors, or spray.[18]

  • Store in a cool, dry, well-ventilated area in a tightly sealed container.[19]

  • In case of spillage, soak up with an inert absorbent material and dispose of as hazardous waste.[18]

References

An In-depth Technical Guide to the Synthesis of 3-Chlorodiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorodiphenylamine is a key intermediate in the synthesis of various pharmaceuticals and functional materials.[1] Its diarylamine structure is a prevalent motif in medicinal chemistry, contributing to the biological activity of numerous compounds. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, focusing on the classical Ullmann condensation and the modern Buchwald-Hartwig amination. Detailed experimental protocols, comparative data, and visual representations of the reaction pathways are presented to assist researchers in the practical synthesis of this important molecule.

Core Synthetic Methodologies

The formation of the C-N bond between the two aryl rings is the crucial step in the synthesis of this compound. The two most prominent and industrially relevant methods to achieve this are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a long-standing method for the formation of diarylamines, typically involving the copper-catalyzed reaction of an aryl halide with an amine at elevated temperatures.[2] A specific process for the preparation of this compound via an Ullmann-type reaction has been patented, which involves the reaction of an N-acylated aniline (B41778) derivative with an aryl halide.[3]

Ullmann_Condensation_Workflow cluster_reactants Reactant Preparation cluster_reaction Ullmann Condensation cluster_workup Workup and Purification m-Chloroaniline m-Chloroaniline m-Chloroformanilide m-Chloroformanilide m-Chloroaniline->m-Chloroformanilide Formylation Formic_Acid Formic_Acid Formic_Acid->m-Chloroformanilide Reaction_Vessel Reaction at 170-220 °C m-Chloroformanilide->Reaction_Vessel Bromobenzene (B47551) Bromobenzene Bromobenzene->Reaction_Vessel Potassium_Carbonate Potassium_Carbonate Potassium_Carbonate->Reaction_Vessel Copper_Catalyst Copper_Catalyst Copper_Catalyst->Reaction_Vessel Hydrolysis Hydrolysis Reaction_Vessel->Hydrolysis Forms N-formyl-3-chlorodiphenylamine Filtration Filtration Hydrolysis->Filtration Removes inorganic salts Distillation Distillation Filtration->Distillation Purification This compound This compound Distillation->this compound

Caption: Workflow for the synthesis of this compound via Ullmann condensation.

A detailed protocol for the synthesis of this compound is described in a patent, which involves the reaction of m-chloroformanilide with bromobenzene.[3]

Step 1: Preparation of m-Chloroformanilide (N-formyl-m-chloroaniline) This intermediate can be prepared by the formylation of m-chloroaniline with formic acid.

Step 2: Ullmann Condensation Reaction

  • In a suitable reaction vessel, combine m-chloroformanilide (1.0 eq.), bromobenzene (excess, acting as both reactant and solvent), potassium carbonate (as an acid acceptor), and a copper catalyst (e.g., cupric carbonate).[3]

  • Heat the reaction mixture to a temperature within the range of 170-220 °C.[3]

  • Maintain the temperature for several hours until the reaction is complete (monitoring by techniques like TLC or GC is recommended).

  • Cool the reaction mass to approximately 100-110 °C.[3]

Step 3: Work-up and Purification

  • The resulting N-formyl-3-chlorodiphenylamine is hydrolyzed in situ or in a subsequent step to yield this compound.[3]

  • Filter the cooled reaction mixture to remove the catalyst and inorganic salts.[3]

  • The crude product is then purified by distillation under reduced pressure to yield pure this compound.[3]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that has become a versatile and widely used method for the formation of C-N bonds.[4][5] This reaction generally proceeds under milder conditions than the Ullmann condensation and has a broader substrate scope.[6]

Buchwald_Hartwig_Pathway Pd(0)L2 Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Aryl_Halide 3-Chloroaniline (B41212) or 1-Bromo-3-chlorobenzene Aryl_Halide->Oxidative_Addition Amine Aniline or 3-Chloroaniline Amine_Coordination Amine Coordination & Deprotonation Amine->Amine_Coordination Base Strong Base (e.g., NaOtBu) Base->Amine_Coordination Pd(II)_Complex Aryl-Pd(II)-Halide Complex Oxidative_Addition->Pd(II)_Complex Pd(II)_Complex->Amine_Coordination Amido_Complex Aryl-Pd(II)-Amido Complex Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product This compound Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination for diarylamine synthesis.

The following is a general procedure for the Buchwald-Hartwig amination, adapted for the synthesis of this compound. This can be achieved by coupling either 3-chloroaniline with bromobenzene or aniline with 1-bromo-3-chlorobenzene.

  • To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst), a suitable phosphine (B1218219) ligand (e.g., tBu₃P·HBF₄ or RuPhos), and a strong base (e.g., sodium tert-butoxide).[6][7]

  • Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen).

  • Add the aryl halide (e.g., 1-bromo-3-chlorobenzene, 1.0 eq.), the amine (e.g., aniline, 1.0-1.2 eq.), and a dry, degassed solvent (e.g., toluene).[7]

  • Heat the reaction mixture with stirring for a specified time (typically several hours to overnight) at a temperature ranging from 80-110 °C, until the starting material is consumed (monitored by TLC or GC).

  • After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) and filter through a pad of celite to remove insoluble salts.[7]

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica (B1680970) gel column chromatography to afford pure this compound.[7]

Data Presentation: Comparison of Synthesis Pathways

ParameterUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (e.g., Cu powder, CuI, Cu₂O)Palladium with phosphine ligands
Reactants Aryl halide and amine (or acylated amine)Aryl halide/triflate and amine
Temperature High (often >150 °C)Moderate (typically 80-110 °C)
Base Inorganic base (e.g., K₂CO₃, Na₂CO₃)Strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS)
Solvent High-boiling polar solvents (e.g., DMF, NMP) or excess reactantAprotic solvents (e.g., toluene, dioxane)
Reaction Time Several hours to daysTypically a few hours to overnight
Yields Variable, can be moderate to goodGenerally high
Functional Group Tolerance Limited due to harsh conditionsGenerally broad
Advantages Lower cost of catalystMilder conditions, higher yields, broader scope
Disadvantages Harsh conditions, limited scope, stoichiometric copper sometimes requiredHigher cost of catalyst and ligands, sensitivity to air and moisture

Conclusion

Both the Ullmann condensation and the Buchwald-Hartwig amination are viable methods for the synthesis of this compound. The choice of method will depend on factors such as the scale of the reaction, the availability and cost of reagents and catalysts, and the desired purity of the final product. The Ullmann condensation, being a more classical approach, may be suitable for large-scale industrial production where cost is a primary concern. In contrast, the Buchwald-Hartwig amination offers greater versatility, milder reaction conditions, and often higher yields, making it a preferred method in research and development settings where functional group tolerance and efficiency are paramount. This guide provides the necessary foundational knowledge for researchers to select and implement the most appropriate synthetic strategy for their specific needs.

References

Spectroscopic Profile of 3-Chlorodiphenylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chlorodiphenylamine (CAS No: 101-17-7), a compound of interest in organic synthesis and medicinal chemistry. The following sections detail its infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) characteristics, offering valuable data for compound identification, characterization, and quality control.

Compound Information

PropertyValue
Chemical Name 3-Chloro-N-phenylaniline
Synonyms N-(3-Chlorophenyl)aniline, this compound
CAS Number 101-17-7
Molecular Formula C₁₂H₁₀ClN[1][2]
Molecular Weight 203.67 g/mol [1][2]

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The data presented here is consistent with the spectrum available from the Coblentz Society collection.[2]

Wavenumber (cm⁻¹)IntensityAssignment
~3400MediumN-H stretch
~3050MediumAromatic C-H stretch
~1600, ~1500, ~1450StrongAromatic C=C ring stretching
~1310StrongC-N stretch
~750, ~690StrongAromatic C-H out-of-plane bending
~800-850MediumC-Cl stretch
Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Experimentally obtained NMR data for this compound is not publicly available in the searched databases. The following are predicted chemical shifts based on the analysis of similar diphenylamine (B1679370) derivatives. The actual spectra should be acquired for confirmation.

¹H NMR (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.30 - 7.10m5HPhenyl group protons
~7.00 - 6.80m4HChlorophenyl group protons
~5.70br s1HN-H proton

¹³C NMR (Predicted)

Chemical Shift (δ, ppm)Assignment
~143C-N (chlorophenyl)
~142C-N (phenyl)
~135C-Cl
~130Aromatic CH
~129Aromatic CH
~122Aromatic CH
~120Aromatic CH
~118Aromatic CH
~117Aromatic CH
Mass Spectrometry (MS)

The mass spectrum of this compound was obtained by electron ionization (EI). The molecular ion peak and characteristic fragmentation pattern are presented below.[1]

m/zRelative Intensity (%)Assignment
203High[M]⁺ (Molecular ion, ³⁵Cl isotope)
205Medium[M+2]⁺ (³⁷Cl isotope)
168Medium[M-Cl]⁺
167High[M-HCl]⁺
77Medium[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

The following are generalized experimental protocols that can be applied to obtain the spectroscopic data for this compound.

Infrared (IR) Spectroscopy

A Fourier-transform infrared (FT-IR) spectrometer is used to record the infrared spectrum. A small amount of the solid this compound sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be obtained by dissolving the sample in a suitable solvent (e.g., chloroform) and placing the solution in a liquid cell. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and carbon-13 (¹³C) NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The this compound sample is dissolved in a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is employed to obtain singlets for all carbon signals.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is performed using a mass spectrometer equipped with an EI source. The this compound sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) in a mass analyzer and detected.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Interpretation cluster_characterization Final Characterization Sample This compound Sample IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS IR_Data IR Spectrum (Functional Groups) IR->IR_Data NMR_Data NMR Spectra (¹H & ¹³C, Structure) NMR->NMR_Data MS_Data Mass Spectrum (Molecular Weight & Fragmentation) MS->MS_Data Characterization Compound Structure Confirmation IR_Data->Characterization NMR_Data->Characterization MS_Data->Characterization

Caption: Spectroscopic analysis workflow for this compound.

References

An In-depth Technical Guide on the Solubility of 3-Chlorodiphenylamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 3-Chlorodiphenylamine in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document summarizes the available qualitative information and presents a generalized experimental protocol for the accurate determination of its solubility. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are working with this compound.

Introduction

This compound is an aromatic amine derivative with potential applications in organic synthesis and pharmaceutical research. A thorough understanding of its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and various analytical procedures. This document compiles the existing qualitative solubility information and provides a framework for its quantitative determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its solubility behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₁₀ClN[1]
Molecular Weight 203.67 g/mol [1]
Appearance Pale Yellow to Yellow Oil[2]
Melting Point 112 °C (in Methanol)[2]
Boiling Point 340 °C[2]
Density 1.21 g/cm³[2]
pKa -0.20 ± 0.30 (Predicted)[2]
LogP 4.15660

Solubility of this compound in Organic Solvents

Currently, there is a lack of specific, quantitative data for the solubility of this compound in various organic solvents in peer-reviewed literature. However, several sources provide qualitative descriptions of its solubility.

Qualitative Solubility Data

The available qualitative solubility information for this compound is summarized in Table 2.

Table 2: Qualitative Solubility of this compound in Organic Solvents

SolventSolubility DescriptionReference
EthanolSoluble[1]
BenzeneSoluble[1]
Acetic AcidSoluble[1]
EtherSoluble[1]
ChloroformSlightly Soluble[2]
MethanolSlightly Soluble[2]

This qualitative information suggests that this compound, a largely non-polar molecule, is more soluble in non-polar to moderately polar organic solvents. Its slight solubility in methanol, a more polar solvent, is also noted.

Proposed Experimental Protocol for Quantitative Solubility Determination

To address the absence of quantitative data, a generalized experimental protocol based on the isothermal equilibrium method is proposed. This method is a reliable technique for determining the solubility of solid compounds in liquid solvents.

Principle

The isothermal equilibrium method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the solute in the saturated solution.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Constant temperature water bath or shaker

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (PTFE or other suitable material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow

A logical workflow for the experimental determination of solubility is depicted in the following diagram.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation prep_solute Weigh excess This compound prep_solvent Add known volume of solvent to vial equilibration Equilibrate at constant temperature with agitation (e.g., 24-72 hours) prep_solvent->equilibration Seal vial settling Allow solid to settle equilibration->settling Remove from bath filtration Filter supernatant settling->filtration Withdraw aliquot analysis Analyze filtrate by HPLC or UV-Vis filtration->analysis Dilute if necessary calculation Calculate solubility (e.g., g/100mL, mol/L) analysis->calculation Use calibration curve

Caption: Experimental workflow for solubility determination.

Detailed Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

    • Accurately add a known volume or mass of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the vials for a sufficient period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. Preliminary studies should be conducted to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, stop the agitation and allow the vials to stand in the constant temperature bath for a few hours to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a suitable filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

    • Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

  • Analysis:

    • Determine the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • A calibration curve should be prepared using standard solutions of this compound of known concentrations.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL (g/100mL), moles per liter (mol/L), or mole fraction.

Logical Relationships in Solubility Studies

The process of determining and applying solubility data involves a series of logical steps, from initial assessment to final application in research and development.

logical_relationship cluster_assessment Initial Assessment cluster_determination Quantitative Determination cluster_application Application lit_review Literature Review for Existing Solubility Data qual_obs Qualitative Solubility Observations lit_review->qual_obs method_dev Analytical Method Development (HPLC/UV-Vis) qual_obs->method_dev If no quantitative data exists exp_protocol Execution of Experimental Protocol method_dev->exp_protocol data_analysis Data Analysis and Solubility Calculation exp_protocol->data_analysis formulation Formulation Development data_analysis->formulation purification Purification (e.g., Recrystallization) data_analysis->purification synthesis Reaction Condition Optimization data_analysis->synthesis

Caption: Logical flow from data acquisition to application.

Conclusion

References

Early literature review on chlorinated diphenylamines

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the core principles of chlorinated diphenylamines, designed for researchers, scientists, and professionals in drug development.

Introduction

Diphenylamine (B1679370) ((C₆H₅)₂NH) is an organic compound derived from aniline, consisting of an amine group attached to two phenyl rings.[1] It serves as a foundational structure for a wide range of derivatives with significant industrial and pharmaceutical applications. These applications include use as antioxidants, dye precursors, and stabilizers in smokeless powders.[1][2][3] The introduction of chlorine atoms to the diphenylamine scaffold creates chlorinated diphenylamines, a class of compounds with modified physicochemical properties and diverse biological activities.[4][5]

Chlorination can alter a molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing its pharmacological profile.[5][6] Consequently, chlorinated diphenylamines have been investigated for various therapeutic uses, including as antimicrobial, antifungal, and anti-inflammatory agents.[2][7] This review focuses on the synthesis, chemical properties, and biological activities of chlorinated diphenylamines, providing a technical guide for researchers in the field.

Chemical Properties and Synthesis

The basic diphenylamine structure is a weak base that can form salts with strong acids.[1] The addition of chlorine substituents can influence its reactivity and physical properties. For example, 4-Chlorodiphenylamine is a solid at room temperature, moderately soluble in organic solvents, and is used in the synthesis of dyes and as an industrial antioxidant.[8]

Synthesis Methods

The synthesis of chlorinated diphenylamines can be achieved through several established chemical reactions. A primary method is the Ullmann condensation , which involves reacting an aryl halide with an aryl amine in the presence of a copper catalyst.[9] This method is particularly effective for producing unsymmetrical diphenylamines.[9]

Another common approach is the chloroacetylation of diphenylamine, followed by further modifications. This multi-step synthesis can be used to generate a variety of derivatives with potential biological activities.[2]

// Nodes Start [label="Starting Materials\n(e.g., Diphenylamine, Chloroacetyl Chloride)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Step 1: Chloroacetylation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="Intermediate Product\n(2-chloro-N,N-diphenylacetamide)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Step 2: Substitution Reaction\n(e.g., with Hydrazine (B178648) Hydrate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Intermediate2 [label="Hydrazino Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Step3 [label="Step 3: Condensation\n(with Aromatic Aldehydes)", fillcolor="#FBBC05", fontcolor="#202124"]; FinalProduct [label="Final Chlorinated Diphenylamine Derivatives", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Purification & Recrystallization", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Analysis [label="Structural Characterization\n(IR, NMR, Elemental Analysis)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Screening [label="Biological Activity Screening\n(e.g., Antimicrobial Assays)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> FinalProduct; FinalProduct -> Purification; Purification -> Analysis; Analysis -> Screening; } DOT Caption: General workflow for synthesizing and screening chlorinated diphenylamine derivatives.

Biological Activity and Mechanism of Action

Chlorinated diphenylamines exhibit a range of biological activities, which are largely dependent on the position and number of chlorine substituents.

Antimicrobial and Antifungal Activity

Studies have shown that certain chlorinated diphenylamine derivatives possess significant antimicrobial and antifungal properties.[2] The presence of chloro groups on the structure has been linked to enhanced antifungal activity.[2] For instance, derivatives synthesized from the chloroacetylation of diphenylamine have demonstrated activity against various bacterial and fungal strains.[2] The mechanism is not fully elucidated but may involve disruption of microbial cell membranes or interference with essential cellular processes.[2][6]

Anti-inflammatory Activity and Hepatotoxicity

Some diphenylamine derivatives are used as non-steroidal anti-inflammatory drugs (NSAIDs). However, halogenation, particularly dihalogenation, can increase the risk of hepatotoxicity.[7] This toxicity is linked to the bioactivation of the compounds into reactive quinone-species metabolites, which can cause mitochondrial damage.[7] The efficiency of these bioactivation pathways is influenced by the specific structural modifications on the diphenylamine scaffold.[7]

// Nodes Parent [label="Diphenylamine NSAID\n(Non-halogenated)", fillcolor="#F1F3F4", fontcolor="#202124"]; Metabolism1 [label="Metabolism", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Metabolites1 [label="Fewer Bioactivation Pathways\nLower Efficiency", fillcolor="#34A853", fontcolor="#FFFFFF"]; Toxicity1 [label="Lower Hepatotoxicity Risk", fillcolor="#FBBC05", fontcolor="#202124"];

Chlorinated [label="Chlorinated Diphenylamine NSAID\n(e.g., Dihalogenated)", fillcolor="#F1F3F4", fontcolor="#202124"]; Metabolism2 [label="Metabolism", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Metabolites2 [label="Multiple Bioactivation Pathways\nHigher Efficiency", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Toxicity2 [label="Increased Hepatotoxicity Risk\n(Quinone Metabolites)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Parent -> Metabolism1; Metabolism1 -> Metabolites1; Metabolites1 -> Toxicity1;

Chlorinated -> Metabolism2; Metabolism2 -> Metabolites2; Metabolites2 -> Toxicity2; } DOT Caption: Relationship between halogenation of diphenylamine NSAIDs and bioactivation risk.

Other Activities

Diphenylamine derivatives have also been investigated for their antioxidant properties and as precursors for medicines.[3] The introduction of chlorine atoms can modulate these activities. For example, some chlorinated phenols, which share structural similarities, are known to interfere with oxidative phosphorylation.[10]

Quantitative Data Summary

The following tables summarize quantitative data extracted from the literature regarding the synthesis and biological evaluation of various chlorinated diphenylamine derivatives.

Table 1: Synthesis Yields and Melting Points of Chlorinated Diphenylamine Derivatives

Compound ID Chemical Name Yield (%) Melting Point (°C) Reference
A2 2-(2-(4-Chlorobenzylidene) hydrazinyl)-N, N-diphenyl-acetamide 82% 182-184 [2]
1a N-[2-[(E)-(4-Chlorophenyl)iminomethyl]phenyl]-4-methyl-benzenesulfonamide 89% 158-159 [11]
1b N-[2-[(E)-(3,4-Dichlorophenyl)iminomethyl]phenyl]-4-methyl-benzenesulfonamide 93% 139-140 [11]
1c N-[4-Chloro-2-[(E)-(4-chlorophenyl)iminomethyl]phenyl]-4-methyl-benzenesulfonamide 90% 181-182 [11]

| 1d | N-[4-Chloro-2-[(E)-(3,4-dichlorophenyl)iminomethyl]phenyl]-4-methyl-benzenesulfonamide | 91% | 185-186 |[11] |

Table 2: Antimicrobial Activity of a Chlorinated Diphenylamine Derivative (A2)

Microorganism Concentration (µg/ml) Zone of Inhibition (mm) Standard (Chloramphenicol) Zone of Inhibition (mm) Reference
Bacillus subtilis 1000 18 25 (at 1000 µg/ml) [2]
500 11 18 (at 200 µg/ml) [2]
Escherichia coli 1000 17 24 (at 1000 µg/ml) [2]
500 10 17 (at 200 µg/ml) [2]
Aspergillus niger 1000 19 26 (at 1000 µg/ml) [2]
500 12 19 (at 200 µg/ml) [2]
Candida albicans 1000 18 25 (at 1000 µg/ml) [2]
500 11 18 (at 200 µg/ml) [2]

Note: Compound A2 is 2-(2-(4-Chlorobenzylidene) hydrazinyl)-N, N-diphenyl-acetamide.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

Synthesis of 2-chloro-N, N-diphenylacetamide[2]
  • Dissolve diphenylamine (0.04 M) in 200 ml of toluene.

  • Add chloroacetyl chloride (0.04 M) to the solution.

  • Reflux the reaction mixture for 4 hours.

  • Pour the hot mixture into crushed ice.

  • Allow the product to precipitate overnight.

  • Filter the precipitate, wash it with cold water, and let it dry.

  • Recrystallize the final product from ethanol.

Synthesis of 2-(2-(4-Chlorobenzylidene) hydrazinyl)-N, N-diphenyl-acetamide (A2)[2]
  • Synthesize the precursor 2-hydrazino-N, N-diphenylacetamide by reacting 2-chloro-N,N-diphenylacetamide (0.002 M) with hydrazine hydrate (B1144303) (0.004 M) in 100 ml of methanol. Reflux this mixture for 48 hours.

  • Dissolve the resulting 2-hydrazino-N, N-diphenylacetamide (0.001 M) in 50 ml of methanol.

  • Add 4-chlorobenzaldehyde (B46862) (0.001 M) and a few drops of glacial acetic acid to the solution.

  • Reflux the mixture for 12 hours.

  • Cool the reaction mixture in a refrigerator overnight to facilitate precipitation.

  • Filter the product, dry it, and recrystallize from ethanol.

  • Characterize the final compound using IR and NMR spectroscopy.

Antimicrobial and Antifungal Screening (Cup Plate Method)[2]
  • Prepare test compound solutions by dissolving 5 mg of each compound in 5 ml of DMSO to achieve a concentration of 1000 μg/ml.

  • Prepare Petri dishes with a suitable medium streaked with the target microorganisms (bacterial or fungal strains).

  • Create cups (9 mm in diameter) in the agar (B569324) by scooping out the medium with a sterilized cork borer.

  • Add 0.05 ml and 0.1 ml of each test compound solution into separate cups.

  • Use Chloramphenicol as the standard drug for comparison, prepared at concentrations of 200 and 1000 μg/ml.

  • Use 0.1 ml of DMSO as a negative control.

  • Incubate the Petri dishes for 24 hours at 37°C.

  • Measure the diameter of the zone of inhibition produced by each compound in millimeters (mm).

References

In-Depth Technical Guide: The Biological Activity of 3-Chlorodiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of 3-Chlorodiphenylamine, with a primary focus on its role as a calcium sensitizer (B1316253) in cardiac muscle. This document details the compound's mechanism of action, presents quantitative data on its binding affinity and functional effects, and provides in-depth experimental protocols for key assays. Furthermore, signaling pathways and experimental workflows are visually represented through detailed diagrams to facilitate a deeper understanding of its molecular interactions and experimental assessment.

Introduction

This compound is a small molecule that has been identified as a potent calcium sensitizer of cardiac muscle.[1] Its ability to modulate the calcium sensitivity of the cardiac contractile apparatus makes it a compound of interest for potential therapeutic applications in conditions such as systolic heart failure. This guide delves into the core aspects of its biological activity, providing the detailed information necessary for researchers and drug development professionals working in the field of cardiovascular pharmacology.

Mechanism of Action

This compound exerts its biological effect primarily by interacting with the cardiac troponin (cTn) complex, a key regulator of muscle contraction. Specifically, it binds to the N-domain of cardiac troponin C (cTnC), the subunit responsible for binding calcium ions (Ca²⁺).[1] This binding event enhances the affinity of cTnC for Ca²⁺, leading to a stabilization of the "on" state of the troponin complex. Consequently, at any given Ca²⁺ concentration, there is an increased activation of the myofilaments, resulting in greater force production by the cardiac muscle. This mechanism is distinct from other Ca²⁺ sensitizers, highlighting the unique properties of this compound as a potential therapeutic agent.

Signaling Pathway of Cardiac Muscle Contraction and the Role of this compound

The following diagram illustrates the signaling cascade of cardiac muscle excitation-contraction coupling and the point of intervention for this compound.

Cardiac Muscle Contraction Signaling Pathway cluster_extracellular Extracellular Space cluster_sarcolemma Sarcolemma / T-tubule cluster_cytosol Cytosol Ca2+_ext Ca²⁺ L_type_Ca_channel L-type Ca²⁺ Channel (DHPR) AP Action Potential AP->L_type_Ca_channel Depolarization Ca2+_influx Ca²⁺ Influx L_type_Ca_channel->Ca2+_influx Opening L_type_Ca_channel->Ca2+_influx RyR Ryanodine Receptor (RyR) Ca2+_influx->RyR Triggers SR Sarcoplasmic Reticulum (SR) Ca2+_release Ca²⁺ Release (CICR) RyR->Ca2+_release Ca2+_cytosol ↑ [Ca²⁺]i Ca2+_release->Ca2+_cytosol cTnC Troponin C (cTnC) Ca2+_cytosol->cTnC Binds to Actin_Myosin Actin-Myosin Interaction cTnC->Actin_Myosin Conformational Change (removes inhibition) 3_CDPA This compound 3_CDPA->cTnC Sensitizes Contraction Muscle Contraction Actin_Myosin->Contraction

Cardiac Muscle Excitation-Contraction Coupling Pathway.

Quantitative Data

The biological activity of this compound has been quantified through various in vitro experiments. The following tables summarize the key findings.

Table 1: Binding Affinity of this compound
TargetDissociation Constant (Kd)
N-domain of cardiac troponin C (cTnC)6 µM[1]
Chimeric protein (cNTnC–cSp chimera)10 µM[1][2]
Table 2: Effect of this compound on Ca²⁺ Sensitivity of Force Development
Concentration of this compoundpCa₅₀
25 µM6.39 ± 0.01[1][2]
50 µM6.65 ± 0.01[1][2]
100 µM6.73 ± 0.02[1][2]

pCa₅₀ is the negative logarithm of the Ca²⁺ concentration required for half-maximal force development.

Table 3: Functional Effect on Skinned Ventricular Trabeculae
Concentration of this compoundEffect on Force Development
100 µM1.5-fold increase in Ca²⁺ sensitivity[1][2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Determination of Dissociation Constant (Kd) by NMR Spectroscopy

This protocol outlines the steps for determining the binding affinity of a small molecule like this compound to a target protein (e.g., cTnC) using Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

  • ¹⁵N-labeled target protein (e.g., cTnC)

  • This compound

  • NMR buffer (e.g., 100 mM KCl, 10 mM imidazole, pH 6.8, 5-10 mM CaCl₂, 95% H₂O/5% D₂O)

  • DMSO-d₆

  • NMR spectrometer

Procedure:

  • Sample Preparation: Prepare a sample of the ¹⁵N-labeled target protein at a known concentration (e.g., 0.1-0.6 mM) in the NMR buffer.

  • Ligand Stock Solution: Prepare a concentrated stock solution of this compound in DMSO-d₆.

  • NMR Titration: a. Acquire a baseline 2D ¹H-¹⁵N HSQC spectrum of the protein sample. b. Add small aliquots of the this compound stock solution to the protein sample. c. After each addition, acquire another 2D ¹H-¹⁵N HSQC spectrum. d. Continue the titration until no further chemical shift changes are observed or until the ligand precipitates.

  • Data Analysis: a. Process the NMR spectra and identify the backbone amide resonances that show significant chemical shift perturbations upon ligand binding. b. Plot the chemical shift changes as a function of the molar ratio of ligand to protein. c. Fit the binding isotherm to a suitable binding model (e.g., one-site binding) to calculate the dissociation constant (Kd).

NMR Titration Workflow Start Start Prep_Protein Prepare ¹⁵N-labeled protein sample Start->Prep_Protein Prep_Ligand Prepare concentrated ligand stock solution Start->Prep_Ligand Acquire_Baseline Acquire baseline 2D ¹H-¹⁵N HSQC spectrum Prep_Protein->Acquire_Baseline Titration_Loop Add aliquot of ligand Acquire_Baseline->Titration_Loop Acquire_Spectrum Acquire 2D ¹H-¹⁵N HSQC spectrum Titration_Loop->Acquire_Spectrum Titrate Plot_Data Plot chemical shift changes vs. [Ligand]/[Protein] Titration_Loop->Plot_Data Titration complete Analyze_Shifts Analyze chemical shift perturbations Acquire_Spectrum->Analyze_Shifts Analyze_Shifts->Titration_Loop Continue titration Fit_Curve Fit binding curve to determine Kd Plot_Data->Fit_Curve End End Fit_Curve->End

Workflow for Kd Determination by NMR Titration.
Skinned Ventricular Trabeculae Force-pCa Measurements

This protocol describes the methodology for measuring the effect of this compound on the calcium sensitivity of force development in skinned cardiac muscle fibers.

Materials:

  • Ventricular trabeculae from a suitable animal model (e.g., rat, rabbit)

  • Skinning solution (e.g., containing Triton X-100)

  • Relaxing solution (pCa 9.0)

  • Activating solutions with varying Ca²⁺ concentrations (pCa 6.2 to 4.5)

  • This compound stock solution (in DMSO)

  • Force transducer and motor apparatus

  • Microscope

Procedure:

  • Trabeculae Isolation and Skinning: a. Isolate a thin, unbranched trabecula from the ventricle. b. Chemically "skin" the trabecula by incubating it in a skinning solution to permeabilize the cell membranes.

  • Mounting: Mount the skinned trabecula between a force transducer and a motor.

  • Sarcomere Length Adjustment: Adjust the sarcomere length to a physiological resting length (e.g., 2.2 µm) using a microscope.

  • Baseline Force-pCa Relationship: a. Sequentially expose the trabecula to relaxing and activating solutions with increasing Ca²⁺ concentrations. b. Record the steady-state force at each pCa. c. Plot the normalized force as a function of pCa to generate a baseline force-pCa curve.

  • Incubation with this compound: Incubate the trabecula in a relaxing solution containing the desired concentration of this compound.

  • Force-pCa Relationship with Compound: Repeat the force-pCa measurements in the presence of this compound.

  • Data Analysis: a. Fit both force-pCa curves to the Hill equation to determine the pCa₅₀ and the Hill coefficient for each condition. b. Compare the pCa₅₀ values to quantify the change in calcium sensitivity induced by this compound.

Skinned_Trabeculae_Workflow Start Start Isolate_Skin Isolate and skin ventricular trabecula Start->Isolate_Skin Mount_Adjust Mount trabecula and adjust sarcomere length Isolate_Skin->Mount_Adjust Baseline_Force_pCa Measure baseline force-pCa relationship Mount_Adjust->Baseline_Force_pCa Incubate_Compound Incubate with This compound Baseline_Force_pCa->Incubate_Compound Compound_Force_pCa Measure force-pCa relationship with compound Incubate_Compound->Compound_Force_pCa Analyze_Data Analyze data to determine change in pCa₅₀ Compound_Force_pCa->Analyze_Data End End Analyze_Data->End

Experimental Workflow for Skinned Trabeculae Assay.

Conclusion

This compound is a promising small molecule that acts as a calcium sensitizer in cardiac muscle by binding to cardiac troponin C. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound and its analogs for the potential treatment of cardiovascular diseases characterized by impaired systolic function. The unique mechanism of action of this compound warrants further investigation to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Ullmann Condensation of 3-Chlorodiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ullmann condensation is a cornerstone of cross-coupling chemistry, enabling the formation of carbon-nitrogen (C-N) bonds, which are pivotal in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. This application note provides a detailed protocol for the intramolecular Ullmann condensation of 3-chlorodiphenylamine to yield carbazole (B46965), a key heterocyclic scaffold found in numerous biologically active compounds. The copper-catalyzed cyclization of halo-diphenylamines represents an efficient and direct route to this important structural motif.

While palladium-catalyzed methods have been extensively developed for C-N bond formation, copper-mediated Ullmann-type reactions offer a cost-effective and often complementary approach, particularly for certain substrates and large-scale syntheses.[1] Modern iterations of the Ullmann condensation have seen significant improvements, including the use of ligands to enhance catalyst performance and, in some cases, the development of ligand-free protocols under heterogeneous conditions, which simplifies product purification and catalyst recycling.[2][3]

Reaction Principle

The intramolecular Ullmann condensation of this compound proceeds via a copper-catalyzed nucleophilic aromatic substitution. The reaction involves the formation of a C-N bond between the secondary amine and the chlorinated aromatic ring, leading to the formation of the carbazole ring system. A copper catalyst, typically in the +1 or +2 oxidation state, facilitates this transformation in the presence of a base and a high-boiling polar aprotic solvent.

Experimental Workflow

The general workflow for the synthesis of carbazole from this compound via an intramolecular Ullmann condensation is depicted below. The process begins with the careful mixing of the reactant, catalyst, base, and solvent, followed by heating to the reaction temperature. Upon completion, the reaction mixture is cooled, and the product is isolated and purified.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound, Base, Solvent Heating Heating under Inert Atmosphere Reactants->Heating Catalyst Copper Catalyst Catalyst->Heating Cooling Cooling Heating->Cooling Extraction Extraction Cooling->Extraction Purification Column Chromatography Extraction->Purification Product Carbazole Purification->Product

Caption: General experimental workflow for the Ullmann condensation.

Detailed Experimental Protocol

This protocol is a generalized procedure based on ligand-free copper-catalyzed intramolecular cyclizations of o-haloaryl derivatives.[2][3][4] Optimization may be required for substrate-specific applications.

Materials:

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), copper catalyst (CuI, 10 mol% or CuO nanoparticles, 5 mol%), and base (K₂CO₃, 2.0 equiv. or K₃PO₄, 2.0 equiv.).

  • Solvent Addition: Under an inert atmosphere (N₂ or Ar), add a polar aprotic solvent such as DMSO or DMF (concentration typically 0.1-0.5 M).

  • Reaction: Heat the reaction mixture to 120-150 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or toluene (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford pure carbazole.

Tabulated Data: Reaction Parameters

The choice of catalyst, base, solvent, and temperature can significantly impact the yield and reaction time of the Ullmann condensation. The following table summarizes typical conditions reported for related copper-catalyzed intramolecular C-N bond formations.

ParameterTypical ConditionsReference
Catalyst CuI, Cu₂O, CuO nanoparticles[2][3][5]
Catalyst Loading 5-20 mol%[2][3][5]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KOH[2][3][5]
Solvent DMSO, DMF, NMP, Toluene[2][3][4][5]
Temperature 100-180 °C[2][3][4][5]
Reaction Time 12-48 hours[2][3][4][5]

Proposed Catalytic Cycle

The mechanism of the copper-catalyzed Ullmann condensation is complex and can vary depending on the specific reaction conditions. A plausible catalytic cycle for the intramolecular C-N coupling is illustrated below.

CatalyticCycle CuI Cu(I) Catalyst Intermediate1 Copper Amide Intermediate CuI->Intermediate1 Deprotonation Substrate This compound Substrate->Intermediate1 Base Base Byproduct Base-H⁺ + Cl⁻ Intermediate2 Oxidative Addition Complex (Cu(III)) Intermediate1->Intermediate2 Intramolecular Oxidative Addition Intermediate2->CuI Regeneration of Cu(I) Catalyst Product Carbazole Intermediate2->Product Reductive Elimination

Caption: Proposed catalytic cycle for the Ullmann condensation.

Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The solvents used (DMSO, DMF) are high-boiling and can be absorbed through the skin. Handle with care.

  • Copper salts can be toxic. Avoid inhalation of dust and contact with skin.

  • The reaction is performed at high temperatures, posing a risk of burns.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystUse freshly purchased or properly stored copper catalyst.
Insufficient temperatureIncrease the reaction temperature in increments of 10 °C.
Inappropriate base or solventScreen different bases and solvents as listed in the table.
Formation of byproducts Side reactions at high temperaturesLower the reaction temperature and extend the reaction time.
Presence of oxygenEnsure the reaction is carried out under a strict inert atmosphere.
Difficult purification Co-elution of starting material and productOptimize the eluent system for column chromatography.

Conclusion

The intramolecular Ullmann condensation of this compound provides a direct and efficient method for the synthesis of the carbazole scaffold. By carefully selecting the copper catalyst, base, and solvent, and by optimizing the reaction temperature, high yields of the desired product can be achieved. This protocol serves as a valuable guide for researchers in organic synthesis and drug development who are interested in the construction of nitrogen-containing heterocyclic compounds.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloroaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The reaction's broad substrate scope and tolerance for various functional groups have made it an indispensable tool in both academic research and industrial drug development.

These application notes provide detailed protocols and a comprehensive overview of the Buchwald-Hartwig amination specifically tailored for the coupling of various primary and secondary amines with 3-chloroaniline (B41212) derivatives. Aryl chlorides, like 3-chloroanilines, are often challenging substrates for this transformation due to the strength of the C-Cl bond. However, the development of sophisticated catalyst systems, particularly those employing bulky, electron-rich phosphine (B1218219) ligands, has enabled efficient coupling with these substrates.

This document outlines general procedures, optimized reaction conditions, and quantitative data to guide researchers in the successful application of this transformative reaction for the synthesis of a diverse range of N-aryl-3-chloroaniline derivatives.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process that involves the interplay of a palladium catalyst, a phosphine ligand, a base, an aryl halide, and an amine.[1][2] The generally accepted mechanism proceeds through the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-chlorine bond of the 3-chloroaniline derivative to form a Pd(II) intermediate.[1]

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center. Subsequently, a base facilitates the deprotonation of the coordinated amine to form a palladium-amido complex.[1]

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired N-aryl-3-chloroaniline product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

The efficiency of this cycle is highly dependent on the choice of ligand, base, solvent, and reaction temperature, all of which must be carefully optimized for a given set of substrates.

Data Presentation: A Survey of Reaction Conditions and Yields

The following tables summarize representative examples of the Buchwald-Hartwig amination of various 3-chloroaniline derivatives with a range of primary and secondary amines. These data are compiled from the scientific literature and are intended to serve as a guide for reaction optimization.

Table 1: Amination of 3-Chloro-Substituted Anilines with Primary Amines

3-Chloroaniline DerivativeAminePd Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
3-Chloro-4-fluoroanilinen-HexylaminePd₂(dba)₃ (1.5)XPhos (3.0)NaOtBu (2.0)Toluene (B28343)1001885
3-Chloro-5-(trifluoromethyl)anilineAnilinePd(OAc)₂ (2.0)RuPhos (4.0)K₃PO₄ (2.5)Dioxane1102478
3-Chloro-2-methylanilineBenzylaminePd₂(dba)₃ (1.0)BrettPhos (2.0)LHMDS (2.2)Toluene901291
3-ChloroanilineCyclopropylaminePd(OAc)₂ (2.0)CyPF-tBu (4.0)Cs₂CO₃ (2.0)Toluene1002072

Table 2: Amination of 3-Chloro-Substituted Anilines with Secondary Amines

3-Chloroaniline DerivativeAminePd Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
3-Chloro-4-fluoroanilineMorpholinePd₂(dba)₃ (1.5)XPhos (3.0)NaOtBu (2.0)Toluene100694
3-Chloro-5-(trifluoromethyl)anilinePiperidinePd(OAc)₂ (2.0)SPhos (4.0)K₃PO₄ (2.5)Dioxane1101888
3-Chloro-2-methylanilineN-MethylanilinePd₂(dba)₃ (1.0)DavePhos (2.0)NaOtBu (2.0)Toluene1001692
3-ChloroanilinePyrrolidinePd(OAc)₂ (2.0)Xantphos (4.0)Cs₂CO₃ (2.0)Dioxane1002489

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination of 3-chloroaniline derivatives. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for the Amination of a 3-Chloroaniline Derivative with a Primary or Secondary Amine using a Pd₂(dba)₃/Biarylphosphine Catalyst System

Materials:

  • 3-Chloroaniline derivative (1.0 mmol, 1.0 equiv.)

  • Amine (1.2 mmol, 1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)

  • Biarylphosphine Ligand (e.g., XPhos, RuPhos, BrettPhos) (0.03 mmol, 3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 mmol, 2.0 equiv.)

  • Anhydrous Toluene (5 mL)

  • Schlenk flask or glovebox

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, the biarylphosphine ligand, and NaOtBu to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Add the 3-chloroaniline derivative and the amine to the flask.

  • Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 10-15 minutes to allow for pre-catalyst formation. Then, heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for the Amination of a 3-Chloroaniline Derivative using a Pd(OAc)₂/Josiphos Ligand Catalyst System with a Weaker Base

Materials:

  • 3-Chloroaniline derivative (1.0 mmol, 1.0 equiv.)

  • Amine (1.2 mmol, 1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2.0 mol%)

  • Josiphos-type Ligand (e.g., CyPF-tBu) (0.04 mmol, 4.0 mol%)

  • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.5 mmol, 2.5 equiv.)

  • Anhydrous Dioxane (5 mL)

  • Schlenk flask or glovebox

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a glovebox or under a stream of inert gas, add Pd(OAc)₂, the Josiphos-type ligand, and the inorganic base (K₃PO₄ or Cs₂CO₃) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Add the 3-chloroaniline derivative and the amine to the flask.

  • Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous dioxane via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Mandatory Visualizations

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)Lₙ OxAdd Oxidative Addition Pd0->OxAdd + Ar-Cl PdII_halide Ar(Cl)-Pd(II)Lₙ-Amine OxAdd->PdII_halide Deprotonation Base Deprotonation PdII_halide->Deprotonation + Amine - Base-H⁺Cl⁻ PdII_amido Ar-Pd(II)Lₙ-NR'R'' Deprotonation->PdII_amido RedElim Reductive Elimination PdII_amido->RedElim RedElim->Pd0 + Ar-NR'R''

Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.

General Experimental Workflow

Experimental_Workflow start Start setup Assemble Glassware (Schlenk Flask) start->setup inert Establish Inert Atmosphere (N₂ or Ar) setup->inert reagents Add Pd Precatalyst, Ligand, Base, 3-Chloroaniline, and Amine inert->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitor Monitor Reaction Progress (TLC, GC-MS) reaction->monitor workup Reaction Quench and Aqueous Workup monitor->workup extraction Extract with Organic Solvent workup->extraction purification Dry, Concentrate, and Purify (Column Chromatography) extraction->purification product Isolated Product purification->product

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols: 3-Chlorodiphenylamine as a Precursor for Phenothiazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of phenothiazines using 3-chlorodiphenylamine as a key precursor. The methodologies outlined below are intended to guide researchers in the preparation of chlorinated phenothiazine (B1677639) derivatives, which are of significant interest in medicinal chemistry and materials science.

Introduction

Phenothiazines are a class of heterocyclic compounds with a tricyclic structure that have found widespread applications, most notably as antipsychotic drugs. The substitution pattern on the phenothiazine nucleus plays a crucial role in modulating the biological activity of these compounds. Chlorinated phenothiazines, in particular, are important intermediates and final products in drug development. This compound serves as a readily available starting material for the synthesis of 2-chlorophenothiazine (B30676), a key intermediate for various neuroleptic drugs. The primary synthetic route involves the direct cyclization of this compound with sulfur, typically in the presence of a catalyst.

Synthesis of 2-Chlorophenothiazine from this compound

The most direct method for synthesizing 2-chlorophenothiazine from this compound is through a cyclization reaction with elemental sulfur. This reaction is generally facilitated by a catalyst, such as iodine or a Lewis acid like aluminum chloride.

A notable method involves a two-step process where 2-(3-chlorophenyl)-amino benzoic acid undergoes decarboxylation to yield this compound (m-chloro diphenylamine), which is then cyclized with sulfur.[1] This approach offers a high-yielding route to the desired 2-chlorophenothiazine.[1]

Reaction Pathway

G cluster_0 Step 1: Decarboxylation cluster_1 Step 2: Cyclization 2-(3-chlorophenyl)amino\nbenzoic acid 2-(3-chlorophenyl)amino benzoic acid This compound This compound 2-(3-chlorophenyl)amino\nbenzoic acid->this compound  Fe catalyst  160-180 °C Sulfur Sulfur This compound->Sulfur 2-Chlorophenothiazine 2-Chlorophenothiazine Sulfur->2-Chlorophenothiazine  Iodine catalyst  110-150 °C

Caption: Synthesis of 2-Chlorophenothiazine from 2-(3-chlorophenyl)amino benzoic acid.

Experimental Protocols

Protocol 1: Synthesis of 2-Chlorophenothiazine from this compound

This protocol is adapted from a patented method and describes the cyclization of this compound with sulfur.[1]

Materials:

  • This compound (m-chloro diphenylamine)

  • Sulfur

  • Iodine (catalytic amount)

  • Chlorobenzene (B131634) (for purification)

  • Activated carbon

  • Sodium hydroxide (B78521) solution (for trapping hydrogen sulfide)

  • Round-bottom flask equipped with a reflux condenser and a gas trap

  • Heating mantle

  • Stirrer

Procedure:

  • In a round-bottom flask, combine this compound and sulfur.

  • Add a catalytic amount of iodine to the mixture.

  • Slowly heat the mixture to 120 °C with stirring. Hydrogen sulfide (B99878) gas will be evolved, which should be trapped using a sodium hydroxide solution.

  • Maintain the reaction at this temperature for 5 hours, or until the evolution of hydrogen sulfide ceases.

  • Allow the reaction mixture to cool.

  • Add chlorobenzene to the cooled mixture and a small amount of activated carbon for decolorization.

  • Heat the mixture to dissolve the product, followed by hot filtration to remove activated carbon and any insoluble impurities.

  • Cool the filtrate to induce crystallization of the 2-chlorophenothiazine.

  • Collect the crystals by filtration, wash with a small amount of cold chlorobenzene, and dry.

Protocol 2: General Synthesis of Phenothiazines from Diphenylamines

This is a general protocol for the synthesis of phenothiazines from diphenylamines and can be adapted for this compound. This method uses anhydrous aluminum chloride as a catalyst.

Materials:

  • This compound

  • Sulfur

  • Anhydrous aluminum chloride

  • Water

  • Dilute alcohol

  • Round-bottom flask

  • Heating mantle

  • Mechanical stirrer

Procedure:

  • In a round-bottom flask, melt a mixture of this compound, sulfur, and anhydrous aluminum chloride.

  • The reaction will initiate at approximately 140-150 °C with the evolution of hydrogen sulfide. The reaction temperature can be adjusted to control the rate of gas evolution.

  • Once the initial vigorous reaction has subsided, increase the temperature to 160 °C for a period to ensure the reaction goes to completion.

  • After cooling, the solidified melt is ground into a powder.

  • The powder is first extracted with water and then with dilute alcohol to remove impurities.

  • The remaining solid is the crude phenothiazine product.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Data Presentation

PrecursorProductCatalystTemperature (°C)Yield (%)Purity (%)Reference
This compound2-ChlorophenothiazineIodine110-150>70 (mol)>99.7[1]
DiphenylaminePhenothiazineAnhydrous AlCl₃140-16093-
DiphenylaminePhenothiazineIodine190-20093-

Alternative Synthetic Routes

While direct cyclization is a common method, other strategies like the Smiles rearrangement and the Ullmann condensation are also employed for phenothiazine synthesis, particularly for precursors that are not simple diphenylamines.

Smiles Rearrangement

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. For the synthesis of chlorophenothiazines, this typically involves the reaction of a 2-aminobenzenethiol with a suitably substituted halonitrobenzene. For instance, 1- and 3-chloro-phenothiazines have been synthesized via the Smiles rearrangement of 2-amino-3/5-chlorobenzenethiols with halonitrobenzenes.[2]

Smiles_Rearrangement 2-Amino-chlorobenzenethiol 2-Amino-chlorobenzenethiol Intermediate\nDiphenylsulfide Intermediate Diphenylsulfide 2-Amino-chlorobenzenethiol->Intermediate\nDiphenylsulfide Halonitrobenzene Halonitrobenzene Halonitrobenzene->Intermediate\nDiphenylsulfide Chlorophenothiazine Chlorophenothiazine Intermediate\nDiphenylsulfide->Chlorophenothiazine Smiles Rearrangement

References

Application of 3-Chlorodiphenylamine in Medicinal Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorodiphenylamine is a versatile scaffold in medicinal chemistry, demonstrating a range of biological activities that make it a valuable starting point for drug discovery and development. Its core structure, consisting of two phenyl rings linked by an amine with a chlorine substitution at the 3-position, provides a unique template for the design of novel therapeutic agents. This document provides detailed application notes on the known medicinal chemistry applications of this compound, including its role as a cardiac calcium sensitizer (B1316253), and as a foundational structure for the development of anticancer and antimicrobial agents. Furthermore, comprehensive experimental protocols for the synthesis of its derivatives and for key biological assays are presented, alongside graphical representations of relevant signaling pathways and experimental workflows.

Applications in Medicinal Chemistry

Cardiac Calcium Sensitizer

This compound has been identified as a high-affinity calcium sensitizer of cardiac muscle.[1] It exerts its effect by binding to the N-domain of cardiac troponin C (cTnC), a key regulatory protein in muscle contraction.[1] This interaction stabilizes the open conformation of cTnC, increasing its sensitivity to calcium ions and subsequently enhancing the force of cardiac muscle contraction without significantly altering the intracellular calcium concentration. This mechanism of action makes this compound and its derivatives promising candidates for the treatment of systolic heart failure.[1]

Anticancer Agent Scaffold

Derivatives of the diphenylamine (B1679370) scaffold have shown potential as anticancer agents. Notably, novel diphenylamine analogs have been found to induce Mesenchymal-to-Epithelial Transition (MET) in aggressive forms of breast cancer, such as triple-negative breast cancer (TNBC).[2][3][4] This transition can revert cancer cells to a less invasive state, potentially increasing their sensitivity to conventional chemotherapies.[3] The proposed mechanism involves the modulation of the MEK5/ERK5 signaling pathway.[3]

Antimicrobial Agent Development

The diphenylamine core is also a recognized pharmacophore for the development of antimicrobial agents. Various derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[5][6] The presence of the diphenylamine moiety is believed to be crucial for this antimicrobial activity.[5]

Quantitative Data

The following tables summarize the available quantitative data for this compound and its derivatives.

Table 1: Calcium Sensitizing Activity of this compound

ParameterValueTargetReference
Kd6 µMN-domain of cardiac troponin C (cTnC)[1]
Kd10 µMcNTnC–cSp chimera[1]
pCa50 (25 µM)6.39 ± 0.01Intact cTnC complex[1]
pCa50 (50 µM)6.65 ± 0.01Intact cTnC complex[1]
pCa50 (100 µM)6.73 ± 0.02Intact cTnC complex[1]

Table 2: Anticancer Activity of Diphenylamine Derivatives

CompoundCell LineAssayIC50 (µM)Reference
Diphenylamine-pyrrolidin-2-one-hydrazone derivative 1PPC-1 (Prostate Cancer)MTT2.5 - 20.2[7]
Diphenylamine-pyrrolidin-2-one-hydrazone derivative 2IGR39 (Melanoma)MTT2.5 - 20.2[7]
3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivativeHeLa (Cervical Cancer)MTT10.64 - 33.62[8]
Ciminalum–thiazolidinone hybrid 2fNCI60 panelMTTGI50: 2.80[3]
Ciminalum–thiazolidinone hybrid 2hNCI60 panelMTTGI50: 1.57[3]

Table 3: Antimicrobial Activity of Diphenylamine Derivatives

CompoundMicroorganismAssayZone of Inhibition (mm) / MIC (µg/mL)Reference
2-(2-Benzylidenehydrazinyl)-N, N-diphenylacetamide (A1)Rhizopus oryzae, A. nigerCup PlateSignificant inhibition[5]
2-(2-(3-methylbenzylidene) hydrazinyl)-N, N-diphenyl-acetamide (A5)B. pumilis, B. subtilis, E. coliCup PlateSignificant inhibition[5]
2-(2-(2-nitrobenzylidine) hydrazinyl)-N, N-diphenyl-acetamide (A7)B. pumilis, B. subtilis, E. coliCup PlateSignificant inhibition[5]
1,3-bis(aryloxy)propan-2-amine (CPD20)S. pyogenes, S. aureusBroth microdilutionMIC: 2.5 µg/mL (6.58 µM)[9]
1,3-bis(aryloxy)propan-2-amine (CPD22)S. pyogenesBroth microdilutionMIC: 2.5 µg/mL (5.99 µM)[9]

Experimental Protocols

Synthesis of this compound Derivatives via Buchwald-Hartwig Amination

This protocol describes a general method for the synthesis of N-aryl or N-alkyl derivatives of this compound using a palladium-catalyzed cross-coupling reaction.[10][11][12][13][14]

Materials:

  • This compound

  • Aryl halide or alkyl halide/triflate

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Phosphine (B1218219) ligand (e.g., Tri-tert-butylphosphonium tetrafluoroborate, tBu3P·HBF4)

  • Base (e.g., Sodium tert-butoxide, NaOtBu)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Reaction vessel (e.g., 3-necked round bottom flask)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • To a dry, 3-necked round bottom flask under an inert atmosphere, add this compound (1.0 eq.), the desired aryl or alkyl coupling partner (1.05-1.2 eq.), the palladium catalyst (e.g., 1 mol% Pd2(dba)3), and the phosphine ligand (e.g., 2 mol% tBu3P·HBF4).

  • Add the anhydrous, degassed solvent (e.g., Toluene) to the flask.

  • Add the base (e.g., 2.2 eq. Sodium tert-butoxide) to the reaction mixture.

  • Heat the reaction mixture to reflux (or the appropriate temperature for the specific catalyst system) and stir for 16-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Filter the mixture to remove insoluble inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica (B1680970) gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate (B1210297) gradient) to afford the desired this compound derivative.

Measurement of Myofilament Ca2+ Sensitivity using Skinned Cardiac Muscle Fibers

This protocol outlines the procedure for preparing chemically skinned cardiac muscle fibers and measuring their force-pCa relationship to assess myofilament calcium sensitivity.[6][9][15][16][17][18][19][20][21][22]

Materials:

  • Cardiac muscle tissue (e.g., ventricular trabeculae)

  • Relaxing solution (pCa 9.0)

  • Activating solutions with varying pCa values (e.g., pCa 6.5 to 4.5)

  • Skinning solution (Relaxing solution with 1% Triton X-100)

  • Glycerol (B35011) storage solution (50% glycerol in relaxing solution)

  • Force transducer and length controller apparatus

  • Microscope

Procedure:

  • Fiber Preparation:

    • Dissect small cardiac muscle bundles from the heart tissue in cold relaxing solution.

    • Tie the ends of the muscle bundle to glass capillary tubes at a slightly stretched length.

    • Chemically "skin" the muscle fibers by incubating them in skinning solution for 2-4 hours at 4°C to permeabilize the cell membranes.

    • Transfer the skinned fibers to a glycerol storage solution and store at -20°C for up to several weeks.

  • Mounting the Fiber:

    • On the day of the experiment, isolate a single skinned muscle fiber from the bundle under a microscope.

    • Mount the single fiber between a force transducer and a length controller in the experimental chamber filled with relaxing solution.

  • Force Measurement:

    • Adjust the sarcomere length to a standard value (e.g., 2.2 µm) using laser diffraction.

    • Sequentially expose the fiber to activating solutions with increasing calcium concentrations (decreasing pCa values).

    • Record the steady-state isometric force generated at each pCa.

    • After each activating solution, return the fiber to the relaxing solution to allow for full relaxation.

  • Data Analysis:

    • Normalize the force at each pCa to the maximum force generated at saturating calcium concentration (pCa 4.5).

    • Plot the normalized force as a function of pCa.

    • Fit the data to the Hill equation to determine the pCa50 (the pCa at which 50% of the maximum force is generated) and the Hill coefficient (nH). An increase in pCa50 indicates an increase in myofilament calcium sensitivity.

MTT Assay for Anticancer Activity

This colorimetric assay measures cell viability and is commonly used to determine the cytotoxic effects of compounds on cancer cell lines.[1][23][24]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well microtiter plates

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cup-Plate Method for Antimicrobial Activity

This is a common method for screening the antimicrobial activity of compounds.[5][6]

Materials:

  • Bacterial or fungal strains

  • Nutrient agar (B569324) or appropriate growth medium

  • Sterile Petri dishes

  • Sterile cork borer (e.g., 9 mm diameter)

  • Solutions of the test compounds in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic or antifungal)

  • Negative control (solvent alone)

  • Incubator

Procedure:

  • Preparation of Agar Plates:

    • Prepare the nutrient agar according to the manufacturer's instructions and sterilize it by autoclaving.

    • Pour the molten agar into sterile Petri dishes and allow it to solidify.

  • Inoculation:

    • Prepare a standardized inoculum of the test microorganism.

    • Evenly spread the microbial suspension over the surface of the agar plates.

  • Cup Creation and Compound Addition:

    • Use a sterile cork borer to create uniform cups or wells in the agar.

    • Add a defined volume (e.g., 100 µL) of the test compound solution at a specific concentration into each cup.

    • Add the positive and negative controls to separate cups on the same plate.

  • Incubation:

    • Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • Measurement of Inhibition Zone:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the cup where microbial growth is inhibited) in millimeters.

    • A larger zone of inhibition indicates greater antimicrobial activity.

Western Blot for EMT Markers

This protocol details the steps for analyzing the protein expression of key EMT markers (E-cadherin, Vimentin, Snail, ZEB1, and SOX2) in cells treated with this compound derivatives.[2][11][16][17][19][20]

Materials:

  • Treated and untreated cell samples

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (with β-mercaptoethanol or DTT)

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against E-cadherin, Vimentin, Snail, ZEB1, SOX2, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and then lyse them in ice-cold lysis buffer.

    • Centrifuge the lysates to pellet the cell debris and collect the supernatant containing the proteins.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations of all samples.

    • Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Imaging:

    • Incubate the membrane with the ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities to determine the relative expression levels of the target proteins, normalizing to the loading control.

Visualizations

Signaling Pathway and Workflow Diagrams

cardiac_muscle_contraction cluster_extracellular Extracellular Space cluster_cell Cardiomyocyte Ca_ext Ca²⁺ L_type L-type Ca²⁺ Channel Ca_ext->L_type Depolarization Ca_int Ca²⁺ L_type->Ca_int Influx RyR Ryanodine Receptor (RyR) RyR->Ca_int SR Sarcoplasmic Reticulum (SR) Ca_int->RyR CICR TnC Troponin C (cTnC) Ca_int->TnC Binds Actin_Myosin Actin-Myosin Interaction TnC->Actin_Myosin Conformational Change Contraction Muscle Contraction Actin_Myosin->Contraction Cross-bridge Cycling Chlorodiphenylamine This compound Chlorodiphenylamine->TnC Sensitizes

Caption: Cardiac muscle contraction pathway and the sensitizing effect of this compound.

synthesis_screening_workflow start Start synthesis Synthesis of this compound Derivatives (Buchwald-Hartwig) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification screening Biological Screening purification->screening cardiac_assay Ca²⁺ Sensitization Assay (Skinned Muscle Fibers) screening->cardiac_assay anticancer_assay Anticancer Assay (MTT) screening->anticancer_assay antimicrobial_assay Antimicrobial Assay (Cup-Plate Method) screening->antimicrobial_assay data_analysis Data Analysis (Kd, pCa50, IC50, MIC) cardiac_assay->data_analysis anticancer_assay->data_analysis antimicrobial_assay->data_analysis hit_identification Hit Identification & Lead Optimization data_analysis->hit_identification

Caption: Workflow for synthesis and screening of this compound derivatives.

met_signaling_pathway GF Growth Factors (e.g., TGF-β) MEKK MEKK2/3 GF->MEKK MEK5 MEK5 MEKK->MEK5 ERK5 ERK5 MEK5->ERK5 Transcription_Factors Transcription Factors (e.g., MEF2, AP-1, c-Myc) ERK5->Transcription_Factors EMT_TFs EMT Transcription Factors (Snail, ZEB1, Slug) Transcription_Factors->EMT_TFs E_cadherin E-cadherin (Epithelial Marker) EMT_TFs->E_cadherin Mesenchymal_Markers Mesenchymal Markers (Vimentin, N-cadherin) EMT_TFs->Mesenchymal_Markers MET Mesenchymal-to-Epithelial Transition (MET) E_cadherin->MET Diphenylamine Diphenylamine Analogs Diphenylamine->MEK5 Inhibits

References

Application Note: Analysis of 3-Chlorodiphenylamine by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the analysis of 3-Chlorodiphenylamine using a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

Introduction

This compound is an aromatic amine that serves as a key intermediate in the synthesis of various chemical compounds, including pharmaceuticals and dyes. Accurate and reliable quantification of this compound is crucial for quality control, stability testing, and pharmacokinetic studies. The HPLC method outlined below provides a robust and sensitive approach for the determination of this compound.

Chromatographic Conditions

A reverse-phase HPLC method is employed for the separation and quantification of this compound. The chromatographic conditions can be tailored to specific instrumentation and laboratory requirements. A general method is provided below.

ParameterRecommended Value
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water with 0.1% Phosphoric Acid (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35°C[1]
Detection UV at 254 nm

Note: The mobile phase composition and pH may be adjusted to optimize separation. For mass spectrometry applications, 0.1% formic acid can be used as a substitute for phosphoric acid.[2]

Quantitative Data Summary

The following table summarizes the expected performance characteristics of this HPLC method. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterExpected Value
Retention Time (tR) Approximately 4.5 min
Linearity Range 0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.03 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Protocols

Reagents and Materials
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid)

  • Methanol (B129727) (for sample preparation)

Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linearity range (e.g., 0.1, 1, 10, 50, 100 µg/mL).

Sample Preparation
  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable solvent, such as methanol.

  • Dilute the sample solution with the mobile phase to a concentration that falls within the calibration curve range.

  • Filter the final sample solution through a 0.45 µm syringe filter prior to injection.[1]

HPLC Analysis Procedure
  • Set up the HPLC system with the chromatographic conditions specified in the table above.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the prepared standard solutions in ascending order of concentration.

  • Inject the prepared sample solutions.

  • After each injection, record the chromatogram and integrate the peak area for this compound.

Data Analysis
  • Calibration Curve: Plot a graph of the peak area versus the concentration of the standard solutions. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).

  • Quantification: Determine the concentration of this compound in the sample solutions by interpolating their peak areas on the calibration curve.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_results Results reagents Reagents & Materials std_prep Standard Solution Preparation reagents->std_prep sample_prep Sample Preparation reagents->sample_prep injection Injection of Standards & Samples std_prep->injection sample_prep->injection system_setup System Setup & Equilibration system_setup->injection chrom_acq Chromatogram Acquisition injection->chrom_acq peak_integration Peak Integration chrom_acq->peak_integration cal_curve Calibration Curve Generation peak_integration->cal_curve quantification Quantification of Analyte cal_curve->quantification report Final Report quantification->report

Caption: Workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols: 3-Chlorodiphenylamine in the Synthesis of Ca2+ Sensitizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Chlorodiphenylamine (3-Cl-DPA) as a scaffold for the development of novel Ca2+ sensitizers. Detailed protocols for the synthesis of 3-Cl-DPA and its biological evaluation are included to facilitate further research and drug discovery efforts in the field of cardiovascular disease.

Introduction

This compound is a small molecule that has been identified as a high-affinity Ca2+ sensitizer (B1316253) of cardiac muscle[1]. It exerts its effect by binding to the cardiac troponin (cTn) complex, the key protein assembly that regulates muscle contraction in response to calcium ions[2]. Unlike many existing Ca2+ sensitizers that can have off-target effects leading to adverse events such as hypotension or arrhythmias, 3-Cl-DPA presents a promising starting point for the development of more specific and potent therapeutic agents for conditions like systolic heart failure[2][3]. Its relatively simple structure and amenability to chemical modification make it an attractive scaffold for medicinal chemistry campaigns.

The mechanism of action of 3-Cl-DPA is distinct from other known Ca2+ sensitizers like trifluoperazine (B1681574) (TFP) and bepridil. While TFP and bepridil, which are bulkier molecules, stabilize the "open" conformation of isolated cardiac troponin C (cTnC), the Ca2+-binding subunit of the troponin complex, 3-Cl-DPA does not[2][3]. Instead, its Ca2+-sensitizing effect is manifested when it binds to the intact troponin complex, suggesting a more nuanced interaction that is dependent on the presence of the other troponin subunits, particularly troponin I (cTnI)[2].

Data Presentation

The following tables summarize the key quantitative data regarding the binding affinity and Ca2+-sensitizing effect of this compound.

Table 1: Binding Affinity of this compound to Cardiac Troponin Components

LigandProtein TargetMethodDissociation Constant (Kd)Reference
This compoundIsolated N-domain of cTnCNMR6 µM[2][3]
This compoundcTnC-cTnI ChimeraNMR10 µM[2][3]

Table 2: Effect of this compound on Ca2+ Sensitivity of Cardiac Muscle

Concentration of this compoundFold Increase in Ca2+ SensitivitypCa50Reference
25 µMNot Reported6.39 ± 0.01[1]
50 µMNot Reported6.65 ± 0.01[1]
100 µM1.5-fold6.73 ± 0.02[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Ullmann Condensation

This protocol is adapted from a patented method for the preparation of this compound.

Materials:

  • m-Chloroformanilide (N-formyl-m-chloroaniline)

  • Bromobenzene

  • Potassium Carbonate (anhydrous, finely powdered)

  • Cupric Carbonate (or other copper-based Ullmann condensation catalyst)

  • Water

  • Methanol (for recrystallization)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, distillation apparatus)

  • Heating mantle and magnetic stirrer

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 1 mole equivalent of m-chloroformanilide, 1 mole equivalent of bromobenzene, and 1.5 mole equivalents of anhydrous potassium carbonate.

  • Add a catalytic amount of cupric carbonate (e.g., 0.08 mole equivalent).

  • Heat the reaction mixture to a reflux temperature of approximately 170°C. The temperature will gradually rise as the reaction proceeds.

  • Maintain the reaction at a temperature of about 210°C for 10 hours.

  • After the reaction is complete, cool the mixture to approximately 100°C.

  • Carefully add water to the reaction mass with stirring to dissolve the inorganic salts.

  • Separate the water-immiscible organic layer.

  • The crude this compound can be purified by fractional distillation under reduced pressure. The product typically distills at 120.5°C at 0.1 to 0.3 mm Hg.

  • For higher purity, the distilled product can be recrystallized from methanol.

Protocol 2: Evaluation of Ca2+ Sensitizing Activity in Skinned Cardiac Muscle Fibers

This protocol outlines a general procedure for assessing the effect of 3-Cl-DPA on the Ca2+ sensitivity of force development in cardiac muscle.

Materials:

  • Rat ventricular trabeculae or other suitable cardiac muscle preparations

  • Skinning solution (e.g., containing Triton X-100)

  • Relaxing solution (low Ca2+)

  • Activating solutions with varying Ca2+ concentrations

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Force transducer and data acquisition system

Procedure:

  • Preparation of Skinned Fibers:

    • Isolate ventricular trabeculae from a rat heart.

    • Chemically "skin" the muscle fibers by incubating them in a skinning solution (e.g., containing 1% Triton X-100) to permeabilize the cell membranes. This allows for direct control of the intracellular environment.

  • Force Measurement:

    • Mount the skinned fiber preparation between a force transducer and a length controller.

    • Initially, perfuse the fiber with a relaxing solution to establish a baseline resting force.

    • Sequentially perfuse the fiber with activating solutions containing increasing concentrations of Ca2+ to induce muscle contraction and measure the developed force at each Ca2+ concentration.

  • Testing of this compound:

    • Repeat the force-Ca2+ measurements in the presence of a fixed concentration of 3-Cl-DPA (e.g., 100 µM) in the activating solutions.

  • Data Analysis:

    • Normalize the force developed at each Ca2+ concentration to the maximum force.

    • Plot the normalized force as a function of the negative logarithm of the Ca2+ concentration (pCa).

    • Fit the data to a Hill equation to determine the pCa50 (the pCa at which 50% of the maximum force is achieved).

    • An increase in the pCa50 in the presence of 3-Cl-DPA indicates an increase in Ca2+ sensitivity.

Visualizations

Synthesis_Workflow cluster_ullmann Ullmann Condensation cluster_conditions_ullmann Conditions cluster_purification Purification m_chloroformanilide m-Chloroformanilide ullmann_reactants m_chloroformanilide->ullmann_reactants bromobenzene Bromobenzene bromobenzene->ullmann_reactants ullmann_reaction Reaction ullmann_reactants->ullmann_reaction crude_product Crude 3-Cl-DPA ullmann_reaction->crude_product distillation Fractional Distillation crude_product->distillation ullmann_conditions K2CO3, Cu Catalyst ~210°C, 10h recrystallization Recrystallization distillation->recrystallization pure_product Pure 3-Cl-DPA recrystallization->pure_product Signaling_Pathway cluster_muscle_cell Cardiac Myocyte Ca2_influx Ca2+ Influx Ca2_ion Ca2+ Ca2_influx->Ca2_ion Troponin_Complex Troponin Complex (cTnC, cTnI, cTnT) Ca2_ion->Troponin_Complex Binds Conformational_Change Conformational Change in Troponin Complex Troponin_Complex->Conformational_Change Induces Three_Cl_DPA This compound Three_Cl_DPA->Troponin_Complex Binds & Sensitizes Actin_Myosin Actin-Myosin Interaction Conformational_Change->Actin_Myosin Allows Contraction Muscle Contraction Actin_Myosin->Contraction Leads to Experimental_Workflow start Start isolate_fibers Isolate Cardiac Muscle Fibers start->isolate_fibers skin_fibers Chemically 'Skin' Fibers (e.g., Triton X-100) isolate_fibers->skin_fibers mount_fibers Mount Fibers on Force Transducer skin_fibers->mount_fibers relax Perfuse with Relaxing Solution (Measure Resting Force) mount_fibers->relax activate_control Perfuse with Activating Solutions (Varying [Ca2+]) Measure Force relax->activate_control activate_test Perfuse with Activating Solutions + 3-Cl-DPA Measure Force relax->activate_test data_analysis Data Analysis: Force-pCa Curve Determine pCa50 activate_control->data_analysis activate_test->data_analysis end End data_analysis->end

References

Application Notes and Protocols for the N-arylation of 3-Chlorodiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and experimental protocols for the N-arylation of 3-chlorodiphenylamine to synthesize triarylamine derivatives. Triarylamines are crucial structural motifs in pharmaceuticals, organic light-emitting diodes (OLEDs), and other functional materials. The protocols described herein focus on two powerful and widely used catalytic methods: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development.

Introduction

The synthesis of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic chemistry, essential for the construction of a vast array of biologically active molecules and functional materials. Among these, the formation of aryl C-N bonds to create triarylamines from secondary diarylamines like this compound is of significant interest. Traditional methods for this transformation often required harsh reaction conditions and had limited substrate scope.

The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized C-N bond formation. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, has become a method of choice due to its high efficiency, broad functional group tolerance, and relatively mild reaction conditions[1][2]. It allows for the coupling of various amines with aryl halides and pseudohalides[1]. An alternative and historically significant method is the Ullmann condensation, which employs a copper catalyst[3][4]. While classic Ullmann reactions demanded high temperatures and stoichiometric copper, modern protocols have been developed using catalytic copper sources with ligands, expanding their utility[4][5].

These application notes provide a comprehensive guide to performing the N-arylation of this compound using both Buchwald-Hartwig and Ullmann methodologies, complete with detailed protocols, data tables for experimental planning, and workflow diagrams.

General Reaction Scheme

The N-arylation of this compound involves the coupling of the secondary amine with an aryl halide (Ar-X, where X is typically Br, I, or Cl) in the presence of a transition metal catalyst and a base to form the corresponding triarylamine.

Figure 1: General scheme for the N-arylation of this compound.

Data Presentation: Reaction Parameters

The following table summarizes representative reaction conditions and reported outcomes for N-arylation reactions of secondary amines with aryl halides, which can serve as a starting point for optimizing the N-arylation of this compound.

Method Aryl Halide Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Time (h) Yield (%) Reference
Buchwald-Hartwig4-ChloroanisolePd₂(dba)₃ (1)tBu₃P·HBF₄ (2)NaOtBu (2.2)Toluene (B28343)Reflux1665
Buchwald-HartwigAryl ChloridePd₂(dba)₃ (1)XPhos (2)K₃PO₄ (2.0)Dioxane11018~92[6]
Ullmann CondensationIodobenzeneCuI (10)N/AK₂CO₃ (2.0)DMSO11024~90[5]
Ullmann CondensationAryl HalideCuIN,N-Dimethyl GlycineCs₂CO₃DioxaneModerateN/AGood[4]
Ullmann-typeAryl BromideCuI (5)6-hydroxy picolinohydrazideN/AN/ARTN/AExcellent[4]

Experimental Protocols

Safety Precautions:

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Palladium catalysts and phosphine (B1218219) ligands can be toxic and air-sensitive; handle under an inert atmosphere.

  • Sodium tert-butoxide (NaOtBu) is a strong, corrosive, and moisture-sensitive base. Handle in a glovebox or under a positive pressure of inert gas.

  • Organic solvents like toluene and dioxane are flammable. Keep away from ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol 1: Buchwald-Hartwig N-arylation

This protocol describes a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl bromide.

Materials and Equipment:

  • This compound (1.0 mmol, 1.0 equiv)

  • Aryl bromide (1.1 mmol, 1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)

  • Tri-tert-butylphosphonium tetrafluoroborate (B81430) (tBu₃P·HBF₄, 0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5-10 mL)

  • Schlenk tube or round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate with oil bath

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound, the aryl bromide, and sodium tert-butoxide.

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of inert gas, quickly add the palladium precatalyst (Pd₂(dba)₃) and the phosphine ligand (tBu₃P·HBF₄).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (B1210297) or dichloromethane (B109758) (20 mL).

    • Quench carefully with the slow addition of water (10 mL).

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x 15 mL).

    • Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure triarylamine.

Protocol 2: Ullmann N-arylation Condensation

This protocol outlines a modern approach to the copper-catalyzed N-arylation of this compound with an aryl iodide.

Materials and Equipment:

  • This compound (1.0 mmol, 1.0 equiv)

  • Aryl iodide (1.2 mmol, 1.2 equiv)

  • Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (5 mL)

  • Reaction vial with a screw cap or a round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate with oil bath

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a reaction vial containing a magnetic stir bar, add this compound, the aryl iodide, copper(I) iodide, and the base (K₂CO₃ or Cs₂CO₃).

  • Solvent Addition: Add anhydrous DMSO or DMF to the vial.

  • Reaction: Seal the vial tightly and place it in a preheated oil bath at 110-130 °C. Stir the mixture vigorously. Note: Traditional Ullmann reactions often require higher temperatures, sometimes exceeding 200°C[3].

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS. These reactions may require 24-48 hours for completion.

  • Workup:

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into water (25 mL) and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic extracts and wash thoroughly with water to remove the high-boiling solvent (DMSO/DMF), followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the desired N-arylated product.

Visualizations: Workflows and Mechanisms

Experimental Workflow

The following diagram illustrates the general laboratory workflow for the Buchwald-Hartwig N-arylation protocol.

G cluster_prep Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_workup Workup & Purification prep_reagents Weigh Reagents: - this compound - Aryl Halide - Base add_solids Add Solids to Schlenk Tube prep_reagents->add_solids prep_catalyst Prepare Catalyst System: - Pd₂(dba)₃ - tBu₃P·HBF₄ add_cat Add Catalyst/Ligand under Ar flow prep_catalyst->add_cat prep_glass Oven-dry Schlenk Tube prep_glass->add_solids inert Evacuate & Backfill with Argon (3x) add_solids->inert inert->add_cat add_solvent Add Anhydrous Toluene via Syringe add_cat->add_solvent heat Heat & Stir (100-110 °C, 12-24h) add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor Reaction Complete cool Cool to RT monitor->cool Reaction Complete quench Quench with H₂O cool->quench extract Extract with Organic Solvent quench->extract dry Dry, Filter, Concentrate extract->dry purify Purify via Column Chromatography dry->purify product Pure Triarylamine purify->product

Caption: Experimental workflow for Buchwald-Hartwig N-arylation.

Reaction Mechanisms

The following diagrams illustrate the catalytic cycles for the N-arylation reactions.

G pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)(L)₂-X pd0->pd2_complex Ar-X oa_label Oxidative Addition amide_complex Ar-Pd(II)(L)₂-NR'₂ pd2_complex->amide_complex + HNR'₂ - HX amine_label Amine Coordination & Deprotonation amide_complex->pd0 Ar-NR'₂ re_label Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.[7][8]

G start Cu(I)X + HNR'₂ cu_amide Cu(I)NR'₂ start->cu_amide - HX metathesis Metathesis with Ar-X cu_amide->metathesis product Ar-NR'₂ metathesis->product catalyst_regen Cu(I)X metathesis->catalyst_regen

Caption: Simplified mechanism of the Ullmann condensation.[3]

References

Synthetic Routes to 3-Chlorodiphenylamine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 3-chlorodiphenylamine and its derivatives. This compound is a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.[1][2] This guide outlines several common synthetic strategies, including the Ullmann condensation, Buchwald-Hartwig amination, Chapman rearrangement, and Smiles rearrangement, providing detailed experimental procedures and comparative data to aid researchers in selecting the optimal route for their specific needs.

Key Synthetic Methodologies

The synthesis of this compound derivatives can be achieved through several established methods in organic chemistry. The choice of a particular synthetic route often depends on factors such as the availability of starting materials, desired scale, functional group tolerance, and overall cost-effectiveness. The most prominent methods are:

  • Ullmann Condensation: A classical copper-catalyzed reaction between an aryl halide and an amine.[2][3]

  • Buchwald-Hartwig Amination: A versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5]

  • Chapman Rearrangement: A thermal rearrangement of an N-arylbenzimidate to a diarylamide, which is then hydrolyzed to the corresponding diarylamine.[6][7]

  • Smiles Rearrangement: An intramolecular nucleophilic aromatic substitution reaction.[8][9]

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic routes to this compound derivatives.

Synthetic RouteKey ReagentsCatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
Ullmann Condensation m-Chloroformanilide, BromobenzeneCopper powder, Copper bronze, Cuprous bromide, etc.None (neat)170-2201.5 - 10 h60-79[6]
Buchwald-Hartwig Amination (Adapted Protocol) 3-Chloroaniline, BromobenzenePd(OAc)₂, XPhosToluene10012-24 hHigh (expected)[10]
Chapman Rearrangement (General Protocol) Aryl N-arylbenzimidateNoneTetraglyme~276 (reflux)4 hHigh (expected)[7][11]
Smiles Rearrangement (General Protocol) Substituted phenol, Arylamine, Chloroacetyl chlorideNoneDMF15030-80 min (microwave)Moderate to high[12][13]

Experimental Protocols

Ullmann Condensation for this compound

This protocol is based on a patented industrial process for the preparation of this compound.[6]

Reaction Scheme:

Ullmann_Condensation m-Chloroformanilide m-Chloroformanilide Intermediate N-formyl-3-chlorodiphenylamine m-Chloroformanilide->Intermediate + Bromobenzene Bromobenzene Bromobenzene Catalyst Copper Catalyst (e.g., Cu powder) Catalyst->Intermediate Base K₂CO₃ Base->Intermediate Heat 170-220 °C Heat->Intermediate Product This compound Intermediate->Product Hydrolysis Hydrolysis Hydrolysis Buchwald_Hartwig_Amination 3-Chloroaniline 3-Chloroaniline Product This compound 3-Chloroaniline->Product + Bromobenzene Bromobenzene Bromobenzene Catalyst Pd(OAc)₂ Catalyst->Product Ligand XPhos Ligand->Product Base NaOtBu Base->Product Solvent Toluene, 100 °C Solvent->Product Chapman_Rearrangement Imido_Ester Aryl N-arylbenzimidate Amide N,N-Diarylbenzamide Imido_Ester->Amide Rearrangement Heat Heat (e.g., refluxing tetraglyme) Heat->Amide Product Diphenylamine Derivative Amide->Product Hydrolysis Hydrolysis Hydrolysis Smiles_Rearrangement Starting_Materials Substituted Phenol + Arylamine + Chloroacetyl chloride Intermediate O-alkylated phenol Starting_Materials->Intermediate Base Cs₂CO₃ Base->Intermediate Solvent_Heat DMF, 150 °C (Microwave) Solvent_Heat->Intermediate Product Diarylamine Intermediate->Product Smiles Rearrangement Rearrangement Intramolecular Rearrangement Synthetic_Pathways_Overview cluster_Ullmann Ullmann Condensation cluster_Buchwald Buchwald-Hartwig Amination cluster_Chapman Chapman Rearrangement cluster_Smiles Smiles Rearrangement U_Start Aryl Halide + Amine Derivative U_Mid Copper Catalyst U_Start->U_Mid U_End This compound Derivative U_Mid->U_End B_Start Aryl Halide + Amine B_Mid Palladium Catalyst + Ligand B_Start->B_Mid B_End This compound Derivative B_Mid->B_End C_Start Aryl N-arylbenzimidate C_Mid1 Thermal Rearrangement C_Start->C_Mid1 C_Mid2 Hydrolysis C_Mid1->C_Mid2 C_End This compound Derivative C_Mid2->C_End S_Start Phenol Derivative + Amine Derivative S_Mid Intramolecular Rearrangement S_Start->S_Mid S_End This compound Derivative S_Mid->S_End General_Experimental_Workflow Start Starting Materials (Aryl Halide, Amine, etc.) Reaction Reaction Setup (Catalyst, Solvent, Base, Heat) Start->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (Chromatography, Recrystallization) Workup->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis

References

Application Notes and Protocols for the Purity Assessment of 3-Chlorodiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for assessing the purity of 3-Chlorodiphenylamine, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FTIR), and Thermogravimetric Analysis (TGA) are designed to ensure the quality and consistency of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is a primary technique for determining the purity of this compound and quantifying any related impurities. A reversed-phase method is described below, which is effective for separating aromatic amines.

Experimental Protocol

1.1. Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.
  • Dissolve the sample in 50 mL of diluent (Acetonitrile:Water, 50:50 v/v) to obtain a stock solution of 500 µg/mL.
  • Further dilute 1 mL of the stock solution to 100 mL with the diluent to get a final concentration of 5 µg/mL for analysis.
  • Prepare a reference standard solution of this compound at the same concentration in the same manner.

1.2. Chromatographic Conditions:

  • Instrument: HPLC system with a UV detector.
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).
  • Start with 60% A and 40% B.
  • Linearly increase to 90% A over 15 minutes.
  • Hold at 90% A for 5 minutes.
  • Return to initial conditions and equilibrate for 5 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: 254 nm.
  • Injection Volume: 10 µL.

1.3. Data Analysis:

  • The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
  • Potential impurities can be identified by comparing their retention times with those of known reference standards, such as diphenylamine (B1679370), aniline, and other chlorinated diphenylamine isomers.[1][2]

Data Presentation
ParameterResult
Purity by Area %> 99.5%
Limit of Detection (LOD)0.01 µg/mL
Limit of Quantification (LOQ)0.03 µg/mL
Linearity (r²)> 0.999 (Concentration range: 0.1 - 10 µg/mL)
Relative Standard Deviation (RSD)< 1.0% for replicate injections

Table 1: Representative quantitative data for HPLC analysis of this compound.

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Dilute Dilute to Working Conc. Dissolve->Dilute Inject Inject Sample Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate

HPLC Analysis Workflow for this compound Purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in the this compound sample.

Experimental Protocol

2.1. Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in a suitable solvent such as Dichloromethane or Toluene.
  • Ensure the solvent is of high purity to avoid interferences.

2.2. GC-MS Conditions:

  • Instrument: Gas Chromatograph coupled with a Mass Spectrometer.
  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for the analysis of aromatic compounds.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Inlet Temperature: 280 °C.
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 2 minutes.
  • Ramp at 10 °C/min to 280 °C.
  • Hold at 280 °C for 10 minutes.
  • MS Transfer Line Temperature: 280 °C.
  • Ion Source Temperature: 230 °C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: 40-450 amu.

2.3. Data Analysis:

  • Purity is assessed by the area percentage of the main peak.
  • Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST). Common process-related impurities could include aniline, chlorobenzene, and isomers of chlorodiphenylamine.[3]

Data Presentation
ParameterResult
Purity by Area %> 99.5%
Reporting Threshold0.05%
Potential Impurities IdentifiedAniline, Diphenylamine, Dichloro-diphenylamine isomers

Table 2: Representative quantitative data for GC-MS analysis of this compound.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation PrepareSol Prepare 1 mg/mL Solution Inject Inject into GC PrepareSol->Inject Separate GC Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Process Process Chromatogram Detect->Process Identify Identify Impurities via MS Library Process->Identify

GC-MS Analysis Workflow for Volatile Impurities.

Fourier-Transform Infrared Spectroscopy (FTIR) for Structural Confirmation

FTIR spectroscopy is used for the qualitative identification of this compound by confirming the presence of its characteristic functional groups.

Experimental Protocol

3.1. Sample Preparation:

  • For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample (1-2 mg) with approximately 200 mg of dry KBr powder and press into a transparent pellet.
  • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.

3.2. FTIR Analysis:

  • Instrument: FTIR Spectrometer.
  • Scan Range: 4000 - 400 cm⁻¹.
  • Resolution: 4 cm⁻¹.
  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

3.3. Data Interpretation:

  • The obtained spectrum should be compared with a reference spectrum of this compound.
  • Key characteristic absorption bands to look for include:[4][5][6][7][8]
  • N-H stretching of the secondary amine (around 3400 cm⁻¹).
  • Aromatic C-H stretching (around 3100-3000 cm⁻¹).
  • Aromatic C=C ring stretching (around 1600-1450 cm⁻¹).
  • C-N stretching of the aromatic amine (around 1310-1250 cm⁻¹).
  • C-Cl stretching (around 800-600 cm⁻¹).

Data Presentation
Functional GroupCharacteristic Absorption Band (cm⁻¹)
N-H Stretch (Secondary Amine)~3400
Aromatic C-H Stretch3100 - 3000
Aromatic C=C Stretch1600 - 1450
Aromatic C-N Stretch1310 - 1250
C-Cl Stretch800 - 600

Table 3: Expected FTIR absorption bands for this compound.

Logical Relationship Diagram

FTIR_Logic cluster_spectrum FTIR Spectrum cluster_structure Molecular Structure of this compound NH N-H Stretch ~3400 cm⁻¹ Amine Secondary Amine NH->Amine CH_arom Aromatic C-H Stretch 3100-3000 cm⁻¹ Aromatic Aromatic Rings CH_arom->Aromatic CC_arom Aromatic C=C Stretch 1600-1450 cm⁻¹ CC_arom->Aromatic CN_arom Aromatic C-N Stretch 1310-1250 cm⁻¹ CN_arom->Amine CCl C-Cl Stretch 800-600 cm⁻¹ Chloro Chloro Substituent CCl->Chloro

FTIR Spectral-Structural Correlation for this compound.

Thermogravimetric Analysis (TGA) for Thermal Stability and Non-Volatile Impurities

TGA measures the change in mass of a sample as a function of temperature and is useful for determining thermal stability and the presence of non-volatile impurities or residual solvents.[9][10][11][12][13]

Experimental Protocol

4.1. Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound sample into a TGA pan (typically alumina (B75360) or platinum).

4.2. TGA Analysis:

  • Instrument: Thermogravimetric Analyzer.
  • Temperature Program: Heat the sample from ambient temperature to 600 °C at a constant rate of 10 °C/min.
  • Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min to provide an inert environment.

4.3. Data Analysis:

  • A pure, thermally stable compound will show a single, sharp weight loss step corresponding to its decomposition.
  • The presence of volatile impurities or residual solvents will be indicated by weight loss at temperatures below the decomposition temperature of the main compound.
  • Non-volatile impurities may be observed as a residual mass at the end of the analysis.

Data Presentation
ParameterResult
Onset of Decomposition> 250 °C
Weight Loss below 150 °C< 0.1% (indicates low residual solvent content)
Residual Mass at 600 °C< 0.1% (indicates low non-volatile impurity content)

Table 4: Representative quantitative data for TGA of this compound.

Workflow Diagram

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Evaluation Weigh Weigh 5-10 mg of Sample Heat Heat from Ambient to 600 °C Weigh->Heat Measure Measure Mass Loss Heat->Measure Plot Plot Mass vs. Temperature Measure->Plot Determine Determine Decomposition Temp. & Residue Plot->Determine

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chlorodiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Chlorodiphenylamine synthesis. The content is structured to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two main industrial and laboratory methods for the synthesis of this compound are the Ullmann condensation and the Buchwald-Hartwig amination. The Ullmann condensation is a classic method that typically involves the reaction of an aryl halide with an amine in the presence of a copper catalyst at high temperatures. The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that often proceeds under milder conditions with a broader substrate scope.[1][2]

Q2: Which method generally provides a higher yield for this compound synthesis?

A2: While both methods can be optimized to achieve high yields, the Buchwald-Hartwig amination is often favored for its milder reaction conditions and higher functional group tolerance, which can lead to cleaner reactions and higher isolated yields.[1][3] However, a well-optimized Ullmann condensation can also provide good to excellent yields, with reports of up to 79% for this compound.

Q3: What are the key parameters to control for optimizing the yield in a Buchwald-Hartwig amination?

A3: The key parameters to optimize in a Buchwald-Hartwig amination are the choice of palladium precursor, phosphine (B1218219) ligand, base, solvent, and reaction temperature. The ligand, in particular, plays a crucial role in the efficiency of the catalytic cycle.[4][5]

Q4: What are the common challenges in an Ullmann condensation for this synthesis?

A4: Common challenges in the Ullmann condensation include the need for high reaction temperatures (often exceeding 170°C), the use of stoichiometric or high loadings of copper catalyst, and potential side reactions leading to purification difficulties. The reaction can also be sensitive to the purity of reactants and the presence of moisture.[2][6]

Troubleshooting Guides

Buchwald-Hartwig Amination Troubleshooting
Issue Potential Cause Troubleshooting Steps
Low or No Conversion 1. Inactive catalyst. 2. Inappropriate ligand. 3. Incorrect base. 4. Low reaction temperature. 5. Poor solvent choice.1. Use a pre-catalyst or ensure the active Pd(0) species is generated in situ. 2. Screen different phosphine ligands. For aryl chlorides, bulky, electron-rich ligands like XPhos or RuPhos are often effective.[4] 3. Use a strong, non-nucleophilic base like NaOtBu or LHMDS. The choice of base can be solvent-dependent.[5][7] 4. Gradually increase the reaction temperature, typically in the range of 80-120°C. 5. Toluene (B28343) and dioxane are common solvents. Ensure the solvent is anhydrous.
Formation of Side Products (e.g., Hydrodehalogenation) 1. Inefficient reductive elimination. 2. Presence of water. 3. Unsuitable ligand.1. Optimize the ligand and base combination to favor C-N bond formation. 2. Ensure all reagents and solvents are dry. 3. Bidentate ligands can sometimes suppress side reactions compared to monodentate ligands.[1]
Difficulty in Product Purification 1. Co-elution with ligand or ligand oxide. 2. Presence of starting materials.1. Choose a ligand that is significantly different in polarity from the product. Recrystallization of the product can also be effective. 2. Monitor the reaction by TLC or GC-MS to ensure complete conversion of the limiting reagent.[8]
Ullmann Condensation Troubleshooting
Issue Potential Cause Troubleshooting Steps
Low Yield 1. Inactive copper catalyst. 2. Insufficient reaction temperature or time. 3. Inappropriate base or solvent. 4. Reactant purity.1. Use freshly activated copper powder or a reliable source of Cu(I) salt (e.g., CuI). 2. Ensure the temperature is maintained within the optimal range (170-220°C) for a sufficient duration. 3. Anhydrous potassium carbonate is a common base. The reaction is often run neat or in a high-boiling solvent like nitrobenzene (B124822) or DMF.[2] 4. Ensure starting materials, particularly the amine, are of high purity and anhydrous.
Reaction Stalls 1. Catalyst deactivation. 2. Formation of inhibitory byproducts.1. Consider using a ligand such as 1,10-phenanthroline (B135089) to stabilize the copper catalyst. 2. While challenging to control, ensuring an inert atmosphere can minimize oxidative side reactions.
Product is Dark/Contaminated 1. High reaction temperatures leading to decomposition. 2. Copper residues in the product.1. Optimize for the lowest possible reaction temperature that still provides a reasonable reaction rate. 2. After the reaction, quench with an ammonia (B1221849) solution to complex the copper salts, followed by extraction and further purification by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Reaction Parameters for this compound Synthesis

Parameter Ullmann Condensation Buchwald-Hartwig Amination
Catalyst Copper powder, CuI, CuBr, Cu₂OPd₂(dba)₃, Pd(OAc)₂, Pd precatalysts
Ligand Often none, or simple ligands like 1,10-phenanthrolineBulky, electron-rich phosphines (e.g., XPhos, RuPhos, SPhos)
Base K₂CO₃, Na₂CO₃NaOtBu, KOtBu, LHMDS, Cs₂CO₃
Solvent Often neat, or high-boiling solvents (Nitrobenzene, DMF)Toluene, Dioxane, THF
Temperature 170-220°C80-120°C
Reported Yield 60-79%Generally high for diarylamines, specific data for this compound varies with conditions.

Experimental Protocols

Protocol 1: Ullmann Condensation Synthesis of this compound

This protocol is adapted from a patented procedure.

Materials:

  • m-Chloroaniline

  • Bromobenzene (B47551)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Copper Powder

  • Nitrobenzene (solvent)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a Dean-Stark trap, add m-chloroaniline (1.0 eq), bromobenzene (1.1 eq), anhydrous potassium carbonate (1.5 eq), and copper powder (0.1 eq).

  • Add nitrobenzene as a solvent.

  • Heat the mixture to reflux (approximately 180-210°C) with vigorous stirring.

  • Continuously remove any water formed during the reaction using the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 16-24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Add a concentrated solution of aqueous ammonia to the reaction mixture and stir for 1 hour to dissolve the copper salts.

  • Extract the product with toluene. Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to remove the solvent and any remaining starting materials.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to obtain this compound.

Protocol 2: Buchwald-Hartwig Amination Synthesis of this compound

This is a general protocol based on established literature procedures.

Materials:

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.4 eq).

  • Add anhydrous toluene to the flask.

  • Add 3-chloroaniline (1.2 eq) and iodobenzene (1.0 eq).

  • Heat the reaction mixture to 100-110°C with stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield in this compound Synthesis start Low Yield or No Reaction check_method Which Synthesis Method? start->check_method ullmann Ullmann Condensation check_method->ullmann Ullmann buchwald Buchwald-Hartwig Amination check_method->buchwald Buchwald-Hartwig ullmann_q1 Check Reaction Temperature (170-220°C) ullmann->ullmann_q1 buchwald_q1 Check Catalyst/Ligand System buchwald->buchwald_q1 ullmann_a1_no Adjust Temperature ullmann_q1->ullmann_a1_no No ullmann_q2 Check Copper Catalyst Activity (Fresh/Activated Cu) ullmann_q1->ullmann_q2 Yes ullmann_a1_ok Temperature OK ullmann_a2_no Use Fresh/Activated Copper ullmann_q2->ullmann_a2_no No ullmann_q3 Check Reagent Purity (Anhydrous) ullmann_q2->ullmann_q3 Yes ullmann_a2_ok Catalyst OK ullmann_a3_no Dry Reagents/Solvent ullmann_q3->ullmann_a3_no No ullmann_end Consider Ligand Addition (e.g., 1,10-phenanthroline) ullmann_q3->ullmann_end Yes ullmann_a3_ok Purity OK buchwald_a1_no Screen Ligands (e.g., XPhos, RuPhos) buchwald_q1->buchwald_a1_no No buchwald_q2 Check Base (e.g., NaOtBu) buchwald_q1->buchwald_q2 Yes buchwald_a1_ok System OK buchwald_a2_no Change Base/Solvent buchwald_q2->buchwald_a2_no No buchwald_q3 Check for Inert Atmosphere buchwald_q2->buchwald_q3 Yes buchwald_a2_ok Base OK buchwald_a3_no Improve Degassing/Inerting buchwald_q3->buchwald_a3_no No buchwald_end Optimize Temperature (80-120°C) buchwald_q3->buchwald_end Yes buchwald_a3_ok Atmosphere OK

Caption: A troubleshooting workflow for addressing low yield in the synthesis of this compound.

Reaction_Parameters Key Reaction Parameters for Optimizing Yield cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination U_Catalyst Catalyst (Cu powder, CuI) U_Temp Temperature (High: 170-220°C) U_Base Base (K₂CO₃) U_Atmosphere Atmosphere (Inert recommended) Yield Improved Yield U_Atmosphere->Yield B_Catalyst Catalyst (Pd source) B_Ligand Ligand (Bulky Phosphine) B_Base Base (Strong, non-nucleophilic) B_Solvent Solvent (Anhydrous, non-polar) B_Solvent->Yield

Caption: Key parameters influencing the yield of Ullmann and Buchwald-Hartwig reactions.

References

Technical Support Center: Purification of Crude 3-Chlorodiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-Chlorodiphenylamine. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective methods for the purification of crude this compound are vacuum distillation, recrystallization, and column chromatography. The choice of method depends on the initial purity of the crude material, the scale of the purification, and the desired final purity.

Q2: How can I assess the purity of my this compound sample?

A2: The purity of this compound can be reliably assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile (B52724) and water is a common approach for purity analysis.[1]

Q3: What are the expected boiling and melting points for pure this compound?

A3: Pure this compound has a boiling point of 117-160 °C at 0.2-0.5 mm Hg and has been rectified at 10 mm Hg pressure.[1] The melting point is a critical indicator of purity and should be a sharp range after successful purification.

Troubleshooting Guides

Recrystallization
Problem Possible Cause(s) Suggested Solution(s)
No crystal formation upon cooling - Too much solvent was used. - The solution is supersaturated but lacks nucleation sites.- Evaporate some of the solvent to increase the concentration of the product and cool again. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure this compound.
Oiling out instead of crystallization - The compound is melting in the solvent rather than dissolving. - The cooling rate is too fast. - High impurity content depressing the melting point.- Reheat the solution to dissolve the oil, add a small amount of a less polar co-solvent (anti-solvent), and allow it to cool slowly. - Ensure a gradual cooling process; consider insulating the flask. - Perform a preliminary purification step like a charcoal treatment or a simple filtration.
Low recovery of purified product - The compound has significant solubility in the cold recrystallization solvent. - Premature crystallization during hot filtration.- Cool the crystallization mixture in an ice bath to minimize solubility. - Use a minimal amount of cold solvent to wash the crystals. - Preheat the filtration apparatus (funnel and receiving flask) before hot filtration.
Colored impurities in the final product - Incomplete removal of colored byproducts.- Add a small amount of activated charcoal to the hot solution before filtration. Do not add charcoal to a boiling solution to avoid bumping.
Vacuum Distillation
Problem Possible Cause(s) Suggested Solution(s)
Bumping or unstable boiling - Lack of nucleation sites for smooth boiling. - Too rapid heating.- Use a magnetic stir bar or boiling chips to ensure smooth boiling. - Apply heat gradually and evenly using a heating mantle with a stirrer.
Product solidifying in the condenser - The condenser water is too cold. - The melting point of the compound is close to the condenser temperature.- Use room temperature water or a coolant at a temperature above the melting point of this compound. - A heating tape can be gently wrapped around the condenser, but this should be done with extreme caution.
Inability to achieve the required vacuum - Leaks in the distillation setup. - Inefficient vacuum pump.- Check all joints and ensure they are properly sealed with vacuum grease. - Inspect the vacuum pump for proper function and oil level.
Poor separation of fractions - Inefficient distillation column. - Distillation rate is too fast.- Use a fractionating column with a higher number of theoretical plates for better separation.[1] - Reduce the heating rate to allow for proper equilibration between liquid and vapor phases.
Column Chromatography
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of the product from impurities - Inappropriate mobile phase polarity. - Column overloading.- Adjust the solvent system polarity. A common starting point for aromatic amines is a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). - Ensure the amount of crude material loaded is appropriate for the column size (typically 1-5% of the silica (B1680970) gel weight).
Tailing or streaking of the product band - The compound is interacting too strongly with the acidic silica gel.- Add a small amount of a basic modifier, such as triethylamine (B128534) (~0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.
Cracking of the silica gel bed - Improper packing of the column. - Running the column dry.- Pack the column carefully as a slurry to ensure a homogenous bed. - Always maintain a level of solvent above the silica gel bed.
Compound is not eluting from the column - The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase (gradient elution). For example, start with a low percentage of ethyl acetate in hexane and slowly increase the concentration of ethyl acetate.

Quantitative Data Summary

Purification Technique Parameter Value Reference
Vacuum Distillation Boiling Point of Crude this compound117-160 °C[1]
Pressure for Crude Distillation0.2-0.5 mm Hg[1]
Rectification Pressure10 mm Hg[1]
HPLC Analysis ColumnReverse Phase (C18)[1]
Mobile PhaseAcetonitrile, Water, and Phosphoric Acid[1]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Based on the principle of "like dissolves like," and the properties of similar aromatic amines, a suitable solvent system would be a polar protic solvent like isopropanol (B130326) or a binary mixture such as hexane/ethyl acetate. Start by testing the solubility of a small amount of crude material in various solvents to find one in which the compound is soluble when hot but sparingly soluble when cold.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities and charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Vacuum Distillation of this compound
  • Apparatus Setup: Assemble a vacuum distillation apparatus consisting of a round-bottom flask, a short path distillation head with a condenser, a receiving flask, and a vacuum source. Ensure all glass joints are properly greased and sealed.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound and a magnetic stir bar.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Once the desired vacuum is achieved (e.g., 0.2-0.5 mm Hg), begin to heat the distillation flask gently using a heating mantle.

  • Fraction Collection: Collect the fractions as they distill. The main fraction of this compound should be collected at a temperature range of 117-160 °C at 0.2-0.5 mm Hg.[1] For higher purity, a fractional distillation column can be used, and the product can be rectified at around 10 mm Hg.[1]

  • Cooling and Venting: After the distillation is complete, cool the apparatus to room temperature before carefully venting the system to atmospheric pressure.

Protocol 3: Column Chromatography of this compound
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable volatile solvent.

  • Loading the Column: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. A suggested starting mobile phase is a mixture of hexane and ethyl acetate (e.g., 95:5 v/v). If the compound is not eluting, gradually increase the polarity of the mobile phase (e.g., to 90:10, 80:20 hexane:ethyl acetate). To prevent tailing, 0.1-1% triethylamine can be added to the mobile phase.

  • Fraction Collection: Collect the eluent in fractions and monitor the separation using Thin Layer Chromatography (TLC) or HPLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow Start Crude this compound Initial_Purity Assess Initial Purity (e.g., TLC, HPLC) Start->Initial_Purity High_Purity High Initial Purity (>90%) Initial_Purity->High_Purity >90% Low_Purity Low Initial Purity (<90%) Initial_Purity->Low_Purity <90% Recrystallization Recrystallization High_Purity->Recrystallization Vacuum_Distillation Vacuum Distillation Low_Purity->Vacuum_Distillation Column_Chromatography Column Chromatography Low_Purity->Column_Chromatography For complex mixtures Final_Purity Assess Final Purity (HPLC, GC-MS, MP) Recrystallization->Final_Purity Vacuum_Distillation->Recrystallization For further purification Vacuum_Distillation->Final_Purity Column_Chromatography->Final_Purity Final_Purity->Recrystallization Purity Not Met Pure_Product Pure this compound Final_Purity->Pure_Product Purity Met

Caption: Decision workflow for selecting a purification technique.

TroubleshootingRecrystallization Start Recrystallization Attempt Problem Problem Encountered Start->Problem No_Crystals No Crystals Form Problem->No_Crystals No formation Oiling_Out Oiling Out Problem->Oiling_Out Oil forms Low_Yield Low Yield Problem->Low_Yield Low recovery Solution1 Reduce Solvent Volume Scratch Flask Seed Crystals No_Crystals->Solution1 Solution2 Reheat & Add Co-solvent Slow Cooling Oiling_Out->Solution2 Solution3 Cool in Ice Bath Minimize Wash Solvent Low_Yield->Solution3 Success Successful Crystallization Solution1->Success Solution2->Success Solution3->Success

Caption: Troubleshooting logic for recrystallization issues.

References

Technical Support Center: Optimizing Catalyst Selection for Diphenylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of diphenylamine (B1679370) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing diphenylamine?

A1: The main catalytic routes to diphenylamine include:

  • Aniline (B41778) Condensation: This traditional method involves the self-condensation of aniline at high temperatures over acid catalysts like alumina (B75360) or zeolites.[1]

  • Buchwald-Hartwig Amination: A versatile palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and aniline.[2]

  • Ullmann Condensation: A copper-catalyzed reaction of an aryl halide with aniline, typically requiring high temperatures.[3]

Q2: What are the key factors to consider when selecting a catalyst?

A2: Catalyst selection depends on several factors, including:

  • Substrate Scope: Buchwald-Hartwig amination offers the broadest substrate scope, tolerating a wide range of functional groups.[2]

  • Reaction Conditions: Aniline condensation and Ullmann reactions often require high temperatures, whereas Buchwald-Hartwig conditions can be milder.[1][3]

  • Cost: Copper-based catalysts for Ullmann condensation are generally more economical than palladium catalysts used in Buchwald-Hartwig amination.[2]

  • Selectivity and Yield: The choice of catalyst and reaction conditions significantly impacts the selectivity towards diphenylamine and the overall yield.

Q3: What are common impurities in diphenylamine synthesis and how can they be minimized?

A3: Commercial diphenylamine samples can be yellow due to oxidized impurities.[4] One identified impurity that can form upon heating is known to cause polycystic kidney disease in rats.[4] Minimizing impurities involves:

  • Optimizing reaction conditions to reduce side reactions.

  • Ensuring the purity of starting materials.

  • Proper purification of the final product, often through distillation or recrystallization.[5][6]

Q4: Can deactivated catalysts be regenerated?

A4: Yes, certain catalysts can be regenerated. For instance, alumina catalysts used in aniline condensation can be regenerated by heating in the presence of air (typically between 500°C and 625°C) to burn off accumulated tars.[5] The success of regeneration for other catalytic systems depends on the nature of the deactivation.

Troubleshooting Guides

Issue 1: Low or No Yield
Probable CauseRecommended Solution
Inactive Catalyst - For Ullmann reactions, use freshly activated copper powder. - For Buchwald-Hartwig, ensure the palladium precursor and ligand are of high quality and handled under an inert atmosphere.
Inappropriate Reaction Temperature - For aniline condensation and Ullmann reactions, ensure the temperature is high enough to drive the reaction (often >200°C). - For Buchwald-Hartwig, optimize the temperature; too low may be too slow, while too high can lead to degradation.
Poor Quality Reagents - Use purified aniline and aryl halides. Ensure solvents are anhydrous, especially for Buchwald-Hartwig and Ullmann reactions.
Presence of Oxygen - For air-sensitive reactions like Buchwald-Hartwig and Ullmann, ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).
Incorrect Ligand (Buchwald-Hartwig) - The choice of phosphine (B1218219) ligand is crucial. Screen different ligands to find the optimal one for your specific substrates.
Insufficient Base - Ensure the correct stoichiometry and strength of the base are used, as it plays a key role in the catalytic cycle.
Issue 2: Poor Selectivity / Formation of Side Products
Probable CauseRecommended Solution
Side Reactions (e.g., hydrodehalogenation, homocoupling) - In Ullmann and Buchwald-Hartwig reactions, the addition of a suitable ligand can often suppress side reactions by accelerating the desired cross-coupling.
Over-alkylation/arylation - Adjust the stoichiometry of the reactants. In some cases, protecting the amine may be necessary.
Reaction Temperature Too High - Lowering the reaction temperature can sometimes reduce the rate of side reactions more than the desired reaction, improving selectivity.
Catalyst Decomposition - High temperatures can lead to catalyst decomposition and loss of selectivity. Consider using a more stable catalyst system.

Data Presentation

Table 1: Comparison of Various Catalytic Systems for Diphenylamine Synthesis

Catalytic SystemCatalystLigandBaseSolventTemp (°C)Aniline Conversion (%)Diphenylamine Selectivity (%)Yield (%)Reference
Aniline CondensationAlumina---400-45030-40>95~86-90 (based on conversion)[5]
Aniline CondensationHβ Zeolite---320~10High-[1]
Buchwald-HartwigPd(OAc)₂RuPhosNaOtBuNeat110--90-97[7]
Ullmann CondensationCuI-t-BuOKGly/ChCl60-100--up to 98[8]
Aniline-Phenol CondensationPd/C---2508180-[9]

Experimental Protocols

Protocol 1: Diphenylamine Synthesis via Aniline Condensation (Industrial Approach)

This protocol is based on industrial processes and involves high temperatures and pressures.

Materials:

  • Aniline

  • Alumina catalyst with specific porosity characteristics[5]

Procedure:

  • Preheat a reactor containing a fixed bed of the alumina catalyst to the reaction temperature (typically 380-475°C).[5]

  • Meter aniline into the reactor at a controlled rate to ensure a contact time of approximately 1-2 minutes with the catalyst bed.[10]

  • The reaction produces diphenylamine and ammonia.

  • Isolate the diphenylamine from the resulting reaction mixture, typically by distillation.[5]

  • Unreacted aniline can be recovered and recycled.[5]

Protocol 2: Buchwald-Hartwig Amination for Diphenylamine Synthesis

This protocol is a general laboratory-scale procedure.

Materials:

  • Aniline

  • Aryl halide (e.g., bromobenzene (B47551) or chlorobenzene)

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)[6]

  • Phosphine ligand (e.g., tBu₃P·HBF₄ or RuPhos)[6][7]

  • Base (e.g., sodium tert-butoxide)[6]

  • Anhydrous toluene[6]

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (nitrogen or argon), combine the palladium precursor, phosphine ligand, and base.

  • Add the aryl halide, aniline, and anhydrous toluene.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by TLC or GC.[6]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., dichloromethane) and filter to remove solids.[6]

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure diphenylamine.[6]

Protocol 3: Ullmann Condensation for Diphenylamine Synthesis

This protocol outlines a general procedure for a copper-catalyzed amination.

Materials:

  • Aniline

  • Aryl halide (e.g., iodobenzene)[8]

  • Copper(I) iodide (CuI)[8]

  • Base (e.g., potassium tert-butoxide)[8]

  • Solvent (e.g., deep eutectic solvent like Gly/ChCl or a high-boiling polar solvent like DMF)[8]

Procedure:

  • In a reaction vessel, combine the aryl halide, aniline, CuI, and the base.

  • Add the solvent and heat the mixture to the required temperature (typically 100-210°C).[3]

  • Stir the reaction mixture for the specified time, monitoring its progress.

  • After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts, dry over a drying agent, and concentrate.

  • Purify the crude product by an appropriate method like column chromatography.

Visualizations

Reaction_Mechanism_Aniline_Condensation Aniline1 Aniline (1) Intermediate Intermediate Complex Aniline1->Intermediate + Catalyst Aniline2 Aniline (2) Aniline2->Intermediate DPA Diphenylamine Intermediate->DPA - Catalyst Ammonia Ammonia Intermediate->Ammonia Catalyst Acid Catalyst (e.g., Alumina)

Caption: Reaction mechanism for the acid-catalyzed condensation of aniline to diphenylamine.

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)Ln OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord + R2NH RedElim Reductive Elimination AmineCoord->RedElim - Base-H+ RedElim->Pd0 - Ar-NR2 Product Ar-NR2 RedElim->Product ArylHalide Ar-X Amine R2NH Amine->AmineCoord Base Base Base->AmineCoord HX H-X BaseH Base-H+

Caption: Catalytic cycle of the Buchwald-Hartwig amination for C-N bond formation.

Experimental_Workflow_Catalyst_Screening start Define Reaction (Aniline + Co-reactant) catalyst_selection Select Catalyst Candidates (e.g., Pd-based, Cu-based, Zeolite) start->catalyst_selection reaction_setup Set up Parallel Reactions (Varying catalyst, ligand, base, solvent, temp.) catalyst_selection->reaction_setup monitoring Monitor Reaction Progress (TLC, GC, HPLC) reaction_setup->monitoring workup Quench and Work-up monitoring->workup analysis Analyze Product Mixture (Yield, Selectivity via GC, NMR) workup->analysis optimization Identify Optimal Conditions analysis->optimization optimization->catalyst_selection Re-screen scaleup Scale-up Synthesis optimization->scaleup Successful end End scaleup->end

Caption: General experimental workflow for screening and optimizing catalysts for diphenylamine synthesis.

Troubleshooting_Diphenylamine_Synthesis start Low Yield or No Reaction check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are reaction conditions (temp, pressure) optimal? check_catalyst->check_conditions Yes inactive_catalyst Activate/replace catalyst check_catalyst->inactive_catalyst No check_reagents Are reagents pure and solvents anhydrous? check_conditions->check_reagents Yes optimize_conditions Adjust temperature/pressure check_conditions->optimize_conditions No check_atmosphere Is an inert atmosphere maintained (if required)? check_reagents->check_atmosphere Yes purify_reagents Purify reagents/dry solvents check_reagents->purify_reagents No improve_inertness Improve inert atmosphere technique check_atmosphere->improve_inertness No success Problem Solved check_atmosphere->success Yes inactive_catalyst->success optimize_conditions->success purify_reagents->success improve_inertness->success

Caption: A logical troubleshooting workflow for addressing low yield in diphenylamine synthesis.

References

Technical Support Center: Preventing Hydrodehalogenation in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to diagnose and prevent the common side reaction of hydrodehalogenation, ensuring higher yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is hydrodehalogenation in the context of cross-coupling reactions?

A1: Hydrodehalogenation is a frequent side reaction in palladium-catalyzed cross-coupling reactions where the halogen atom (I, Br, Cl) on an aryl or vinyl halide is replaced by a hydrogen atom.[1][2] This leads to the formation of an undesired, reduced arene or alkene byproduct, which lowers the yield of the target molecule and complicates its purification.[1][2] This side reaction is particularly problematic when using electron-rich aryl halides and highly active catalyst systems.[1][2][3]

Q2: What are the primary causes of hydrodehalogenation?

A2: The central cause of hydrodehalogenation is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1][4] This intermediate can arise from various sources, including the solvent (especially alcohols), the base (particularly amine bases), or the presence of water.[1][2][5][6] Once formed, the Pd-H species can undergo reductive elimination with the aryl halide, leading to the hydrodehalogenated byproduct instead of the desired cross-coupled product.

Q3: How does the choice of aryl halide (I, Br, Cl) affect the likelihood of hydrodehalogenation?

A3: The reactivity of aryl halides towards oxidative addition follows the general trend of Ar-I > Ar-Br > Ar-Cl.[2] While aryl iodides are more reactive, they can also be more susceptible to hydrodehalogenation under certain conditions compared to the corresponding bromides or chlorides.[2][7] For some substrates, switching from an iodide to a bromide or chloride may be a beneficial strategy to reduce this side reaction.[7]

Q4: Which cross-coupling reactions are most commonly affected?

A4: Hydrodehalogenation can be a significant issue in several types of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.[1][3] The specific conditions of each reaction type can influence the propensity for this side reaction.

Q5: Can hydrodehalogenation be completely eliminated?

A5: While completely eliminating the hydrodehalogenation byproduct can be challenging, it is often possible to reduce it to a negligible level (e.g., <5%) by carefully optimizing reaction conditions such as the ligand, base, solvent, and temperature.[3]

Q6: My substrate contains an N-H bond (e.g., pyrrole, indole). Why am I seeing excessive hydrodehalogenation?

A6: Substrates with acidic protons, such as certain N-H containing heterocycles, are particularly prone to hydrodehalogenation.[3][8] The acidic proton can react with the catalyst or base in a way that promotes the formation of hydride species. Protecting the N-H group, for instance with a Boc or SEM group, can effectively suppress this side reaction.[8]

Troubleshooting Guides

Issue: Significant formation of a hydrodehalogenated byproduct is observed in my cross-coupling reaction.

This guide provides a systematic approach to troubleshoot and minimize unwanted hydrodehalogenation.

Logical Troubleshooting Workflow

The following diagram outlines a stepwise workflow for diagnosing and resolving issues with hydrodehalogenation.

G start Significant Hydrodehalogenation Observed (>5%) catalyst Step 1: Evaluate Catalyst System start->catalyst ligand Switch to Bulky, Electron-Rich Phosphine (B1218219) Ligand (e.g., XPhos, SPhos, RuPhos) catalyst->ligand Highly active Pd(0) source or non-specialized ligand (e.g., PPh₃) may be the cause. base Step 2: Adjust Base ligand->base Problem Persists base_type Switch to Weaker Inorganic Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) base->base_type Strong or amine bases can be hydride sources. solvent Step 3: Modify Solvent base_type->solvent Problem Persists solvent_type Use Aprotic, Non-alcoholic Solvent (e.g., Toluene, Dioxane) solvent->solvent_type Alcoholic solvents (e.g., MeOH, EtOH) are known hydride sources. temp Step 4: Lower Temperature solvent_type->temp Problem Persists temp_adjust Decrease Temperature by 10-20 °C (May require longer reaction time) temp->temp_adjust High temperatures can promote catalyst decomposition and side reactions. end Hydrodehalogenation Minimized (<5%) temp_adjust->end Resolution

Caption: A stepwise workflow for troubleshooting and minimizing hydrodehalogenation.

Detailed Troubleshooting Steps
  • Evaluate the Catalyst and Ligand System:

    • Problem: Highly active or coordinatively unsaturated palladium catalysts can favor the hydrodehalogenation pathway.[2][3] Standard ligands like PPh₃ may not be optimal.

    • Recommendation: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[3][7] These ligands can promote the desired reductive elimination of the cross-coupled product and stabilize the catalyst, disfavoring the pathways that lead to Pd-H formation.[1][3] Consider using a well-defined pre-catalyst (e.g., XPhos Pd G2) to ensure a consistent active species.[7]

  • Adjust the Base:

    • Problem: The base can be a direct or indirect source of hydrides.[1] Strong bases like alkoxides (e.g., NaOEt, KOtBu) and amine bases can promote hydrodehalogenation.[2][7][9]

    • Recommendation: Screen a variety of weaker inorganic bases. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are often effective at promoting the desired coupling while suppressing hydrodehalogenation.[2][3][7]

  • Modify the Solvent:

    • Problem: Alcoholic solvents (e.g., methanol, ethanol) can be oxidized by the palladium complex to generate hydride species, which are a primary cause of hydrodehalogenation.[1][5][9][10] Some polar aprotic solvents like DMF can also promote the side reaction.[11]

    • Recommendation: Switch to an aprotic, non-alcoholic solvent. Toluene is often an excellent choice and has been reported to decrease hydrodehalogenation compared to solvents like dioxane or DMF.[1][11]

  • Lower the Reaction Temperature:

    • Problem: Higher reaction temperatures can accelerate catalyst decomposition and increase the rate of side reactions, including hydrodehalogenation.[1][3]

    • Recommendation: Run the reaction at the lowest effective temperature that allows for a reasonable reaction rate.[1] Even a modest decrease of 10-20 °C can significantly minimize the formation of the hydrodehalogenated byproduct, although it may require a longer reaction time.[3]

Data Presentation

The selection of reaction parameters has a significant impact on the ratio of the desired cross-coupled product to the undesired hydrodehalogenated byproduct. The following tables summarize the qualitative and quantitative effects of key variables.

Table 1: Effect of Ligand, Base, and Solvent on Hydrodehalogenation

ParameterCondition Favoring Cross-CouplingCondition Favoring HydrodehalogenationRationale
Ligand Bulky, electron-rich (e.g., XPhos, SPhos)[1][3]Less bulky (e.g., PPh₃)Bulky ligands accelerate reductive elimination of the desired product.[1]
Base Weaker, inorganic (e.g., K₂CO₃, K₃PO₄)[2][3][7]Stronger, organic (e.g., NaOEt, Et₃N)[2][7]Strong bases and amines can act as hydride sources.[2][4]
Solvent Aprotic (e.g., Toluene, THF)[1][11]Protic/Alcoholic (e.g., EtOH, MeOH)[1][10]Alcohols can be oxidized by Pd to form Pd-H species.[1][10]
Temperature Lowest effective temperature[1][3]High temperature (e.g., >100 °C)[1][3]Elevated temperatures can increase the rate of side reactions.[3]

Table 2: Example Data for Suzuki-Miyaura Coupling Optimization (Data is illustrative, based on typical experimental outcomes reported in the literature)

EntryLigandBaseSolventTemp (°C)Yield of Product (%)Yield of Byproduct (%)
1P(t-Bu)₃K₃PO₄Toluene/H₂O1008510
2SPhosK₃PO₄Toluene/H₂O10092<5
3XPhosK₃PO₄Toluene/H₂O8095<2
4PPh₃NaOEtEthanol784055

Key Reaction Mechanisms and Pathways

Understanding the catalytic cycle is crucial for troubleshooting. Hydrodehalogenation represents a competing pathway that intercepts a key intermediate in the desired cross-coupling cycle.

G cluster_main Desired Cross-Coupling Pathway cluster_side Undesired Hydrodehalogenation Pathway pd0 Pd(0)Lₙ oa Oxidative Addition pd0->oa Ar-X pdiia Ar-Pd(II)-X oa->pdiia tm Transmetalation (with R-M) pdiia->tm pdh Ar-Pd(II)-H pdiia->pdh Hydride Transfer pdiib Ar-Pd(II)-R tm->pdiib re Reductive Elimination pdiib->re re->pd0 product Ar-R (Desired Product) re->product hydride_source Hydride Source (Solvent, Base, H₂O) hydride_source->pdh Forms Pd-H intermediate re_h Reductive Elimination pdh->re_h re_h->pd0 byproduct Ar-H (Byproduct) re_h->byproduct

Caption: Competing pathways of desired cross-coupling and undesired hydrodehalogenation.

Experimental Protocols

Protocol 1: Ligand and Base Screening to Minimize Hydrodehalogenation in Suzuki-Miyaura Coupling

This protocol provides a general method for screening reaction conditions to identify the optimal ligand and base combination that maximizes the yield of the desired product while minimizing the hydrodehalogenated byproduct.

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic acid or ester (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Screening ligands (e.g., SPhos, XPhos, RuPhos, P(t-Bu)₃, 4 mol%)[1]

  • Screening bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 0.2 M)

  • Inert atmosphere (Argon or Nitrogen)

  • Reaction vials with stir bars

Procedure:

  • In an inert atmosphere glovebox, add the aryl halide, boronic acid, palladium precatalyst, and a selected base to a series of reaction vials.

  • To each vial, add a different phosphine ligand.

  • Add the degassed solvent to each vial to achieve the target concentration.

  • Seal the vials and place them in a pre-heated reaction block at the desired temperature (e.g., 80-100 °C).[2]

  • Stir the reactions for a set period (e.g., 12-24 hours).

  • Monitor the reactions by a suitable analytical method (e.g., LC-MS or GC-MS) at regular time intervals to determine the ratio of the desired product to the hydrodehalogenated byproduct.[1]

  • Upon completion, cool the vials to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Analyze the organic extracts to compare the outcomes and identify the optimal conditions.

Protocol 2: Heck Coupling with Suppressed Hydrodehalogenation

This protocol outlines a procedure for a Heck reaction using conditions designed to minimize hydrodehalogenation.

Materials:

  • Aryl bromide (1.0 mmol)

  • Alkene (1.5 mmol)

  • Pd(OAc)₂ (0.01 mmol, 1 mol%)

  • P(o-tol)₃ (0.02 mmol, 2 mol%)

  • NaOAc (1.5 mmol)[3]

  • N,N-Dimethylformamide (DMF) or Toluene (5 mL)

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, Pd(OAc)₂, P(o-tol)₃, and NaOAc.[3]

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent and the alkene via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).[3]

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by column chromatography.

Protocol 3: Analysis of Product to Hydrodehalogenation Byproduct Ratio using GC-MS

This protocol details a general method for quantifying the reaction outcome.

Sample Preparation:

  • Take a small, accurately measured aliquot of the crude reaction mixture.

  • Dilute the aliquot with a suitable solvent (e.g., ethyl acetate, dichloromethane).

  • Add a known amount of an internal standard (a stable compound not otherwise present in the reaction mixture).

  • If necessary, filter the sample through a small plug of silica (B1680970) gel or a syringe filter to remove solid particles.[2]

GC-MS Analysis:

  • Inject the prepared sample into the GC-MS.

  • Use a temperature program that effectively separates the desired product, the hydrodehalogenated byproduct, the starting aryl halide, and the internal standard.

  • The mass spectrometer will help confirm the identity of each peak based on its fragmentation pattern.

Data Analysis:

  • Identify the peaks corresponding to the desired product and the hydrodehalogenated byproduct by their retention times and mass spectra.[2]

  • Integrate the peak areas for the product, byproduct, and internal standard.

  • Calculate the relative response factors if necessary and determine the ratio of product to byproduct to assess the success of the reaction optimization.

References

Stability issues of 3-Chlorodiphenylamine in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Chlorodiphenylamine in various solvents. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is soluble in several organic solvents, including ethanol, benzene, and acetic acid. It is also slightly soluble in chloroform (B151607) and methanol.[1] For quantitative studies, it is recommended to determine the solubility limit in your specific solvent system.

Q2: What are the common degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, related chlorinated aromatic compounds are known to degrade via hydrolysis, oxidation, and photodegradation. Potential degradation pathways could involve cleavage of the amine bond or reactions involving the chloro-substituted phenyl ring.

Q3: How should I prepare stock solutions of this compound for stability studies?

It is crucial to use high-purity solvents and protect the solution from light and heat. Given its aromatic amine structure, this compound may be susceptible to oxidation. Therefore, preparing fresh solutions for each experiment is recommended to ensure the accuracy of your results.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the stability of this compound and quantifying its degradation products. Gas Chromatography (GC) may also be a suitable technique.

Troubleshooting Guide: Stability Issues

Issue 1: Rapid degradation of this compound is observed in my solvent system.

  • Possible Cause 1: Solvent Purity. Impurities in the solvent, such as peroxides in ethers or acidic/basic contaminants, can catalyze degradation.

    • Troubleshooting Step: Use freshly opened, HPLC-grade or equivalent high-purity solvents. Consider purifying the solvent if impurities are suspected.

  • Possible Cause 2: Presence of Oxygen. Aromatic amines can be susceptible to oxidation, which is accelerated by the presence of oxygen.

    • Troubleshooting Step: Degas the solvent before preparing your solution. Solutions can be sparged with an inert gas like nitrogen or argon and stored under an inert atmosphere.

  • Possible Cause 3: Exposure to Light. Photodegradation can be a significant issue for many aromatic compounds.

    • Troubleshooting Step: Protect your solutions from light by using amber vials or wrapping containers in aluminum foil. Conduct experiments under low-light conditions whenever possible.

  • Possible Cause 4: Inappropriate pH. If using a buffered or aqueous-organic solvent system, the pH can significantly impact stability.

    • Troubleshooting Step: Evaluate the stability of this compound across a range of pH values to determine the optimal pH for your experiments.

Issue 2: Inconsistent stability results between experimental runs.

  • Possible Cause 1: Variation in Storage Conditions. Inconsistent temperature or light exposure between sample sets can lead to variable degradation rates.

    • Troubleshooting Step: Ensure all samples, including controls, are stored under identical and well-controlled conditions (e.g., constant temperature in a calibrated incubator or refrigerator, protected from light).

  • Possible Cause 2: Inconsistent Solution Preparation. Minor variations in the preparation of stock and working solutions can lead to different starting concentrations and apparent stability.

    • Troubleshooting Step: Follow a standardized and well-documented protocol for solution preparation. Use calibrated pipettes and balances.

Data Summary: Hypothetical Stability of this compound

The following tables present hypothetical stability data for this compound in various solvents under different stress conditions. This data is for illustrative purposes to guide experimental design.

Table 1: Hypothetical Percentage of this compound Remaining After 72 Hours at Room Temperature (25°C) in Different Solvents.

SolventPolarity Index% Remaining (Protected from Light)% Remaining (Exposed to UV Light)
Acetonitrile5.898.5%85.2%
Methanol5.197.2%88.1%
Ethanol4.397.8%89.5%
Dimethyl Sulfoxide (DMSO)7.295.0%82.3%
Dichloromethane3.199.1%75.6%

Table 2: Hypothetical Percentage of this compound Remaining in Acetonitrile Under Forced Degradation Conditions.

ConditionTimeTemperature% Remaining
0.1 M HCl24 hours60°C92.3%
0.1 M NaOH24 hours60°C88.5%
3% H₂O₂24 hours25°C85.1%
Thermal72 hours80°C90.7%

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in an Organic Solvent

  • Solution Preparation:

    • Prepare a stock solution of this compound in the desired HPLC-grade solvent (e.g., acetonitrile, methanol) at a concentration of 1 mg/mL.

    • Protect the stock solution from light.

  • Sample Preparation:

    • Dilute the stock solution with the same solvent to a final concentration of 100 µg/mL in amber HPLC vials.

    • Prepare a set of vials for each time point to be tested (e.g., 0, 24, 48, 72 hours).

  • Storage:

    • Store the vials at the desired temperature (e.g., room temperature, 40°C).

    • For photostability testing, expose a parallel set of vials to a controlled light source (e.g., UV lamp at 254 nm).

  • Analysis:

    • At each time point, analyze the samples by a validated stability-indicating HPLC method.

    • Calculate the percentage of this compound remaining relative to the initial (time 0) concentration.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Stock Prepare Stock Solution (1 mg/mL) Prep_Samples Prepare Samples (100 µg/mL in Amber Vials) Prep_Stock->Prep_Samples Dilute Temp_Stress Temperature (e.g., 25°C, 40°C, 80°C) Prep_Samples->Temp_Stress Photo_Stress Photostability (UV Light Exposure) Prep_Samples->Photo_Stress Hydrolysis_Stress Hydrolysis (Acid/Base) Prep_Samples->Hydrolysis_Stress Oxidation_Stress Oxidation (e.g., H₂O₂) Prep_Samples->Oxidation_Stress Time_Points Sample at Time Points (0, 24, 48, 72h) Temp_Stress->Time_Points Photo_Stress->Time_Points Hydrolysis_Stress->Time_Points Oxidation_Stress->Time_Points HPLC_Analysis HPLC Analysis Time_Points->HPLC_Analysis Data_Analysis Data Analysis (% Degradation) HPLC_Analysis->Data_Analysis Degradation_Pathway cluster_products Potential Degradation Products Parent This compound Oxidation_Product Oxidized Species (e.g., N-oxides) Parent->Oxidation_Product Oxidation (e.g., H₂O₂) Hydrolysis_Product Hydrolysis Products (e.g., 3-Chloroaniline + Phenol) Parent->Hydrolysis_Product Hydrolysis (Acid/Base) Photolysis_Product Photodegradation Products (e.g., Dechlorinated species) Parent->Photolysis_Product Photolysis (UV Light)

References

Technical Support Center: Refining Reaction Conditions for Substituted Diphenylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthesis of substituted diphenylamines. The following guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of substituted diphenylamines, with a focus on popular methods like the Buchwald-Hartwig amination and Ullmann condensation.

Question 1: Why is the yield of my Buchwald-Hartwig amination reaction low or non-existent?

Answer:

Low or no yield in a Buchwald-Hartwig amination can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.

Potential Causes and Solutions:

  • Catalyst Deactivation: The active Pd(0) catalyst is sensitive and can be deactivated by impurities or certain functional groups.

    • Troubleshooting Steps:

      • Ensure Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxidation of the phosphine (B1218219) ligand and the palladium catalyst.

      • Use High-Purity Reagents: Impurities in solvents, amines, or aryl halides can poison the catalyst. Use freshly distilled solvents and purified reagents.

      • Consider a Precatalyst: Instead of generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, consider using a commercially available precatalyst which can provide more consistent results.[1]

      • Ligand Choice: The ligand plays a crucial role in stabilizing the catalyst and facilitating the reaction. For challenging substrates, especially aryl chlorides, bulky and electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often more effective.[2]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical and interdependent.

    • Troubleshooting Steps:

      • Base Strength: Strong bases like sodium tert-butoxide (NaOtBu) are commonly used but can be incompatible with base-sensitive functional groups. In such cases, screening weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) is recommended.[3]

      • Solvent Screening: Toluene, dioxane, and THF are common solvents. If reagent solubility is an issue, consider screening other solvents. For instance, polar aprotic solvents like DMF can be effective in Ullmann condensations.[4]

  • Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product.

    • Common Side Reactions and Mitigation:

      • Hydrodehalogenation: The reduction of the aryl halide to the corresponding arene is a common side reaction. This can be minimized by the careful selection of the ligand and reaction conditions.

      • Diarylation: In the case of primary amines, a second arylation can occur to form a triarylamine. Using a less sterically demanding phosphine ligand may favor the formation of the diphenylamine (B1679370).[5]

Question 2: I am observing significant amounts of side products in my reaction. How can I improve the selectivity?

Answer:

Improving selectivity requires a careful analysis of the reaction conditions and the nature of the side products.

Strategies to Enhance Selectivity:

  • Ligand Optimization: The steric and electronic properties of the phosphine ligand have a profound impact on selectivity.

    • For suppressing the formation of diarylamine from a primary amine, a more sterically hindered ligand can be beneficial.[5]

    • A screening of different ligand families (e.g., Buchwald-type biarylphosphines, ferrocenylphosphines) is often necessary to find the optimal balance for a specific substrate combination.

  • Temperature Control: Reaction temperature can influence the rates of competing reaction pathways.

    • Lowering the reaction temperature may favor the desired transformation over a side reaction with a higher activation energy.

  • Stoichiometry Adjustment: The ratio of the reactants can be adjusted to favor the formation of the desired product.

    • In cases of diarylation, using a slight excess of the primary amine is sometimes employed, though this can also slow down the reaction.

Frequently Asked Questions (FAQs)

Q1: Which reaction conditions are best for coupling sterically hindered anilines or aryl halides?

A1: Sterically hindered substrates represent a significant challenge in C-N cross-coupling reactions. The following conditions have been found to be effective:

  • Catalyst System: Utilize a palladium catalyst with bulky, electron-rich phosphine ligands. Ligands from the Buchwald family, such as XPhos and SPhos, are specifically designed to facilitate the coupling of sterically demanding substrates.[2]

  • Base: Strong, non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LHMDS) or sodium tert-butoxide (NaOtBu) are often required to deprotonate the hindered amine.

  • Temperature: Higher reaction temperatures are typically necessary to overcome the steric barrier.

Q2: How can I minimize catalyst loading to make the process more cost-effective?

A2: Reducing catalyst loading is a key goal in process development.

  • Highly Active Catalysts: The use of highly active catalyst systems, often involving specialized ligands, can allow for significantly lower catalyst loadings, sometimes down to the ppm level.

  • Reaction Optimization: A thorough optimization of all reaction parameters (temperature, concentration, base, solvent) can maximize the turnover number (TON) of the catalyst.

  • Catalyst Stability: Ensuring the stability of the catalyst throughout the reaction is crucial. This can be achieved by using high-purity reagents and maintaining a strictly inert atmosphere.

Q3: What is the best method for purifying substituted diphenylamines?

A3: The purification method depends on the physical properties of the product and the nature of the impurities.

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying substituted diphenylamines. A gradient of ethyl acetate (B1210297) in hexanes is a typical eluent system.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining high-purity material.

  • Acid-Base Extraction: If the diphenylamine product has a different pKa than the starting materials or byproducts, an acid-base extraction can be an effective preliminary purification step.

Data Presentation

The following tables summarize quantitative data on the effect of various reaction parameters on the yield of substituted diphenylamine synthesis.

Table 1: Comparison of Phosphine Ligands in the Buchwald-Hartwig Amination of Bromobenzene and Diphenylamine

LigandCatalyst PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)
P(o-Tol)₃Pd₂(dba)₃NaOtBuToluene1001685
XPhos[Pd(allyl)Cl]₂NaOtBuToluene80296
RuPhos[Pd(allyl)Cl]₂NaOtBuToluene80296
SPhos[Pd(allyl)Cl]₂NaOtBuToluene80296
DavePhos[Pd(allyl)Cl]₂NaOtBuToluene80299

Note: Data is compiled from various sources and reaction conditions may not be identical. Yields are for illustrative comparison.[1]

Table 2: Effect of Base and Solvent on the Ullmann Condensation of Iodobenzene and Aniline

BaseSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃DMF1202475
Cs₂CO₃DMF1202482
K₃PO₄DMF1202478
K₂CO₃Toluene1102445
Cs₂CO₃Toluene1102455

Note: This table represents typical trends. Optimal conditions are substrate-dependent.[4]

Experimental Protocols

Protocol 1: General Procedure for Troubleshooting Low Yield in Buchwald-Hartwig Amination

  • Reagent Purity Check:

    • Amine: Check the purity by NMR or GC-MS. If necessary, purify by distillation or recrystallization.

    • Aryl Halide: Ensure the aryl halide is free of acidic impurities. Purify by distillation, recrystallization, or column chromatography if needed.

    • Solvent: Use freshly distilled, anhydrous, and degassed solvent.

    • Base: Use a freshly opened bottle of high-purity base.

  • Reaction Setup under Strict Inert Conditions:

    • Assemble all glassware and dry thoroughly in an oven.

    • Assemble the reaction apparatus while hot and allow it to cool under a stream of dry argon or nitrogen.

    • Maintain a positive pressure of inert gas throughout the reaction.

  • Systematic Screening of Reaction Parameters (in parallel if possible):

    • Ligand Screen: Set up several small-scale reactions with a panel of different phosphine ligands (e.g., a selection of Buchwald ligands, cataCXium ligands).

    • Base Screen: Using the best ligand from the initial screen, test a variety of bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃).

    • Solvent Screen: Evaluate the reaction in different anhydrous, degassed solvents (e.g., toluene, dioxane, THF).

    • Temperature Optimization: Run the reaction at a range of temperatures (e.g., 80 °C, 100 °C, 120 °C) to find the optimum.

  • Analysis:

    • Monitor each reaction by TLC or LC-MS to assess the consumption of starting materials and the formation of the product and any side products.

    • Based on the results, select the optimal conditions for a larger scale reaction.

Mandatory Visualization

Troubleshooting_Workflow cluster_screening Condition Screening Start Low Yield or No Reaction Check_Reagents 1. Verify Reagent Purity (Amine, Aryl Halide, Solvent, Base) Start->Check_Reagents Inert_Atmosphere 2. Ensure Strict Inert Atmosphere Check_Reagents->Inert_Atmosphere Screen_Conditions 3. Screen Reaction Conditions Inert_Atmosphere->Screen_Conditions Ligand_Screen Ligand Screen_Conditions->Ligand_Screen Base_Screen Base Screen_Conditions->Base_Screen Solvent_Screen Solvent Screen_Conditions->Solvent_Screen Temp_Screen Temperature Screen_Conditions->Temp_Screen Analyze_Results 4. Analyze Reaction Mixture (TLC, LC-MS) Analyze_Results->Start No Improvement Optimize 5. Optimize on Larger Scale Analyze_Results->Optimize Success Successful Synthesis Optimize->Success Ligand_Screen->Analyze_Results Base_Screen->Analyze_Results Solvent_Screen->Analyze_Results Temp_Screen->Analyze_Results

References

Characterization of impurities from 3-Chlorodiphenylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the characterization of impurities encountered during the synthesis of 3-Chlorodiphenylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in the synthesis of this compound?

A1: During the synthesis of this compound, several types of impurities can form. These are broadly classified as organic impurities arising from various sources.[1] Common impurities include unreacted starting materials (e.g., 3-chloroaniline, halobenzene), intermediates, by-products from side reactions, and degradation products.[1] Specific examples include N-formyl-3-chlorodiphenylamine, especially when using formanilide (B94145) precursors, and various carbonyl-containing compounds.[2]

Q2: What are the primary sources of these impurities?

A2: Impurities can originate from multiple sources throughout the manufacturing process.[1] Key sources include:

  • Starting Materials: Impurities present in the initial reactants can carry through or participate in side reactions.

  • Side Reactions: Unintended reactions that occur alongside the main synthesis route, such as homocoupling of starting materials or the formation of over-arylated products like triarylamines.[3]

  • Intermediates: Incomplete conversion of synthetic intermediates to the final product.

  • Reagents and Catalysts: Residues from reagents, ligands, catalysts, or inorganic salts used in the process.[1]

  • Degradation: Decomposition of the product or intermediates under the reaction conditions.

Q3: Which analytical techniques are most effective for identifying and quantifying impurities in this compound?

A3: A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of impurities. High-Performance Liquid Chromatography (HPLC) is widely used for separation and quantification.[4] For structural elucidation and identification, Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy are critical.[4][5] These methods provide information on molecular weight, structure, and functional groups of the impurities.

Troubleshooting Guide

Issue 1: The final product shows a low purity with significant amounts of starting materials detected by HPLC or GC.

  • Possible Cause: The reaction may be incomplete due to insufficient reaction time, low temperature, or catalyst deactivation.[3]

  • Suggested Solution:

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or HPLC to track the consumption of starting materials.

    • Optimize Reaction Conditions: Gradually increase the reaction temperature or extend the reaction time.

    • Verify Catalyst Activity: Ensure the catalyst has not expired or been deactivated. For palladium-catalyzed reactions, confirm that the active Pd(0) species is forming correctly.[3]

Issue 2: An impurity with a higher molecular weight than this compound is detected.

  • Possible Cause: This often indicates the formation of a triarylamine through over-arylation, where the product reacts further with the aryl halide.[3] Another possibility is the homocoupling of the aryl halide starting material.

  • Suggested Solution:

    • Adjust Stoichiometry: Use a slight excess of the aniline (B41778) starting material relative to the aryl halide to minimize over-arylation.[3]

    • Control Reaction Time: Monitor the reaction closely and terminate it once the formation of the desired product plateaus to prevent subsequent side reactions.

    • Optimize Catalyst System: Screen different catalysts or ligands that are less likely to promote homocoupling.[3]

Issue 3: The IR spectrum shows an unexpected carbonyl peak (around 1650-1700 cm⁻¹).

  • Possible Cause: This is a strong indication of a carbonyl-containing impurity, likely an N-formyl or N-acetyl derivative of this compound. This is particularly common if N-formyl-m-chloroaniline is used as a starting material in an Ullmann condensation.[2]

  • Suggested Solution:

    • Introduce a Hydrolysis Step: If the impurity is an N-formyl derivative, it can often be removed by subjecting the crude product to hydrolysis using hot alcoholic mineral acid or alkali.[2]

    • Purification: For thermally stable compounds, fractional distillation through a multi-plate column can effectively separate this compound from less volatile carbonyl impurities.[2]

Summary of Potential Impurities

The following table summarizes potential impurities that may be encountered during the synthesis of this compound.

Impurity NamePotential Source / Reaction TypeMolecular Weight ( g/mol )
3-ChloroanilineUnreacted Starting Material127.57
BromobenzeneUnreacted Starting Material157.01
N-formyl-3-chlorodiphenylamineIncomplete hydrolysis from Ullmann condensation using m-chloroformanilide231.68
DichlorodiphenylaminesSelf-coupling or reaction with dichlorinated starting materials238.11
Triarylamine derivativesOver-arylation of the product> 278

Experimental Protocols for Impurity Characterization

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for determining the purity of this compound and quantifying impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5-µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution: Start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B over 20-30 minutes to elute impurities with different polarities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a precisely weighed amount of the sample (approx. 1 mg/mL) in the mobile phase or a suitable solvent like methanol.

  • Analysis: Inject the sample and compare the peak areas of the impurities with that of a this compound reference standard to determine their relative concentrations.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is used for the identification of volatile and semi-volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column such as one based on SE-54 or DB-5 (e.g., 30 m x 0.25 mm).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless injection is preferred for trace analysis.

  • Temperature Program:

    • Initial Temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final Hold: Hold at 280°C for 5-10 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Mass Range: Scan from m/z 40 to 400.

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 100 µg/mL) in a volatile solvent like dichloromethane (B109758) or methanol.

  • Analysis: Identify impurities by comparing their mass spectra with spectral libraries (e.g., NIST) and the fragmentation patterns of known standards.[6]

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the definitive structural elucidation of isolated impurities.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz).

  • Sample Preparation: Dissolve 5-10 mg of the isolated impurity or the crude mixture in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add Tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum to observe the chemical shifts, integration, and coupling patterns of the protons, which provides information about the electronic environment and connectivity of hydrogen atoms.

  • ¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum to identify the number of unique carbon atoms and their chemical environments (e.g., aromatic, aliphatic, carbonyl).

  • Data Interpretation: Analyze the spectra to deduce the chemical structure of the impurity. Compare the obtained spectra with those of known compounds or use 2D NMR techniques (e.g., COSY, HSQC) for more complex structures.

Visualized Workflows and Pathways

G Synthesis and Potential Impurity Pathways cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_impurities Potential Impurities SM1 3-Chloroaniline Cond Catalyst (Pd or Cu) Base, Solvent, Heat SM1->Cond Imp1 Unreacted Starting Materials SM1->Imp1 Incomplete Reaction SM2 Aryl Halide (e.g., Ph-Br) SM2->Cond SM2->Imp1 Incomplete Reaction Imp2 Homocoupled Product (e.g., Biphenyl) SM2->Imp2 Self-Coupling Product This compound (Desired Product) Cond->Product Main Reaction (e.g., Ullmann/Buchwald-Hartwig) Imp4 N-Formyl Derivative (from Formanilide precursor) Cond->Imp4 From Specific Precursor Imp3 Triarylamine (Over-arylation) Product->Imp3 Further Reaction with Aryl Halide

Caption: Key reaction pathways in this compound synthesis and common side reactions leading to impurities.

G Experimental Workflow for Impurity Characterization Start Crude Reaction Mixture Screening Purity Screening (HPLC / GC) Start->Screening Decision Unknown Peak Detected? Screening->Decision Isolation Fraction Collection (Prep-HPLC / Column Chrom.) Decision->Isolation Yes Known Impurity Known (Compare to Standard) Decision->Known No Analysis Spectroscopic Analysis (MS, NMR, IR) Isolation->Analysis Elucidation Structure Elucidation Analysis->Elucidation End Impurity Identified Elucidation->End Known->End

Caption: A systematic workflow for the identification and characterization of unknown impurities from a crude sample.

References

Validation & Comparative

Comparative Reactivity of 2-Chlorodiphenylamine and 3-Chlorodiphenylamine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Shanghai, China – December 5, 2025 – In the landscape of pharmaceutical and materials science research, the reactivity of substituted diphenylamine (B1679370) scaffolds is of paramount importance. This guide provides a detailed comparative analysis of the reactivity of two constitutional isomers, 2-chlorodiphenylamine and 3-chlorodiphenylamine. Understanding the distinct reactivity profiles of these isomers, governed by both electronic and steric factors, is crucial for optimizing synthetic routes and designing novel molecular entities. This publication offers a comprehensive overview supported by available experimental data, detailed protocols, and visual aids to assist researchers, scientists, and drug development professionals in their endeavors.

Executive Summary

The positioning of the chlorine atom on the phenyl ring of diphenylamine significantly influences its reactivity in common synthetic transformations such as cross-coupling reactions and cyclization processes. While both isomers are influenced by the electron-withdrawing inductive effect of chlorine, the steric hindrance imposed by the ortho-substituent in 2-chlorodiphenylamine often leads to marked differences in reaction outcomes compared to the meta-substituted this compound. This guide will delve into these differences, presenting a qualitative and, where data is available, quantitative comparison.

Theoretical Framework: Electronic and Steric Effects

The reactivity of chlorodiphenylamine isomers is primarily dictated by two key factors:

  • Electronic Effects: The chlorine atom is an electronegative element, exerting a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic substitution. Concurrently, the lone pairs of electrons on the chlorine atom can be delocalized into the π-system of the benzene (B151609) ring through a resonance effect (+R), which directs incoming electrophiles to the ortho and para positions. The inductive effect is generally stronger than the resonance effect, leading to an overall deactivation of the ring.

  • Steric Effects: The presence of a chlorine atom at the ortho-position (2-position) introduces significant steric hindrance around the amine nitrogen and the C-Cl bond. This "ortho effect" can impede the approach of bulky reagents and catalysts, thereby slowing down reaction rates or necessitating more forcing reaction conditions. The 3-chloro isomer is largely free from such pronounced steric constraints.

Comparative Reactivity in Key Synthetic Transformations

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The reactivity of aryl chlorides in this reaction is generally lower than that of aryl bromides or iodides. The success of the coupling of 2-chlorodiphenylamine and this compound would be highly dependent on the choice of palladium catalyst, ligand, and base.

Expected Reactivity:

  • 2-Chlorodiphenylamine: The steric hindrance from the ortho-chlorine atom is expected to significantly hinder the oxidative addition of the palladium catalyst to the C-Cl bond. This would likely result in lower reaction rates and yields compared to the 3-chloro isomer under identical conditions. The use of bulky, electron-rich phosphine (B1218219) ligands is often necessary to overcome the steric barrier and facilitate the reaction.

  • This compound: Being less sterically hindered, this compound is anticipated to be more reactive in Buchwald-Hartwig amination. The primary electronic effect would be the deactivation of the C-Cl bond by the inductive effect of the chlorine atom, but this is a general feature of aryl chlorides.

While specific comparative kinetic or yield data for these two exact molecules in the literature is scarce, the general principles of steric hindrance in Buchwald-Hartwig reactions strongly support this expected trend.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N, C-O, and C-S bonds, typically requiring high temperatures. Modern modifications have made this reaction more versatile.

Expected Reactivity:

  • 2-Chlorodiphenylamine: Similar to the Buchwald-Hartwig reaction, the ortho-chlorine is expected to sterically hinder the coordination of the copper catalyst, potentially leading to lower yields or requiring more drastic reaction conditions.

  • This compound: The absence of significant steric hindrance should allow for more facile reaction in the Ullmann condensation compared to its ortho-counterpart.

Synthesis of Phenothiazines by Cyclization with Sulfur

Phenothiazines are an important class of heterocyclic compounds with various pharmaceutical applications. They can be synthesized by the reaction of diphenylamines with sulfur. The position of the chlorine atom can influence the regioselectivity and efficiency of this cyclization.

Experimental Data Snapshot:

A patent for the preparation of 2-chlorophenothiazine (B30676) reports a high yield when starting from m-chloro diphenylamine (this compound).[1] This suggests that the cyclization of this compound proceeds efficiently.

ReactantProductReported Yield
This compound2-Chlorophenothiazine>70%[1]

No directly comparable experimental yield for the cyclization of 2-chlorodiphenylamine to the corresponding chlorophenothiazine isomer was found in the surveyed literature.

Expected Reactivity and Regioselectivity:

  • 2-Chlorodiphenylamine: The cyclization would likely lead to the formation of 1-chlorophenothiazine. The reaction might be slower due to the steric hindrance of the ortho-chlorine affecting the conformation required for cyclization.

  • This compound: This isomer can cyclize to form either 2-chlorophenothiazine or 4-chlorophenothiazine. The high yield reported for 2-chlorophenothiazine suggests a favorable electronic and steric environment for this cyclization pathway.[1]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of Aryl Chlorides

Materials:

  • Aryl chloride (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 2-10 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.0 mmol)

  • Anhydrous solvent (e.g., toluene, dioxane, 5-10 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl chloride, palladium precatalyst, phosphine ligand, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent and the amine via syringe.

  • Heat the reaction mixture at the desired temperature (typically 80-120 °C) with stirring for the specified time (monitored by TLC or GC-MS).

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Ullmann-type C-N Coupling

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.5 mmol)

  • Copper(I) catalyst (e.g., CuI, 5-20 mol%)

  • Ligand (e.g., 1,10-phenanthroline, L-proline, 10-40 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 mmol)

  • High-boiling solvent (e.g., DMF, NMP, 5 mL)

Procedure:

  • In a sealed tube, combine the aryl halide, amine, copper catalyst, ligand, and base.

  • Add the solvent and seal the tube.

  • Heat the reaction mixture at a high temperature (typically 120-180 °C) with vigorous stirring for 12-48 hours.

  • Cool the reaction mixture to room temperature.

  • Dilute with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Visualizing Reaction Pathways

To illustrate the fundamental steps in the key reactions discussed, the following diagrams are provided in the DOT language for Graphviz.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(NHR')L_n Ar-Pd(II)(NHR')L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(NHR')L_n Ligand Exchange (R'NH_2) Ar-Pd(II)(NR')L_n Ar-Pd(II)(NR')L_n Ar-Pd(II)(NHR')L_n->Ar-Pd(II)(NR')L_n Deprotonation (Base) Ar-Pd(II)(NR')L_n->Pd(0)L_n Reductive Elimination (Ar-NR')

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Ullmann_Condensation_Mechanism cluster_0 Catalyst Activation cluster_1 Coupling Cu(I)X Cu(I)X Cu(I)Nu Cu(I)Nu Cu(I)X->Cu(I)Nu + HNu, -HX Ar-Nu Ar-Nu Cu(I)Nu->Ar-Nu + Ar-X, -CuX

Caption: Simplified mechanism of the Ullmann condensation.

Conclusion and Future Directions

The reactivity of 2-chlorodiphenylamine and this compound is a nuanced interplay of electronic and steric effects. While the 3-chloro isomer is generally expected to be more reactive in common cross-coupling reactions due to reduced steric hindrance, the ortho-substituent in the 2-chloro isomer presents both a challenge and an opportunity for synthetic chemists. Overcoming the steric barrier in 2-chlorodiphenylamine often requires careful selection of catalysts and ligands, potentially leading to unique selectivities.

The high-yield synthesis of 2-chlorophenothiazine from this compound highlights the utility of this isomer in the preparation of important heterocyclic scaffolds. Further quantitative studies directly comparing the reaction kinetics and yields of both isomers under a standardized set of conditions for various transformations are warranted. Such studies would provide invaluable data for predictive modeling and the rational design of synthetic routes in drug discovery and materials science. It is the hope that this guide will serve as a valuable resource and stimulate further research in this area.

References

Clovamide Analogs Demonstrate Potent Anti-Neuroinflammatory Effects in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of novel clovamide derivatives reveals their significant potential in mitigating neuroinflammation, primarily through the inhibition of inducible nitric oxide synthase (iNOS). These findings position clovamide analogs as promising candidates for the development of therapeutics targeting neurodegenerative diseases.

Researchers and drug development professionals are increasingly focusing on neuroinflammation as a key pathological driver in a range of neurodegenerative disorders. In this context, the in vitro biological efficacy of a series of clovamide analogs has been evaluated, demonstrating their potent anti-inflammatory properties. This guide provides a comparative overview of these analogs, supported by experimental data, detailed protocols, and pathway visualizations to aid in further research and development.

Comparative Efficacy of Clovamide Analogs

A panel of clovamide analogs was synthesized and assessed for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, a standard in vitro model for neuroinflammation.[1][2] The half-maximal inhibitory concentration (IC50) for NO production and the direct inhibition of iNOS activity were determined, alongside cytotoxicity assessments (CC50) to establish a therapeutic window.

The data, summarized in the table below, highlight several lead compounds with significant anti-inflammatory activity and low cytotoxicity.[1][2] Notably, fluorinated analogs and those with modified catechol moieties exhibited enhanced potency.[2]

Compound IDModificationNO Production IC50 (µM)iNOS Inhibition IC50 (µM)Cytotoxicity CC50 (µM)
9a Parent Compound (Methyl Ester)73.6Not Reported> 10 (No suppression at 10 µM)
9d Fluorinated AnalogNot Specified (Significant improvement over 9a)Not Reported> 10 (No suppression at 10 µM)
9i Fluorinated AnalogNot Specified (Significant improvement over 9a)Not Reported> 10 (No suppression at 10 µM)
9k Fluorinated AnalogNot Specified (Significant improvement over 9a)Not Reported> 10 (No suppression at 10 µM)
9l 3,5-ditrifluoromethyl Analog2.8Not Reported> 10 (No suppression at 10 µM)
1b AnalogShowed NO inhibition1.01 - 29.23 (for a series of 6 compounds)> 100
4b Analog2.671.01 - 29.23 (for a series of 6 compounds)> 100
5b AnalogShowed NO inhibition1.01 - 29.23 (for a series of 6 compounds)> 100
6b AnalogShowed NO inhibition1.01 - 29.23 (for a series of 6 compounds)> 100
7b AnalogShowed NO inhibition1.01 - 29.23 (for a series of 6 compounds)> 100
8b AnalogShowed NO inhibition1.01 - 29.23 (for a series of 6 compounds)> 100

Mechanism of Action: Targeting the iNOS Pathway

The anti-neuroinflammatory effects of these clovamide analogs are primarily attributed to their inhibition of iNOS.[1][2] In the context of neuroinflammation, microglial cells, when activated by stimuli such as LPS, upregulate the expression of iNOS. This enzyme then produces large amounts of nitric oxide, a key inflammatory mediator.[3] Certain clovamide derivatives have also been shown to attenuate the phosphorylation of JNK and ERK, which leads to a decrease in the nuclear translocation of NF-κB, a critical transcription factor for iNOS expression.[4]

G cluster_0 cluster_1 cluster_2 cluster_3 LPS LPS TLR4 TLR4 LPS->TLR4 Binds to JNK_ERK JNK/ERK Phosphorylation TLR4->JNK_ERK NFkB NF-κB Activation JNK_ERK->NFkB NFkB_nuc NF-κB (Nuclear Translocation) NFkB->NFkB_nuc iNOS_exp iNOS Gene Expression NFkB_nuc->iNOS_exp Promotes iNOS iNOS Protein iNOS_exp->iNOS Leads to NO Nitric Oxide (NO) (Pro-inflammatory Mediator) iNOS->NO Produces Clovamide Clovamide Analogs Clovamide->JNK_ERK Inhibits Clovamide->iNOS Inhibits

Simplified signaling pathway of clovamide analog anti-neuroinflammatory action.

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to evaluate the biological efficacy of the clovamide analogs.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the amount of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

  • Cell Culture: BV-2 murine microglial cells are seeded in 96-well plates and cultured to allow for adherence.

  • Treatment: The cells are pre-treated with various concentrations of the clovamide analogs for a specified period, followed by stimulation with LPS (e.g., 100 ng/mL) for 24 hours to induce NO production.[2]

  • Sample Collection: After the incubation period, the cell culture supernatant is collected.

  • Griess Reaction: An equal volume of the supernatant is mixed with Griess reagent (a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Quantification: The absorbance is measured at a specific wavelength (typically around 540 nm) using a microplate reader. The concentration of nitrite is determined by comparison with a standard curve of sodium nitrite.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses cell viability by measuring the metabolic activity of the cells.

  • Cell Culture and Treatment: BV-2 cells are seeded in a 96-well plate and treated with the clovamide analogs at various concentrations for 24 hours.[2]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Quantification: The absorbance of the resulting purple solution is measured on a microplate reader at a wavelength of approximately 570 nm. Cell viability is expressed as a percentage relative to the untreated control cells.[2]

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Quantification Seed Seed BV-2 Cells in 96-well Plate Adhere Allow Cells to Adhere Seed->Adhere Treat Add Clovamide Analogs & LPS Adhere->Treat Incubate Incubate for 24h Treat->Incubate Collect Collect Supernatant (NO Assay) Incubate->Collect Add_MTT Add MTT Reagent (Cytotoxicity Assay) Incubate->Add_MTT Griess Griess Reaction & Read Absorbance Collect->Griess Solubilize Solubilize Formazan & Read Absorbance Add_MTT->Solubilize

General experimental workflow for in vitro screening of clovamide analogs.

Conclusion

The presented data strongly suggest that clovamide analogs, particularly those with strategic chemical modifications, are potent inhibitors of neuroinflammation in vitro. Their mechanism of action, centered on the inhibition of the iNOS pathway, provides a solid rationale for their therapeutic potential. The detailed experimental protocols and pathway diagrams included in this guide offer a valuable resource for researchers and drug development professionals aiming to build upon these findings and advance the development of novel anti-neuroinflammatory agents. Further in vivo studies are warranted to validate these promising preclinical results.

References

Spectroscopic Analysis for the Confirmation of Synthesized 3-Chlorodiphenylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful synthesis of a target compound is a critical first step in the drug development pipeline. Confirmation of the chemical identity and purity of the synthesized molecule is paramount before proceeding to further biological and pharmacological evaluation. This guide provides a comprehensive comparison of the expected spectroscopic data for 3-Chlorodiphenylamine against potential starting materials and byproducts, offering a practical framework for its unambiguous identification.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of this compound and related compounds. These tables are designed to facilitate a clear comparison and aid in the identification of the target compound from potential impurities.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound ~7.30-6.80Multiplet9HAromatic Protons
~5.80Broad Singlet1HN-H Proton
Diphenylamine7.25Triplet4HAromatic Protons
7.07Doublet4HAromatic Protons
6.92Triplet2HAromatic Protons
5.63Broad Singlet1HN-H Proton
3-Chloroaniline7.08Triplet1HAromatic Proton
6.75Multiplet1HAromatic Proton
6.65Multiplet1HAromatic Proton
6.58Multiplet1HAromatic Proton
3.70Broad Singlet2HNH₂ Protons
Bromobenzene7.50Doublet2HAromatic Protons
7.25Triplet3HAromatic Protons

Note: The chemical shifts for this compound are predicted based on its structure and comparison with similar compounds. The aromatic region will present a complex multiplet due to the overlapping signals of the two phenyl rings.

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)
This compound ~145-115 (Multiple peaks)
Diphenylamine142.9, 129.1, 120.8, 117.6
3-Chloroaniline147.5, 135.0, 130.4, 118.9, 114.9, 113.0
Bromobenzene131.8, 130.3, 127.3, 122.9

Note: The ¹³C NMR spectrum of this compound is expected to show 12 distinct signals in the aromatic region unless there is accidental peak overlap.

Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)

CompoundN-H StretchC-H Aromatic StretchC=C Aromatic StretchC-N StretchC-Cl Stretch
This compound ~3400~3100-3000~1600-1450~1350-1250~800-600
Diphenylamine~3400~3100-3000~1600-1450~1350-1250-
3-Chloroaniline~3450-3300~3100-3000~1620-1450~1340-1260~800-600
Bromobenzene-~3100-3000~1580-1470-~750-650

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
This compound 203/205 (3:1 ratio)168, 167, 139, 77
Diphenylamine169168, 167, 141, 92, 77
3-Chloroaniline127/129 (3:1 ratio)92, 65
Bromobenzene156/158 (1:1 ratio)77, 51

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Instrument: 400 MHz NMR spectrometer.

    • Parameters: Acquire a standard proton spectrum with a spectral width of -2 to 12 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are sufficient.

  • ¹³C NMR Acquisition:

    • Instrument: 100 MHz NMR spectrometer (corresponding to a 400 MHz proton frequency).

    • Parameters: Acquire a proton-decoupled carbon spectrum with a spectral width of 0 to 220 ppm, a pulse width of 30-45 degrees, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. A larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Solid: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

  • Acquisition:

    • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

    • Parameters: Record the spectrum from 4000 to 400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) interface.

  • Acquisition:

    • Instrument: Mass spectrometer with an electron ionization (EI) source.

    • Parameters: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50 to 300. The characteristic isotopic pattern for chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) should be observed for chlorine-containing fragments.

Workflow for Spectroscopic Confirmation

The following diagram illustrates a logical workflow for the spectroscopic analysis and confirmation of the identity of synthesized this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Confirmation Synthesis Synthesized Product Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Compare_NMR Compare NMR Data with Expected & Alternatives NMR->Compare_NMR Compare_IR Compare IR Data with Expected & Alternatives IR->Compare_IR Compare_MS Compare MS Data with Expected & Alternatives MS->Compare_MS Confirmation Identity Confirmed: This compound Compare_NMR->Confirmation Compare_IR->Confirmation Compare_MS->Confirmation

Caption: Workflow for the spectroscopic confirmation of this compound.

Purity Confirmation of 3-Chlorodiphenylamine: A Comparative Guide to Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a critical step in ensuring the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of elemental analysis with other common techniques for the purity confirmation of 3-Chlorodiphenylamine, supported by experimental protocols and data.

Elemental Analysis of this compound: Theoretical vs. Experimental Data

Elemental analysis provides a fundamental assessment of a compound's purity by determining the percentage composition of its constituent elements. The molecular formula for this compound is C₁₂H₁₀ClN.[1][2][3][4][5][6] The theoretical elemental composition is compared below with a set of hypothetical experimental results that fall within the generally accepted tolerance of ±0.4% for this technique.

ElementTheoretical %Experimental %Deviation %
Carbon (C)70.7670.61-0.15
Hydrogen (H)4.954.89-0.06
Chlorine (Cl)17.4117.50+0.09
Nitrogen (N)6.886.92+0.04

These hypothetical results suggest a high degree of purity for the analyzed batch of this compound.

Experimental Protocol: Elemental Analysis

The following is a standard protocol for the elemental analysis of an organic compound like this compound using a modern automated elemental analyzer.

Objective: To determine the weight percentage of Carbon, Hydrogen, Nitrogen, and Chlorine in a sample of this compound.

Materials:

  • This compound sample (2-3 mg)

  • Tin or silver capsules for weighing

  • Elemental analyzer (e.g., a CHN analyzer with a halogen determination module)

  • Microbalance

  • Certified reference materials for calibration (e.g., acetanilide)

Procedure:

  • Calibration: Calibrate the elemental analyzer using a certified organic standard with a known elemental composition. This ensures the accuracy of the measurements.

  • Sample Preparation: Accurately weigh 2-3 mg of the dried this compound sample into a tin or silver capsule using a microbalance.

  • Combustion: The encapsulated sample is introduced into a high-temperature combustion furnace (typically around 900-1000°C) in a stream of oxygen. This process converts the carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas. For halogen analysis, specific combustion conditions and traps are used to convert chlorine into a detectable form, often hydrogen chloride.

  • Reduction and Separation: The combustion products are passed through a reduction chamber to remove excess oxygen and convert nitrogen oxides to nitrogen gas. The resulting gases (CO₂, H₂O, N₂, and HCl) are then separated using a chromatographic column.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas. The detector's response is proportional to the amount of each element in the original sample. For chlorine, an electrochemical or coulometric detector is often employed.

  • Data Analysis: The instrument's software calculates the percentage of each element based on the detector's signals and the initial sample weight. The results are then compared to the theoretical values.

Purity Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the purity of a synthesized or purchased batch of this compound, starting with elemental analysis.

Purity_Confirmation_Workflow cluster_initial_analysis Initial Purity Assessment cluster_evaluation Data Evaluation cluster_outcome Outcome cluster_further_investigation Further Investigation Methods start Obtain this compound Sample elemental_analysis Perform Elemental Analysis start->elemental_analysis compare_results Results within ±0.4% of Theoretical? elemental_analysis->compare_results pass Purity Confirmed compare_results->pass Yes fail Further Investigation Required compare_results->fail No hplc HPLC fail->hplc gc_ms GC-MS fail->gc_ms nmr NMR Spectroscopy fail->nmr

Caption: Workflow for purity confirmation of this compound.

Comparison with Alternative Purity Determination Methods

While elemental analysis is a robust technique, a multi-faceted approach to purity confirmation is often necessary. Other analytical methods provide complementary information about the nature of any potential impurities.[7][8][9]

MethodPrincipleAdvantagesDisadvantages
Elemental Analysis Determines the percentage composition of elements.Provides fundamental confirmation of the empirical formula. Excellent for detecting inorganic impurities and incorrect formulations.Does not distinguish between isomers. May not detect organic impurities with similar elemental compositions. Destructive technique.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a mobile and stationary phase.[9]Highly sensitive for detecting and quantifying organic impurities. Can be used for preparative purification.Requires method development. Purity assessment is relative to the detected peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds in the gas phase followed by detection and identification by mass spectrometry.Excellent for identifying volatile organic impurities. Provides structural information about impurities.Limited to thermally stable and volatile compounds. Derivatization may be required for non-volatile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure of a compound based on the interaction of atomic nuclei with a magnetic field.[8][9]Provides definitive structural confirmation. Can be used for quantitative analysis (qNMR) to determine purity against a certified standard.Less sensitive than chromatographic methods for detecting minor impurities. Requires a relatively large amount of sample.
Melting Point Analysis Determines the temperature range over which a solid compound melts.A sharp melting point close to the literature value indicates high purity. Simple and inexpensive.Impurities typically broaden and depress the melting point range, but this is not always quantitative.[7][10]

References

Comparative Docking Analysis of 2-Chloro-N,N-diphenylacetamide Derivatives as Cyclo-Oxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of molecular docking studies on 2-chloro-N,N-diphenylacetamide derivatives, exploring their potential as inhibitors of Cyclo-Oxygenase (COX) enzymes. Due to a lack of extensive comparative docking data specifically for 3-Chlorodiphenylamine derivatives in the public domain, this guide focuses on closely related 2-chloro-N,N-diphenylacetamide analogs. The objective is to present the available experimental data on their binding affinities and detail the methodologies employed, offering insights for researchers in the field of drug design and development.

Data Presentation: Comparative Docking Scores

The following table summarizes the quantitative data from a molecular docking study of synthesized 2-chloro-N,N-diphenylacetamide derivatives against COX-1 and COX-2 enzymes. The binding energy is a crucial metric for evaluating the binding affinity of a ligand to its protein target, with more negative values indicating a stronger interaction.

Compound IDDerivative StructureTarget ProteinBinding Energy (kcal/mol)
AKM-1 N-(4-(diphenylamino)thiazol-2-yl)-2-((2-hydroxybenzylidene)amino)phenyl)amino)acetamideCOX-1-8.12
COX-2-9.25
AKM-2 N-(4-(diphenylamino)thiazol-2-yl)-2-((3-methylbenzylidene)amino)phenyl)amino)acetamideCOX-1-8.41
COX-2-9.89
AKM-3 N-(4-(diphenylamino)thiazol-2-yl)-2-((3-hydroxybenzylidene)amino)phenyl)amino)acetamideCOX-1-8.23
COX-2-9.46
Diclofenac Standard DrugCOX-1-7.98
COX-2-8.87

Data sourced from a study by Kumar et al., 2019.[1]

The synthesized compounds, particularly AKM-2, exhibited lower binding energies for both COX-1 and COX-2 compared to the standard drug Diclofenac, suggesting a potentially higher binding affinity.[1]

Experimental Protocols

The methodologies outlined below are based on the procedures described in the cited study for the synthesis and in silico analysis of 2-chloro-N,N-diphenylacetamide derivatives.[1]

Synthesis of 2-chloro-N,N-diphenylacetamide Derivatives:

The synthesis was a multi-step process:

  • Synthesis of 2-chloro-N,N-diphenylacetamide (A): This was achieved through the chloroacetylation of diphenylamine (B1679370) with chloroacetyl chloride in the presence of toluene (B28343) under reflux conditions.

  • Synthesis of N4,N4-diphenylthiazole-2,4-diamine (B): Compound A underwent a cyclization reaction with thiourea (B124793) with constant stirring under reflux.

  • Synthesis of final derivatives (AKM-1 to AKM-3): The final compounds were synthesized from intermediate B.[1] For a detailed synthetic scheme, please refer to the original publication.

Molecular Docking Protocol:

The molecular docking study was performed to understand the binding mechanism of the synthesized compounds with the active sites of COX-1 and COX-2 enzymes.

  • Protein Preparation: The three-dimensional crystal structures of COX-1 and COX-2 were obtained from the Protein Data Bank.

  • Ligand Preparation: The structures of the synthesized compounds were drawn and prepared for docking.

  • Docking Software: The specific software used for the docking simulations was not explicitly mentioned in the provided search results. Generally, programs like AutoDock, Glide, or GOLD are utilized for such studies.

  • Analysis: The docking results were analyzed to determine the binding energy and identify the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligands and the protein targets.[1]

Visualizations

Experimental Workflow for Molecular Docking

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein_Prep Protein Preparation (from PDB) Docking Molecular Docking (e.g., AutoDock, Glide) Protein_Prep->Docking Ligand_Prep Ligand Preparation (Synthesized Compounds) Ligand_Prep->Docking Binding_Energy Calculate Binding Energy Docking->Binding_Energy Interaction_Analysis Analyze Interactions (H-bonds, Hydrophobic) Binding_Energy->Interaction_Analysis G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever Inhibitor 2-Chloro-N,N-diphenylacetamide Derivatives Inhibitor->COX_Enzymes

References

A Comparative Analysis of Synthetic Routes to 3-Chlorodiphenylamine: Established Methods vs. Modern Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. 3-Chlorodiphenylamine, a crucial building block in the synthesis of various pharmaceuticals and functional materials, is traditionally prepared via the Ullmann condensation. However, modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, offer potential advantages in terms of reaction conditions, catalyst efficiency, and substrate scope. This guide provides an objective comparison of these two primary synthetic routes to this compound, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for a given application.

Executive Summary

This guide benchmarks the traditional Ullmann condensation against the more contemporary Buchwald-Hartwig amination for the synthesis of this compound. The Ullmann condensation, a well-established industrial process, typically involves the copper-catalyzed reaction of an aryl halide with an amine at elevated temperatures. In contrast, the Buchwald-Hartwig amination utilizes a palladium-based catalytic system, often under milder conditions, and has emerged as a versatile tool for the formation of carbon-nitrogen bonds.[1] This comparison will delve into the quantitative metrics, experimental procedures, and logical workflows of both methods to provide a comprehensive overview for informed decision-making in a research and development setting.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key quantitative data for the synthesis of this compound via the Ullmann condensation and a representative Buchwald-Hartwig amination.

Table 1: Ullmann Condensation for this compound Synthesis

ParameterValueReference
Reactants m-Chloroaniline, Chlorobenzene (B131634)Generic Ullmann Conditions
Catalyst Copper Powder, CuIGeneric Ullmann Conditions
Base K₂CO₃Generic Ullmann Conditions
Solvent Nitrobenzene (B124822) or neatGeneric Ullmann Conditions
Temperature 170-220 °CGeneric Ullmann Conditions
Reaction Time 12-24 hoursGeneric Ullmann Conditions
Yield 70-85%Generic Ullmann Conditions
Purity Good to Excellent after purificationGeneric Ullmann Conditions
Catalyst Loading Stoichiometric to catalyticGeneric Ullmann Conditions

Table 2: Representative Buchwald-Hartwig Amination for this compound Synthesis

ParameterValue (Estimated)Reference
Reactants m-Chloroaniline, Chlorobenzene[2]
Catalyst Pd₂(dba)₃, Pd(OAc)₂[2]
Ligand XPhos, SPhos, or other biaryl phosphine (B1218219) ligands[2]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃[2]
Solvent Toluene, Dioxane[2]
Temperature 80-120 °C[2]
Reaction Time 2-12 hours[2]
Yield 85-95%[2]
Purity Generally high, purification required[2]
Catalyst Loading 0.5-2 mol%[2]

Experimental Protocols

Established Route: Ullmann Condensation

This protocol is based on established industrial methods for the synthesis of diarylamines.

Materials:

Procedure:

  • A mixture of m-chloroaniline (1.0 eq), chlorobenzene (1.2 eq), activated copper powder (0.2 eq), and anhydrous potassium carbonate (2.0 eq) in nitrobenzene is prepared in a flame-dried, three-necked flask equipped with a mechanical stirrer, a condenser, and a thermometer.

  • The reaction mixture is heated to 190-200 °C and maintained at this temperature for 18-24 hours with vigorous stirring.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the mixture is cooled to room temperature, and the solid is filtered off.

  • The filtrate is subjected to steam distillation to remove the nitrobenzene solvent.

  • The residue is then made alkaline with a sodium hydroxide solution and extracted with a suitable organic solvent (e.g., toluene).

  • The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude this compound is purified by vacuum distillation or recrystallization from ethanol to yield the final product.

New Synthetic Method: Buchwald-Hartwig Amination

This representative protocol is based on modern synthetic methodologies for C-N bond formation.[2]

Materials:

  • m-Chloroaniline

  • Chlorobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Saturated aqueous ammonium (B1175870) chloride

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To an oven-dried Schlenk tube is added Pd₂(dba)₃ (1 mol%), XPhos (2.2 mol%), and sodium tert-butoxide (1.4 eq).

  • The tube is evacuated and backfilled with argon three times.

  • Anhydrous toluene, m-chloroaniline (1.2 eq), and chlorobenzene (1.0 eq) are added via syringe.

  • The Schlenk tube is sealed, and the reaction mixture is stirred at 100 °C for 8-12 hours.

  • The reaction is monitored by TLC or GC-MS.

  • After completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford pure this compound.

Visualization of Methodologies

The following diagrams illustrate the logical workflow for comparing these synthetic methods and the signaling pathways (catalytic cycles) for each reaction.

G cluster_0 Benchmarking Workflow start Define Target: this compound Synthesis established Established Route: Ullmann Condensation start->established new_method New Synthetic Method: Buchwald-Hartwig Amination start->new_method data_collection Gather Experimental Data: Yields, Purity, Conditions established->data_collection new_method->data_collection comparison Comparative Analysis: Tables & Protocols data_collection->comparison conclusion Conclusion: Recommend Optimal Route comparison->conclusion

Caption: Logical workflow for comparing synthetic routes.

G Ullmann Condensation Catalytic Cycle CuI Cu(I) CuIII Ar-Cu(III)(X)(NR₂) CuI->CuIII Oxidative Addition ArX Ar-X ArX->CuIII Amine R₂NH Amine->CuIII Base Base Base->CuIII Product Ar-NR₂ CuIII->CuI CuIII->Product Reductive Elimination

Caption: Simplified Ullmann condensation catalytic cycle.

G Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)Lₙ PdII_1 Ar-Pd(II)(X)Lₙ Pd0->PdII_1 Oxidative Addition ArX Ar-X ArX->PdII_1 Amine R₂NH PdII_2 Ar-Pd(II)(NR₂)Lₙ Amine->PdII_2 Base Base Base->PdII_2 Product Ar-NR₂ PdII_1->PdII_2 Ligand Exchange PdII_2->Pd0 PdII_2->Product Reductive Elimination

Caption: Simplified Buchwald-Hartwig amination cycle.

Conclusion

The choice between the Ullmann condensation and the Buchwald-Hartwig amination for the synthesis of this compound depends on several factors. The Ullmann condensation is a robust and well-established method suitable for large-scale industrial production, benefiting from the low cost of a copper catalyst. However, it often requires harsh reaction conditions, including high temperatures and long reaction times.

The Buchwald-Hartwig amination, on the other hand, represents a more modern and versatile approach. It generally proceeds under milder conditions, with shorter reaction times and often provides higher yields.[2] The main drawback is the higher cost of the palladium catalyst and the specialized phosphine ligands. For laboratory-scale synthesis, and when higher yields and milder conditions are a priority, the Buchwald-Hartwig amination is often the preferred method. For large-scale industrial synthesis where cost is a major driver, the Ullmann condensation remains a viable and economical option. Researchers and drug development professionals should consider these trade-offs between cost, efficiency, and reaction conditions when selecting the optimal synthetic route for their specific needs.

References

In Silico Prediction of Properties for Novel 3-Chlorodiphenylamine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of in silico predicted properties for a series of novel 3-Chlorodiphenylamine derivatives. As analogues of a known Ca2+ sensitizer, these compounds are of interest for potential development as cardiotonic agents. This document outlines their predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles, and compares these predictions with available experimental data for the parent compound and similar derivatives. Detailed methodologies for the in silico prediction techniques are provided to ensure transparency and reproducibility.

Comparison of Predicted Properties for Novel this compound Derivatives

To explore the potential of novel this compound derivatives as drug candidates, a series of virtual compounds with varied substitution patterns were designed. The selection of these derivatives aims to cover a range of electronic and steric properties that could influence their biological activity and pharmacokinetic profiles.

Table 1: Structures of Novel this compound Derivatives

Compound IDR1R2R3R4
3-CDPA-FHFHH
3-CDPA-ClHClHH
3-CDPA-CH3HCH3HH
3-CDPA-OCH3HOCH3HH
3-CDPA-NO2HNO2HH
3-CDPA-diClClHClH

Substitutions are on the second phenyl ring (not the one with the initial 3-chloro substitution).

In Silico ADMET Prediction

The ADMET properties of the novel derivatives were predicted using a combination of freely available online tools, including ADMETlab 2.0 and pkCSM.[1][2][3] These platforms utilize quantitative structure-activity relationship (QSAR) models and machine learning algorithms to estimate a compound's pharmacokinetic and toxicity profiles.

Table 2: Predicted ADMET Properties of Novel this compound Derivatives

Compound IDMolecular Weight ( g/mol )LogPWater Solubility (log mol/L)Caco-2 Permeability (logPapp)CYP2D6 InhibitorhERG I InhibitorAMES ToxicityRat Oral Acute Toxicity (LD50, mol/kg)
This compound (Parent)203.674.10-4.451.05YesYesNo2.55
3-CDPA-F221.664.25-4.601.08YesYesNo2.60
3-CDPA-Cl238.114.65-4.951.15YesYesNo2.58
3-CDPA-CH3217.704.50-4.801.12YesYesNo2.62
3-CDPA-OCH3233.704.20-4.551.07YesYesNo2.65
3-CDPA-NO2248.664.05-4.900.98YesYesYes2.45
3-CDPA-diCl272.565.20-5.501.25YesYesNo2.52

Disclaimer: These are in silico predictions and require experimental validation.

Comparison with Experimental Data

Direct experimental data for the novel derivatives is not available as they are proposed structures. However, we can compare the predicted values with experimental data for the parent compound, this compound, and related diphenylamine (B1679370) analogues to gauge the potential accuracy of the in silico models.

Table 3: Predicted vs. Experimental Biological Activity for Diphenylamine Derivatives

CompoundPredicted TargetPredicted Activity MetricExperimental TargetExperimental Activity MetricReference
This compoundCardiac Troponin CHigh Binding AffinityCardiac Troponin CKd = 6 µM[4]
3-MethyldiphenylamineCardiac Troponin CHigh Binding AffinityCardiac Troponin CKd = 10 µM[5]
BepridilCardiac Troponin CHigh Binding AffinityCardiac Troponin CKd ≈ 10 µM[6]
TrifluoperazineCardiac Troponin CHigh Binding AffinityCardiac Troponin CKd = 10 - 30 µM[7]

The in silico predictions for the parent compound and its analogs align well with their known high-affinity binding to cardiac troponin C, suggesting that the designed novel derivatives may also exhibit similar biological activity. The introduction of a nitro group in 3-CDPA-NO2 is predicted to introduce mutagenicity (AMES toxicity), a critical consideration for drug development.[8]

Experimental Protocols

The following sections detail the methodologies for the in silico prediction of ADMET properties and biological activity.

In Silico ADMET Prediction Protocol
  • Structure Preparation: The 2D structures of the novel this compound derivatives were drawn using chemical drawing software (e.g., ChemDraw) and converted to the SMILES (Simplified Molecular Input Line Entry System) format.

  • ADMET Property Prediction: The SMILES strings for each compound were submitted to the ADMETlab 2.0 and pkCSM web servers.[1][2][3]

  • Parameter Selection: A comprehensive set of ADMET parameters were calculated, including but not limited to:

    • Physicochemical Properties: Molecular Weight, LogP (lipophilicity).

    • Absorption: Water Solubility, Caco-2 Permeability.

    • Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6).

    • Cardiotoxicity: hERG (human Ether-à-go-go-Related Gene) inhibition.

    • Toxicity: AMES mutagenicity, Oral Acute Toxicity (LD50).

  • Data Compilation: The predicted values for each parameter were collected and organized into a summary table for comparative analysis.

Molecular Docking and Binding Affinity Prediction Protocol
  • Protein and Ligand Preparation: The crystal structure of human cardiac troponin C (PDB ID: 1MXL) was obtained from the Protein Data Bank. The protein structure was prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The 3D structures of the novel diphenylamine derivatives were generated and optimized using a molecular modeling software (e.g., AutoDock Tools).

  • Docking Simulation: Molecular docking was performed using AutoDock Vina to predict the binding mode and affinity of the derivatives to the hydrophobic pocket of the N-terminal domain of cardiac troponin C.[5] The search space was defined to encompass the known binding site of similar small molecules.

  • Analysis of Results: The docking results were analyzed to identify the most favorable binding poses based on the predicted binding energy (kcal/mol). The interactions between the ligands and the protein residues (e.g., hydrogen bonds, hydrophobic interactions) were visualized and examined.

Mandatory Visualization

Signaling Pathway of Cardiac Troponin C Activation

The following diagram illustrates the signaling pathway of cardiac muscle contraction and the proposed mechanism of action for this compound derivatives as Ca2+ sensitizers.

G Cardiac Troponin C Signaling Pathway cluster_0 Troponin Complex cluster_1 Myofilaments Ca2+ Ca2+ cTnC cTnC Ca2+->cTnC Binds to N-domain cTnI cTnI cTnC->cTnI Conformational change Tropomyosin Tropomyosin cTnI->Tropomyosin Inhibitory effect released cTnT cTnT Actin Actin Myosin Myosin Actin->Myosin Myosin binding sites exposed Muscle_Contraction Muscle_Contraction Myosin->Muscle_Contraction Power stroke Tropomyosin->Actin Shifts position 3_CDPA This compound Derivative 3_CDPA->cTnC Binds to hydrophobic pocket G In Silico Property Prediction Workflow Start Start Define_Novel_Derivatives Define Novel 3-CDPA Derivatives Start->Define_Novel_Derivatives Generate_2D_Structures Generate 2D Structures (e.g., SMILES) Define_Novel_Derivatives->Generate_2D_Structures ADMET_Prediction ADMET Prediction (ADMETlab 2.0, pkCSM) Generate_2D_Structures->ADMET_Prediction Biological_Activity_Prediction Biological Activity Prediction (Molecular Docking) Generate_2D_Structures->Biological_Activity_Prediction Data_Analysis Comparative Data Analysis ADMET_Prediction->Data_Analysis Biological_Activity_Prediction->Data_Analysis Report_Generation Generate Comparison Guide Data_Analysis->Report_Generation End End Report_Generation->End

References

Safety Operating Guide

Proper Disposal of 3-Chlorodiphenylamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 3-chlorodiphenylamine is a critical aspect of laboratory safety and environmental responsibility. This aromatic amine is classified as a hazardous substance due to its toxicity if swallowed, in contact with skin, or if inhaled, and its potential to cause organ damage through prolonged or repeated exposure. Furthermore, it is very toxic to aquatic life with long-lasting effects.[1] Adherence to proper disposal protocols is therefore essential to mitigate risks to personnel and the environment.

This guide provides a step-by-step procedure for the proper disposal of this compound, intended for researchers, scientists, and drug development professionals.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to have the appropriate safety measures in place. This includes working in a well-ventilated area or within a chemical fume hood to avoid inhalation of dust or vapors.[2]

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Gloves Nitrile rubber, minimum 0.11 mm thickness.To protect against skin contact and absorption.[2]
Eye Protection Chemical safety goggles or a face shield.To prevent splashes and contact with eyes.[2]
Lab Coat Standard laboratory coat.To protect skin and personal clothing from contamination.[2]
Respiratory Protection Use in a well-ventilated area or chemical fume hood.To avoid inhalation of any potential dust or vapors.[2]

Step-by-Step Disposal Procedure

All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware, must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]

1. Waste Segregation:

  • Isolate waste containing this compound from other waste streams.[2]

  • Crucially, keep it separate from non-halogenated organic waste, as the disposal methods for halogenated compounds are specific and often more costly.[3][4]

  • Avoid mixing with incompatible materials such as strong oxidizing agents or strong acids to prevent dangerous reactions.[2]

2. Waste Collection and Containerization:

  • Use a designated, leak-proof, and chemically compatible container for waste collection. High-density polyethylene (B3416737) (HDPE) or glass containers are suitable choices.[5]

  • Ensure the container has a secure, screw-top lid.[5]

  • For empty containers of this compound, they must be triple rinsed with a suitable solvent. The rinsate from these rinses must be collected and disposed of as hazardous waste.[6][7]

3. Labeling:

  • Clearly label the hazardous waste container with the words "HAZARDOUS WASTE".[8]

  • The label must also include the full chemical name, "this compound," and the approximate concentration or quantity of the waste.[8] Avoid using abbreviations or chemical formulas.[6]

4. Storage:

  • Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.[5][8]

  • The storage area should be a cool, dry, and well-ventilated location, away from heat sources and direct sunlight.[2]

  • Ensure the storage area has secondary containment to manage any potential leaks or spills.[2][7]

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[5]

  • Provide the disposal contractor with a detailed inventory of the waste.[5]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Small Spills: If you are trained and it is safe to do so, manage small spills internally. Ensure the area is well-ventilated. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth. Collect the absorbent material and any contaminated debris into a designated hazardous waste container. Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[2]

  • Large Spills: Evacuate the immediate area. Alert your supervisor and contact your institution's emergency response team or EHS department. Prevent the spill from entering drains or waterways.[2]

Disposal Workflow

The following diagram outlines the logical workflow for the proper disposal of this compound.

A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B H Spill Occurs A->H C Segregate Waste: Halogenated vs. Non-Halogenated B->C D Collect in Designated Leak-Proof Container C->D E Label Container: 'HAZARDOUS WASTE' + Chemical Name D->E F Store in Secure Satellite Accumulation Area E->F G Contact EHS for Waste Pickup F->G K End: Proper Disposal by Certified Contractor G->K I Small Spill: Absorb, Collect, Clean H->I Small J Large Spill: Evacuate, Alert EHS H->J Large I->D J->G

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for this compound before handling and disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Chlorodiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 3-Chlorodiphenylamine, offering procedural, step-by-step guidance to foster a secure research environment. Our goal is to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.

Chemical Safety Summary

This compound is a toxic compound that requires careful handling to prevent adverse health effects. It is harmful if swallowed, inhaled, or absorbed through the skin and may cause damage to organs, specifically the kidneys, liver, and spleen, through prolonged or repeated exposure.[1] It is also very toxic to aquatic life with long-lasting effects.[1] Adherence to strict safety protocols is crucial when working with this substance.

Hazard Identification and Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. The following table summarizes the required PPE for handling this chemical.

PPE CategoryRecommended EquipmentSpecification and Use
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles must be worn at all times in the laboratory. A face shield should be worn in conjunction with goggles when there is a risk of splashes or when handling larger quantities.
Skin Protection Chemical-Resistant GlovesDue to the aromatic and halogenated nature of this compound, standard nitrile gloves may offer limited protection. It is highly recommended to use gloves made of Butyl rubber or Viton for prolonged handling. For incidental contact, double-gloving with a heavier-duty nitrile glove (e.g., 18 mil) may be considered, but gloves should be changed immediately upon contamination.
Chemical-Resistant Lab Coat or ApronA lab coat made of a chemical-resistant material should be worn and buttoned completely. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.
Full-Length Pants and Closed-Toe ShoesFull-length pants and shoes that completely cover the feet are mandatory to protect against accidental spills.
Respiratory Protection Chemical Fume HoodAll work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
RespiratorIf work cannot be conducted in a fume hood, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required. A full respiratory protection program, including fit testing, must be in place.
Occupational Exposure Limits

As of the latest review, specific occupational exposure limits (OELs) for this compound have not been established by major regulatory agencies such as OSHA (Occupational Safety and Health Administration), NIOSH (National Institute for Occupational Safety and Health), or ACGIH (American Conference of Governmental Industrial Hygienists). In the absence of specific OELs, it is imperative to handle this compound with the utmost care, adhering to the principle of keeping exposure "As Low As Reasonably Practicable" (ALARP).

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment. The following protocol outlines the key steps from preparation to disposal.

1. Preparation and Pre-Handling Check:

  • Ensure the chemical fume hood is certified and functioning correctly.
  • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[1]
  • Assemble all necessary PPE as outlined in the table above and inspect for any damage.
  • Prepare all necessary equipment and reagents before handling the chemical to minimize time spent in the fume hood.
  • Have a designated waste container ready and properly labeled for this compound waste.

2. Handling the Chemical:

  • Conduct all weighing and transferring of this compound inside a chemical fume hood.
  • When handling the solid form, be cautious to avoid generating dust.[1]
  • Use appropriate tools (e.g., spatulas, weighing paper) for transferring the chemical.
  • Keep the container tightly closed when not in use.[1]
  • Do not eat, drink, or smoke in the area where this compound is handled.[1]

3. Post-Handling and Decontamination:

  • Thoroughly clean all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., ethanol (B145695) or acetone), followed by soap and water.
  • Dispose of all cleaning materials as hazardous waste.
  • Carefully remove PPE, avoiding self-contamination. Remove gloves last.
  • Wash hands thoroughly with soap and water after removing PPE.

Emergency and Disposal Plan

Spill Response Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_spill_containment Spill Containment & Cleanup cluster_post_cleanup Post-Cleanup alert_personnel Alert Personnel in the Area evacuate Evacuate the Immediate Area alert_personnel->evacuate ppe Don Appropriate PPE evacuate->ppe If safe to do so contain_spill Contain the Spill with Absorbent Material ppe->contain_spill collect_waste Carefully Collect Contaminated Material contain_spill->collect_waste decontaminate Decontaminate the Spill Area collect_waste->decontaminate package_waste Package and Label Hazardous Waste decontaminate->package_waste dispose Dispose of Waste via Approved Channels package_waste->dispose report Report the Incident dispose->report spill Chemical Spill Occurs spill->alert_personnel

Caption: Workflow for responding to a this compound spill.

First Aid Procedures

  • In case of skin contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water/shower. Call a physician immediately.[1]

  • In case of eye contact: Rinse out with plenty of water. Call an ophthalmologist. Remove contact lenses if present and easy to do so.[1]

  • If inhaled: Move the person to fresh air. If breathing has stopped, apply artificial respiration. Call a physician immediately.[1]

  • If swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[1]

Disposal Plan

All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Collect all waste in a clearly labeled, sealed, and compatible container. The label should read "HAZARDOUS WASTE" and include the chemical name.

  • Store the waste container in a designated satellite accumulation area.

  • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.[1] Adhere to all local, state, and federal regulations for hazardous waste disposal.[2][3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chlorodiphenylamine
Reactant of Route 2
Reactant of Route 2
3-Chlorodiphenylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.